molecular formula C12H15NO4 B1362508 3-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 51440-81-4

3-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No.: B1362508
CAS No.: 51440-81-4
M. Wt: 237.25 g/mol
InChI Key: HYWJKPFAIAWVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((Benzyloxy)carbonyl)amino)butanoic acid is a protected derivative of the non-protein amino acid 3-aminobutanoic acid (BABA), designed for use in solid-phase peptide synthesis as a building block . The compound features a benzyloxycarbonyl (Cbz) protecting group on the amine moiety, which is a standard strategy for preventing unwanted side reactions during the synthesis of peptide chains . The molecular structure of the compound has been characterized by X-ray crystallography, revealing that in its solid state, it forms inversion dimers via O-H...O hydrogen bonds, which are further linked into extended tapes along the b-axis by N-H...O hydrogen bonds . The dihedral angle between the phenyl ring and the oxycarboxyamino plane is 56.6°, and the butyric acid group adopts a stretched trans conformation . The parent compound, 3-aminobutanoic acid, is of significant research interest as it has been investigated as a potential disease resistance inducer in plants, for instance, against downy mildew of lettuce . As a Cbz-protected version, this compound allows researchers to incorporate the 3-aminobutanoic acid structure into synthetic peptides, which can be used to study its bioactivity or to create novel peptide-based materials. The product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWJKPFAIAWVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307860
Record name 3-{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51440-81-4
Record name 3-{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Z-DL-beta -Homoalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-(((benzyloxy)carbonyl)amino)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-(((benzyloxy)carbonyl)amino)butanoic acid, a valuable building block in medicinal chemistry and peptide synthesis. The document details a common and efficient synthetic protocol, presents key quantitative data, and illustrates the synthetic workflow and relevant biological context through diagrams.

Introduction

This compound, also known as N-Cbz-3-aminobutanoic acid, is a protected form of 3-aminobutanoic acid (β-homoalanine). The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide chemistry, enabling the stepwise and controlled formation of peptide bonds by temporarily masking the nucleophilicity of the amino group.[1] The Cbz group is renowned for its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[1] This protected amino acid serves as a crucial intermediate in the synthesis of peptidomimetics, modified peptides, and other pharmacologically active molecules.

Synthetic Route

The most common and straightforward synthesis of this compound involves the N-protection of 3-aminobutanoic acid using benzyl chloroformate under basic conditions. This reaction, a type of Schotten-Baumann reaction, proceeds with high efficiency and is scalable.

Reaction Scheme

The overall reaction is as follows:

  • Starting Material: 3-Aminobutanoic acid

  • Protecting Agent: Benzyl chloroformate (Cbz-Cl)

  • Product: this compound

Quantitative Data

The following table summarizes key quantitative data for the synthesis and properties of this compound.

ParameterValueReference(s)
Yield Typically >90%[2]
Melting Point 104-106 °C
Purity 97%
Molecular Formula C12H15NO4
Molecular Weight 237.26 g/mol

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials:

  • 3-Aminobutanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)

  • Diethyl ether

  • Ethyl acetate or Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

Procedure:

  • Dissolution of Starting Material: In a flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve 1.0 equivalent of 3-aminobutanoic acid in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).[1]

  • Addition of Protecting Agent: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. A white precipitate should form.[1]

  • Extraction: Extract the product from the acidified aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford pure this compound as a white solid.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_amino_acid 3-Aminobutanoic Acid reaction N-Cbz Protection (Schotten-Baumann) start_amino_acid->reaction start_reagent Benzyl Chloroformate start_reagent->reaction workup Acidification & Extraction reaction->workup purification Recrystallization workup->purification product 3-(((benzyloxy)carbonyl)amino) butanoic acid purification->product

Caption: Workflow for the synthesis of this compound.

Biological Context: β-Alanine Biosynthesis

3-Aminobutanoic acid is a derivative of β-alanine. The biosynthesis of β-alanine is a fundamental process in many organisms. One of the primary pathways in bacteria for β-alanine synthesis is the decarboxylation of L-aspartate.

Beta_Alanine_Biosynthesis cluster_pathway β-Alanine Biosynthesis in Bacteria cluster_utilization Metabolic Fate aspartate L-Aspartate beta_alanine β-Alanine aspartate->beta_alanine Decarboxylation pantothenate Pantothenate (Vitamin B5) beta_alanine->pantothenate Precursor for enzyme Aspartate α-decarboxylase (panD) enzyme->beta_alanine

Caption: Biosynthesis of β-alanine from L-aspartate in bacteria.

References

An In-depth Technical Guide to the Physicochemical Properties of Cbz-3-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-3-aminobutanoic acid (Cbz-3-aminobutanoic acid) is a protected form of the β-amino acid, 3-aminobutanoic acid. The attachment of the carbobenzoxy (Cbz or Z) group to the amino group makes it a valuable building block in organic synthesis, particularly in the construction of peptides and peptidomimetics. Understanding its physicochemical properties is crucial for its effective application in laboratory and industrial settings, influencing aspects such as reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the core physicochemical characteristics of Cbz-3-aminobutanoic acid, detailed experimental protocols for their determination, and a visualization of its application in a common synthetic workflow.

Physicochemical Properties

Data Summary
PropertyValue (Cbz-β-alanine as proxy)Value (3-Aminobutanoic Acid)Notes and Considerations for Cbz-3-aminobutanoic acid
Molecular Formula C11H13NO4C4H9NO2C12H15NO4
Molecular Weight 223.22 g/mol [1]103.12 g/mol 237.25 g/mol
Melting Point (°C) 104.0 - 107.0[2][3]189 (decomposes)The Cbz group significantly lowers the melting point compared to the free amino acid. The value for Cbz-3-aminobutanoic acid is expected to be in a similar range to Cbz-β-alanine.
Solubility Soluble in Methanol[2][3]Soluble in water.The Cbz group increases lipophilicity, leading to solubility in organic solvents and reduced solubility in water compared to the parent amino acid.
pKa (Carboxylic Acid) Not experimentally determined~4.03 (Predicted)The pKa of the carboxylic acid is expected to be in the typical range for N-protected amino acids, around 3-4.
logP Not experimentally determined-1.5 (Predicted)The Cbz group will significantly increase the logP value, indicating greater lipophilicity.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Cbz-3-aminobutanoic acid are outlined below. These are generalized protocols that can be adapted for this specific compound.

Synthesis of Cbz-3-aminobutanoic acid

This protocol is adapted from the standard Schotten-Baumann reaction for the N-protection of amino acids.[4]

Materials:

  • 3-Aminobutanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na2CO3)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask, dissolve 3-aminobutanoic acid in a 2N NaOH solution and cool the mixture to 0°C in an ice bath.[5]

  • While vigorously stirring, slowly and simultaneously add benzyl chloroformate and a 2N NaOH solution, ensuring the internal temperature remains below 5°C.[5]

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2 hours.[5]

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[5]

  • Separate the aqueous layer and acidify it to a pH of 1 with 2N HCl.[5]

  • Extract the product from the acidified aqueous layer with ethyl acetate (3x).[5]

  • Combine the organic extracts and wash them with water (3x).[5]

  • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield Cbz-3-aminobutanoic acid, which may crystallize upon standing.[5]

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Procedure:

  • Ensure the synthesized Cbz-3-aminobutanoic acid is completely dry and finely powdered.

  • Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate (e.g., 1-2°C per minute) near the expected melting point.

  • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. The range between these two temperatures is the melting point range.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed as follows:

Procedure:

  • Place a small, accurately weighed amount of Cbz-3-aminobutanoic acid (e.g., 10 mg) into a series of test tubes.

  • To each test tube, add a small volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane).

  • Agitate the tubes and observe if the solid dissolves completely.

  • If the solid dissolves, it is considered soluble in that solvent at that concentration. If not, the solubility is lower than the tested concentration.

Determination of pKa (Potentiometric Titration)

The pKa of the carboxylic acid group can be determined by potentiometric titration.

Procedure:

  • Accurately weigh a sample of Cbz-3-aminobutanoic acid and dissolve it in a known volume of a suitable solvent mixture (e.g., water/methanol).

  • Calibrate a pH meter with standard buffer solutions.

  • Immerse the pH electrode in the sample solution and record the initial pH.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between octanol and water can be determined using the shake-flask method.

Procedure:

  • Prepare a saturated solution of Cbz-3-aminobutanoic acid in a biphasic system of n-octanol and water.

  • Equilibrate the system by shaking it for a prolonged period to ensure the compound has partitioned between the two phases.

  • Separate the n-octanol and water layers by centrifugation.

  • Determine the concentration of Cbz-3-aminobutanoic acid in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

Workflow for the Use of Cbz-3-aminobutanoic Acid in Peptide Synthesis

The primary application of Cbz-3-aminobutanoic acid is as a protected building block in peptide synthesis. The Cbz group prevents the amine from reacting during the activation of the carboxylic acid and its subsequent coupling with another amino acid.[4]

Peptide_Synthesis_Workflow start Cbz-3-aminobutanoic acid activation Carboxylic Acid Activation (e.g., with DCC/HOBt) start->activation 1. coupling Peptide Bond Formation activation->coupling 2. amino_acid Amino Acid Ester (e.g., H2N-AA-OR) amino_acid->coupling dipeptide Cbz-Protected Dipeptide coupling->dipeptide 3. deprotection Cbz Group Removal (Catalytic Hydrogenolysis) dipeptide->deprotection 4. final_dipeptide Dipeptide deprotection->final_dipeptide 5.

Caption: A generalized workflow for the application of Cbz-3-aminobutanoic acid in dipeptide synthesis.

Conclusion

Cbz-3-aminobutanoic acid is a key synthetic intermediate whose utility is underpinned by its distinct physicochemical properties. The carbobenzoxy protecting group imparts lipophilicity and allows for controlled reactions in peptide synthesis and other organic transformations. The experimental protocols provided in this guide offer a framework for the characterization of this and similar molecules, which is essential for optimizing synthetic routes and developing new applications in research and drug development.

References

Technical Guide: (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid (CAS No. 83509-88-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a synthesis protocol, and explores its applications, particularly as a precursor for β-lactam antibiotics and in peptide synthesis. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

(S)-3-(((benzyloxy)carbonyl)amino)butanoic acid, also known as Cbz-L-β-homoalanine, is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 83509-88-0[1]
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol [1]
Appearance White to off-white solid
Storage Inert atmosphere, room temperature[1]

Synthesis

General Synthetic Workflow

The synthesis of (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid can be envisioned through the protection of the amino group of (S)-3-aminobutanoic acid.

G start (S)-3-Aminobutanoic Acid product (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid start->product Schotten-Baumann reaction reagent1 Benzyl Chloroformate (Cbz-Cl) reagent1->product base Base (e.g., NaHCO₃) base->product solvent Solvent (e.g., Water/Dioxane) solvent->product G start (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid intermediate1 Activated Acid (e.g., Acid Chloride) start->intermediate1 Activation product β-Lactam Core Structure intermediate1->product intermediate2 [2+2] Cycloaddition with Imine intermediate2->product G cluster_0 Solid-Phase Peptide Synthesis Cycle resin Resin-Bound Peptide deprotection Fmoc/Boc Deprotection resin->deprotection coupling Coupling with Activated (S)-3-(Cbz-amino)butanoic acid deprotection->coupling wash Wash coupling->wash wash->resin Next Cycle cleavage Cleavage from Resin & Deprotection wash->cleavage product Modified Peptide cleavage->product

References

Structure Elucidation of (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(((benzyloxy)carbonyl)amino)butanoic acid is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its defined stereochemistry and protected amino group make it a valuable intermediate for the synthesis of complex molecules, including peptide analogues and pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate and confirm the structure of this compound. It details the expected outcomes from key spectroscopic and crystallographic techniques and furnishes standardized protocols for these analyses.

Compound Identification and Properties

(R)-3-(((benzyloxy)carbonyl)amino)butanoic acid, also known as (R)-3-(Cbz-amino)butanoic acid, incorporates a butanoic acid backbone with an amine at the C-3 position, which is protected by a benzyloxycarbonyl (Cbz) group.[1] The "(R)" designation specifies the stereochemistry at the chiral center (C-3).

PropertyValueReference
IUPAC Name (3R)-3-(phenylmethoxycarbonylamino)butanoic acid[3]
CAS Number 67843-72-5[4][5]
Molecular Formula C12H15NO4[4][5][6]
Molecular Weight 237.26 g/mol [4][5][6]
Canonical SMILES C--INVALID-LINK--NC(=O)OCC1=CC=CC=C1[4]
Structure Chemical Structure of (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid

General Synthesis and Analytical Workflow

The elucidation of the structure of (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid is a multi-step process that begins with synthesis and is followed by a battery of analytical techniques to confirm its identity, purity, and stereochemistry.

A common synthetic route involves the protection of the amino group of (R)-3-aminobutanoic acid using benzyl chloroformate in the presence of a base. The resulting product is then purified and subjected to rigorous analysis.

G cluster_synthesis Synthesis & Purification Start (R)-3-Aminobutanoic Acid Reaction Reaction with Benzyl Chloroformate (Base, Solvent) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Final Pure (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid Purification->Final

Caption: General workflow for synthesis and purification.

Following purification, a systematic analytical approach is essential for unambiguous structure confirmation.

G cluster_analysis Structural Analysis Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Xray X-ray Crystallography Sample->Xray Connectivity Connectivity & Proton Environment NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups Mass Molecular Weight & Fragmentation MS->Mass Stereochem Absolute Stereochemistry & Solid-State Conformation Xray->Stereochem

Caption: Workflow for comprehensive spectroscopic analysis.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11-12 Broad Singlet 1H H -O-C=O The carboxylic acid proton is highly deshielded and often appears as a broad signal.[7]
7.30-7.40 Multiplet 5H Phenyl-H Protons on the aromatic ring of the benzyl group.
~5.12 Singlet 2H Ph-CH₂ -O Benzylic protons adjacent to the carbamate oxygen.
~5.0 Broad Doublet 1H N-H Amide proton of the carbamate, coupling to the adjacent C-3 proton.
~4.15 Multiplet 1H CH (NHCbz) The proton at the C-3 chiral center, deshielded by the adjacent nitrogen.
~2.55 Multiplet 2H CH₂ -COOH Methylene protons adjacent to the carboxylic acid group.

| ~1.25 | Doublet | 3H | CH₃ -CH | Methyl protons coupled to the C-3 proton. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~176 C =O (acid) Carbonyl carbon of the carboxylic acid, typically in the 160-180 ppm range.[7]
~156 C =O (carbamate) Carbonyl carbon of the Cbz protecting group.
~136 Phenyl C (quat.) Quaternary carbon of the phenyl ring attached to the benzylic CH₂.
~128.5 Phenyl C H Aromatic carbons of the benzyl group.
~128.1 Phenyl C H Aromatic carbons of the benzyl group.
~127.9 Phenyl C H Aromatic carbons of the benzyl group.
~67 Ph-C H₂-O Benzylic carbon of the Cbz group.
~48 C H(NHCbz) C-3 chiral center carbon.
~41 C H₂-COOH C-2 methylene carbon.

| ~20 | C H₃-CH | C-4 methyl carbon. |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 30° pulse width and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 45° pulse width with a relaxation delay of 2-5 seconds is typical. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[8]

  • Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H NMR signals and assign peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3300-2500 (broad) O-H stretch Carboxylic Acid The very broad nature is due to strong intermolecular hydrogen bonding.[9][10]
~3330 N-H stretch Carbamate Typical for N-H stretching in secondary amides/carbamates.
3100-3000 C-H stretch (sp²) Aromatic Ring Characteristic C-H stretches for the phenyl group.
2980-2850 C-H stretch (sp³) Alkyl Chain C-H stretches from the butanoic acid backbone.
~1710 C=O stretch Carboxylic Acid A strong absorption characteristic of the carboxylic acid carbonyl.[7][10]
~1690 C=O stretch Carbamate The amide I band of the Cbz protecting group.
~1530 N-H bend Carbamate The amide II band, involving N-H bending and C-N stretching.

| 1320-1210 | C-O stretch | Carboxylic Acid / Carbamate | Stretching vibrations of the C-O single bonds.[10] |

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is an oil or can be dissolved in a volatile solvent, deposit a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

  • Data Acquisition: Place the sample in the beam path of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z Value Ion Rationale
238.1074 [M+H]⁺ Calculated exact mass for C₁₂H₁₆NO₄⁺.
260.0893 [M+Na]⁺ Calculated exact mass for C₁₂H₁₅NO₄Na⁺.
194.1176 [M-CO₂ + H]⁺ Loss of carbon dioxide from the carboxylic acid group.
108.0597 [C₇H₈O]⁺ Fragment corresponding to the benzyl alcohol cation.

| 91.0542 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the benzyl group. |

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]

  • Ionization: Use positive ion mode electrospray ionization to generate protonated molecules ([M+H]⁺) and other adducts.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements, which can be used to confirm the elemental composition.[8]

X-ray Crystallography

Crystallographic Data for Racemic 3-{[(Benzyloxy)carbonyl]amino}butanoic acid[6]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 23.1413 (7)
b (Å) 4.9589 (4)
c (Å) 11.0879 (6)
β (°) 103.075 (6)
Volume (ų) 1239.41 (13)
Z 4

| Key Finding | In the crystal, inversion dimers are formed through O-H···O hydrogen bonds between carboxylic acid groups of opposing enantiomers. These dimers are further linked by N-H···O hydrogen bonds, forming tapes along the b-axis.[6] |

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Cool the crystal (e.g., to 100 K) in a stream of nitrogen gas to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα) and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build an initial model of the structure. Refine this model against the experimental data to obtain the final structure, including atomic positions, bond lengths, and angles. For a chiral compound, the absolute configuration can be determined using anomalous dispersion effects (e.g., Flack parameter).

Role as a Chiral Building Block

The confirmed structure of (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid validates its use as a high-quality intermediate in multi-step syntheses. Its defined stereocenter is carried forward into the final target molecule, which is critical in drug development where enantiomers can have vastly different biological activities.

G cluster_synthesis Application in Synthesis Start (R)-3-(((benzyloxy)carbonyl)amino) butanoic acid Deprotection 1. Deprotection (H₂, Pd/C) 2. Peptide Coupling Start->Deprotection Modification Carboxylic Acid Activation/Modification Start->Modification Peptide Peptide Analogues Deprotection->Peptide Drug Chiral Drug Candidates Modification->Drug

Caption: Role as a versatile chiral intermediate.

Conclusion

The structural elucidation of (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid is achieved through a synergistic combination of analytical techniques. NMR spectroscopy establishes the C-H framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Ultimately, single-crystal X-ray crystallography provides unequivocal proof of the three-dimensional structure and absolute stereochemistry. The rigorous application of these methods is essential to ensure the quality and identity of this important chiral building block for research and development.

References

The Biological Profile of N-Cbz-β-Aminobutanoic Acid: A Synthetic Intermediate with a Bioactive Core

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Cbz-β-aminobutanoic acid is a chemically protected form of β-aminobutanoic acid, a molecule with diverse and significant biological activities across different kingdoms of life. While N-Cbz-β-aminobutanoic acid itself is primarily utilized as a building block in organic synthesis, particularly in the construction of peptidomimetics and other complex molecules, its core structure, β-aminobutanoic acid, is a known signaling molecule in both plants and animals. This guide provides a comprehensive overview of the known biological activities of the parent compound, β-aminobutanoic acid, and discusses the anticipated impact of the N-terminal carbobenzyloxy (Cbz) protecting group on its biological profile. The document details relevant signaling pathways, experimental methodologies, and summarizes the biological effects, providing a crucial resource for researchers employing this reagent in their synthetic and drug discovery endeavors.

Introduction: The Dichotomy of a Synthetic Reagent and a Bioactive Scaffold

N-Cbz-β-aminobutanoic acid belongs to a class of compounds that are indispensable in modern medicinal chemistry. The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas in 1932, is a classic amine protecting group that facilitates the controlled synthesis of peptides and other amine-containing molecules. Its primary function is to render the highly reactive amino group inert during subsequent chemical transformations.

However, the core of this molecule, β-aminobutanoic acid (also known as β-aminobutyric acid or BABA), is a non-proteinogenic amino acid with a fascinating and expanding repertoire of biological functions. It is a naturally occurring molecule that plays significant roles in plant immunity, metabolic regulation in mammals, and neurotransmission.

This technical guide will therefore address two key aspects:

  • The established biological activities of the parent molecule, β-aminobutanoic acid.

  • The influence of the N-Cbz protecting group on the physicochemical and biological properties of the parent molecule.

Biological Activity of the Unprotected Core: β-Aminobutanoic Acid

β-Aminobutanoic acid is a signaling molecule with a broad spectrum of activities. Its effects are observed in both plant and animal systems.

In Plant Biology: A Potent Inducer of Immunity and Stress Resistance

In the plant kingdom, β-aminobutanoic acid is a well-documented priming agent that enhances innate immunity against a wide range of pathogens, including fungi, bacteria, and viruses. It is also known to confer tolerance to abiotic stresses such as drought, salinity, and extreme temperatures.[1]

Mechanism of Action: BABA does not possess direct antimicrobial properties. Instead, it primes the plant's defense mechanisms, leading to a more rapid and robust response upon pathogen attack or exposure to stress. This priming effect is associated with the potentiation of various defense responses, including the production of reactive oxygen species (ROS), reinforcement of the cell wall, and the accumulation of pathogenesis-related (PR) proteins.

In Mammalian Systems: A Metabolic and Neuromodulatory Agent

In mammals, β-aminobutanoic acid and its isomer, β-aminoisobutyric acid (BAIBA), are emerging as important metabolic regulators and signaling molecules.[2][3][4]

  • Metabolic Regulation: BAIBA, a catabolite of valine and thymine, is secreted by skeletal muscle during exercise and is involved in the regulation of lipid and glucose metabolism.[2][4] It has been shown to induce the "browning" of white adipose tissue, which increases fatty acid oxidation and improves insulin sensitivity.[3]

  • Neurotransmission: As an isomer of the principal inhibitory neurotransmitter γ-aminobutanoic acid (GABA), β-aminobutanoic acid can interact with the GABAergic system.[5] The GABA signaling pathway is crucial for regulating neuronal excitability throughout the central nervous system.[6][7][8] Dysregulation of this pathway is implicated in various neurological and psychiatric disorders.[8]

Data Presentation: Biological Activities of β-Aminobutanoic Acid

Biological ActivityModel SystemKey FindingsReference(s)
Plant Immunity Various plant species (e.g., Arabidopsis thaliana, tobacco)Induces resistance to a broad spectrum of pathogens. Primes plant defense responses.[1]
Abiotic Stress Tolerance Various plant speciesEnhances tolerance to drought, salinity, and temperature stress.[1]
Metabolic Regulation Murine models, human studiesInduces browning of white adipose tissue, increases fatty acid oxidation, improves insulin sensitivity.[2][3][4]
Neurotransmission In vitro and in vivo neurological modelsActs as an analogue of GABA, potentially modulating GABA receptor activity.[5]

The N-Cbz Group: A Modifier of Biological Potential

The presence of the N-terminal Cbz group dramatically alters the properties of β-aminobutanoic acid.

  • Chemical Reactivity: The primary amine is converted to a carbamate, rendering it non-nucleophilic and non-basic under most physiological conditions.

  • Physicochemical Properties: The Cbz group is a large, lipophilic moiety. Its introduction increases the overall lipophilicity of the molecule, which can affect its solubility, membrane permeability, and distribution in biological systems.

  • Biological Interactions: The modification of the amino group is expected to abolish or significantly reduce the affinity of the molecule for biological targets that recognize the free amine of β-aminobutanoic acid, such as specific receptors or transporters. Therefore, N-Cbz-β-aminobutanoic acid is unlikely to exhibit the same biological activities as its unprotected counterpart.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of β-aminobutanoic acid can be adapted from the literature. Below is a representative protocol for evaluating the effect of a test compound on GABA receptor signaling.

Protocol: In Vitro GABA Receptor Binding Assay

Objective: To determine the ability of a test compound to displace a radiolabeled ligand from GABA receptors in a synaptic membrane preparation.

Materials:

  • Synaptic membrane preparation from rat brain cortex.

  • Radioligand (e.g., [³H]GABA or [³H]muscimol).

  • Test compound (e.g., β-aminobutanoic acid).

  • Unlabeled GABA (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microcentrifuge tube, add the synaptic membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and either the test compound, assay buffer (for total binding), or excess unlabeled GABA (for non-specific binding).

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the concentration-response curve.

Mandatory Visualizations

Signaling Pathway: The GABAergic Synapse

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle GABA_syn GABA Vesicle->GABA_syn Release GABA_A GABA-A Receptor (Ionotropic) GABA_syn->GABA_A Binds GABA_B GABA-B Receptor (Metabotropic) GABA_syn->GABA_B Binds Cl_ion Cl- Influx GABA_A->Cl_ion Opens K_ion K+ Efflux GABA_B->K_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_ion->Hyperpolarization

Caption: The GABAergic signaling pathway.

Experimental Workflow: Use of N-Cbz-β-Aminobutanoic Acid in Synthesis

Synthetic_Workflow start N-Cbz-β-aminobutanoic acid step1 Carboxyl Group Activation (e.g., with DCC/NHS) start->step1 step2 Amide Bond Formation (Coupling with an amine/amino acid) step1->step2 intermediate N-Cbz Protected Dipeptide/Amide step2->intermediate step3 Deprotection of Cbz Group (e.g., Hydrogenolysis) intermediate->step3 final_product Final Dipeptide/Amide step3->final_product

Caption: Synthetic workflow utilizing N-Cbz-β-aminobutanoic acid.

Conclusion

N-Cbz-β-aminobutanoic acid is a valuable synthetic tool that enables the incorporation of the β-aminobutanoic acid scaffold into more complex molecular architectures. While the N-Cbz protected form is unlikely to be biologically active in the same manner as its parent compound, the underlying β-aminobutanoic acid core possesses a rich and diverse pharmacology. Researchers and drug development professionals should be aware of this dual nature. The Cbz group serves its purpose as a temporary shield, which upon removal, unmasks a biologically relevant moiety. Understanding the biological context of the core structure is therefore paramount for the rational design of novel therapeutics and chemical probes based on this versatile building block. Future research could explore the potential of N-Cbz-β-aminobutanoic acid and its derivatives as prodrugs, where the Cbz group is metabolically cleaved in vivo to release the active β-aminobutanoic acid.

References

Unveiling the Solid-State Architecture of a Chiral Building Block: A Technical Guide to the Crystal Structure of 3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 3-(((benzyloxy)carbonyl)amino)butanoic acid, a valuable chiral building block in synthetic organic chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its solid-state conformation, crystallographic parameters, and the experimental procedures for its characterization.

Core Crystallographic Data

The three-dimensional arrangement of atoms in this compound has been elucidated by X-ray crystallography. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data is presented in Table 1.[1]

Parameter Value
Chemical FormulaC₁₂H₁₅NO₄
Molecular Weight237.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a23.1413 (7) Å
b4.9589 (4) Å
c11.0879 (6) Å
α90°
β103.075 (6)°
γ90°
Volume1239.41 (13) ų
Z4
Temperature297 K
RadiationCu Kα
Absorption Coeff. (μ)0.8 mm⁻¹

Table 1: Crystallographic data for this compound.[1]

The molecular structure reveals a stretched trans conformation of the butyric acid backbone.[1] In the crystal lattice, molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups.[1] These dimers are further interconnected by N—H⋯O hydrogen bonds, creating a tape-like structure along the b-axis.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of 3-aminobutanoic acid with a benzyloxycarbonyl (Cbz) group. A general procedure is as follows:

  • Dissolution: 3-aminobutanoic acid is dissolved in a suitable aqueous alkaline solution, such as aqueous sodium hydroxide or sodium carbonate, and cooled in an ice bath.

  • Addition of Protecting Agent: Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution while maintaining the pH in the alkaline range (typically pH 8-10) by the concurrent addition of a base.

  • Reaction: The reaction mixture is stirred vigorously at a low temperature (0-5 °C) for several hours, followed by stirring at room temperature to ensure complete reaction.

  • Work-up: The reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and other impurities.

  • Acidification: The aqueous layer is then acidified to a low pH (typically pH 2) with a strong acid, such as hydrochloric acid, which leads to the precipitation of the N-Cbz protected amino acid.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through vapor diffusion.[1] A typical procedure involves:

  • Solution Preparation: The synthesized this compound is dissolved in a suitable solvent, such as ethanol.

  • Vapor Diffusion Setup: The solution is placed in a small vial, which is then placed inside a larger, sealed container containing a precipitant solvent in which the compound is less soluble, such as chloroform.

  • Crystal Growth: The precipitant vapor slowly diffuses into the solution of the compound, gradually decreasing its solubility and promoting the slow growth of single crystals over several days at a constant temperature (e.g., 297 K).[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Protection cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification Start 3-Aminobutanoic Acid Addition Add Benzyl Chloroformate Start->Addition Dissolve Reagent1 Aqueous Base (e.g., NaOH) Reaction Stir at 0-5°C, then RT Addition->Reaction Wash Wash with Organic Solvent Reaction->Wash Acidify Acidify to pH 2 Wash->Acidify Filter Filter Precipitate Acidify->Filter Recrystallize Recrystallize Filter->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: Synthesis workflow for this compound.

This guide provides essential technical information on the crystal structure and synthesis of this compound, which is crucial for its application in the rational design of novel molecules in medicinal chemistry and materials science.

References

Spectroscopic Profile of 3-(((benzyloxy)carbonyl)amino)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(((benzyloxy)carbonyl)amino)butanoic acid, a valuable building block in synthetic organic chemistry and drug discovery. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, details the experimental protocols for acquiring such data, and presents a logical workflow for its spectroscopic analysis.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~10-12Broad Singlet1H-COOH
~7.35Multiplet5HPhenyl-H
~5.10Singlet2H-OCH₂-Ph
~4.10Multiplet1HH-3
~2.50Multiplet2HH-2
~1.20Doublet3H-CH₃
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Provisional Assignment
~177C-1 (-COOH)
~156Urethane C=O
~136Phenyl C (quaternary)
~128.5Phenyl C-H
~128.0Phenyl C-H
~127.8Phenyl C-H
~66-OCH₂-Ph
~45C-3
~40C-2
~20C-4 (-CH₃)
Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~3300MediumN-H stretch (Amide)
3100-3000MediumC-H stretch (Aromatic)
3000-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1690StrongC=O stretch (Urethane)
1560-1530MediumN-H bend (Amide II)
1495, 1455MediumC=C stretch (Aromatic ring)
1320-1210StrongC-O stretch (Carboxylic acid)
1250-1200StrongC-O stretch (Urethane)
750-700StrongC-H bend (Aromatic, monosubstituted)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zInterpretation
237[M]⁺ (Molecular Ion)
192[M - COOH]⁺
108[C₇H₈O]⁺
91[C₇H₇]⁺ (Tropylium ion, base peak)
79[C₆H₇]⁺
77[C₆H₅]⁺

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR, IR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the analyte is fully soluble and which does not have signals that overlap with key analyte resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) is required. A 45° pulse width and a relaxation delay of 2-5 seconds are commonly employed, along with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a solid sample, one of the following preparation methods is typically used:

  • KBr Pellet Method:

    • Finely grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

  • Attenuated Total Reflectance (ATR) Method:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum directly.

Mass Spectrometry (MS)
  • Sample Introduction: For a non-volatile solid, direct insertion into the ion source is a common method. The sample can also be dissolved in a suitable solvent and introduced via a direct infusion pump for techniques like electrospray ionization (ESI).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique for generating fragment ions and providing structural information. For softer ionization that primarily yields the molecular ion, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector measures the abundance of the ions at each m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Connectivity & Environment Functional_Groups Functional Group Identification IR->Functional_Groups Vibrational Modes Molecular_Weight_Confirmation Molecular Weight & Fragmentation MS->Molecular_Weight_Confirmation m/z Values Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Weight_Confirmation->Final_Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Peptide Chemistry

The ability to synthesize peptides with a defined sequence is a cornerstone of modern chemistry, biochemistry, and drug development. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the carboxybenzyl (Cbz or Z) protecting group by German chemists Max Bergmann and Leonidas Zervas in 1932. This innovation, developed at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, provided the first truly effective and widely applicable method for the reversible protection of the α-amino group of amino acids. The Cbz group's stability under peptide bond formation conditions, coupled with its facile removal under mild and specific conditions, unlocked the door to the rational and sequential assembly of amino acids, paving the way for the synthesis of peptides with defined structures.

The Challenge Prior to the Cbz Group: Uncontrolled Polymerization

The primary obstacle in early peptide synthesis was the inherent bifunctional reactivity of amino acids. Each amino acid possesses a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). When attempting to form a peptide bond by activating the carboxyl group of one amino acid to react with the amino group of another, the activated amino acid could just as easily react with another molecule of itself. This led to a random and uncontrolled chain of amino acids, severely limiting the synthesis of peptides with a specific, predetermined sequence.

The Cbz Group: An Elegant Solution

Bergmann and Zervas introduced the carboxybenzyl group as a temporary "mask" for the amino group. By converting the reactive amine into a much less nucleophilic carbamate, it was effectively shielded from participating in unwanted side reactions. The Cbz group is introduced by reacting the amino acid with benzyl chloroformate, typically under basic conditions in what is known as the Schotten-Baumann reaction.

The true elegance of the Cbz group lies in its selective removal. The most common method for its cleavage is catalytic hydrogenolysis. In the presence of a palladium catalyst and a source of hydrogen, the Cbz group is cleaved to yield the free amine, with toluene and carbon dioxide as the only byproducts. This process is remarkably mild and highly specific, leaving other functional groups intact.

Key Characteristics of the Cbz Protecting Group:
  • Robust Stability: Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media, which allows for flexibility in subsequent synthetic steps.

  • Ease of Introduction: The protection reaction with benzyl chloroformate is generally high-yielding and proceeds under mild conditions.

  • Facile Removal: The Cbz group can be cleanly removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or by treatment with strong acids such as HBr in acetic acid. The hydrogenolysis method is particularly mild.

  • Orthogonality: The unique cleavage conditions of the Cbz group (hydrogenolysis) make it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is a critical concept in modern multi-step organic synthesis, allowing for the selective deprotection of one functional group in the presence of others.

Quantitative Data

The efficiency of both the protection and deprotection steps is crucial for the successful application of the Cbz group in multi-step peptide synthesis. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines

Amine SubstrateReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92

Table 2: Comparison of Cbz Deprotection Methods and Yields

Cbz-Protected SubstrateDeprotection Method and ReagentsSolventTimeYield (%)
N-Cbz-Aniline10% Pd-C, NaBH₄ (1 equiv.)Methanol5 min98
N-Benzyl-N-Cbz-glycine10% Pd/C, H₂ (1 atm)Methanol2-4 h>95
N-Benzyl-N-Cbz-glycine33% HBr/AcOHAcetic Acid1-2 h90-95
N-Cbz-Imidazole-Methanol--

Note: The deprotection of N-Cbz-imidazole using low-carbon alcohols like methanol is a more recent development and its effectiveness is substrate-dependent.

Experimental Protocols

The following are detailed, representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[1]
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[1]
  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the chemical transformations and their application in a broader context, the following diagrams are provided.

G Cbz Protection of an Amine Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Base (e.g., Na₂CO₃) HCl HCl Base->HCl Neutralization CbzAmine Cbz-Protected Amine Intermediate->CbzAmine Elimination of Cl⁻

Caption: Cbz Protection Mechanism.

G Cbz Deprotection by Hydrogenolysis CbzAmine Cbz-Protected Amine CarbamicAcid Carbamic Acid Intermediate CbzAmine->CarbamicAcid H2 H₂ H2->CarbamicAcid Reduction PdC Pd/C Catalyst PdC->CarbamicAcid Amine R-NH₂ (Amine) CarbamicAcid->Amine Decarboxylation Toluene Toluene CarbamicAcid->Toluene CO2 CO₂ CarbamicAcid->CO2

Caption: Cbz Deprotection Mechanism.

G Logical Workflow for Cbz-Based Peptide Synthesis Start Start with Cbz-Protected Amino Acid 1 Couple Couple with Amino Acid 2 Start->Couple Deprotect Cbz Deprotection (Hydrogenolysis) Couple->Deprotect Elongate Couple with next Cbz-Amino Acid Deprotect->Elongate Repeat Repeat Cycle Elongate->Repeat n times FinalDeprotect Final Deprotection Elongate->FinalDeprotect After last coupling Repeat->Deprotect Peptide Final Peptide FinalDeprotect->Peptide

Caption: Cbz Peptide Synthesis Workflow.

Conclusion: An Enduring Legacy

The introduction of the carboxybenzyl protecting group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from an art of uncontrolled reactions into a precise science, enabling the construction of complex peptides with defined sequences. While other protecting groups with different orthogonalities have since been developed, the Cbz group remains a valuable and widely used tool in the arsenal of the synthetic chemist. Its robust nature, ease of use, and mild cleavage conditions ensure its continued relevance in both academic research and the industrial production of pharmaceuticals and other fine chemicals. The principles established with the Cbz group laid the foundation for the development of modern solid-phase peptide synthesis and continue to influence the design of new protecting group strategies.

The Therapeutic Potential of 3-Aminobutanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-aminobutanoic acid, a gamma-amino butyric acid (GABA) analogue, are emerging as a versatile class of compounds with significant therapeutic potential across a range of diseases. This technical guide provides an in-depth overview of the core therapeutic applications, mechanisms of action, and relevant experimental data for these derivatives. Key areas of focus include their well-established role in neurological disorders as anticonvulsants and anxiolytics, and their novel application in oncology as inhibitors of amino acid transport. This document furnishes drug development professionals with detailed experimental protocols for the synthesis and evaluation of these compounds, alongside quantitative data and visual representations of key biological pathways and experimental workflows to facilitate further research and development.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] An imbalance in GABAergic neurotransmission is implicated in a multitude of neurological disorders, including epilepsy, anxiety, and pain.[2][3] 3-Aminobutanoic acid and its derivatives, as analogues of GABA, have been developed to modulate the GABA system, offering therapeutic benefits.[4] These compounds can either mimic the action of GABA or modulate its concentration in the synapse by targeting key enzymes involved in its synthesis and degradation. More recently, the therapeutic scope of aminobutanoic acid derivatives has expanded into oncology, with novel compounds designed to disrupt the metabolic dependencies of cancer cells.[5][6]

Therapeutic Applications

Neurological Disorders

3-Aminobutanoic acid derivatives have significant therapeutic applications in the management of neurological conditions, primarily due to their interaction with the GABAergic system.

  • Anticonvulsant Activity: A prominent application of these derivatives is in the treatment of epilepsy. Compounds such as 3-isobutyl GABA have demonstrated potent anticonvulsant effects in preclinical models like the maximal electroshock (MES) seizure test in mice.[1][7] Their mechanism often involves the activation of L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate, thereby increasing inhibitory neurotransmission.[1][7]

  • Anxiolytic and Neuroprotective Effects: Certain derivatives are being explored for their potential in treating anxiety and depression.[8][9] By modulating GABAergic activity, these compounds can produce a calming effect on the CNS. Furthermore, neuroprotective properties have been noted, suggesting their utility in a broader range of neurological disorders.[8][9]

Cancer Therapy

A novel and promising application of 3-aminobutanoic acid derivatives is in the field of oncology. Rapidly proliferating cancer cells exhibit altered metabolism and often become highly dependent on the uptake of specific amino acids, such as glutamine.[5][10]

  • Inhibition of Amino Acid Transport: Certain aminobutanoic acid-based compounds have been designed as potent and selective inhibitors of the alanine-serine-cysteine transporter 2 (ASCT2), a key transporter of glutamine in many cancer types, including non-small-cell lung cancer (NSCLC).[5][6][11] By blocking glutamine uptake, these inhibitors can induce nutrient deprivation, suppress critical signaling pathways like mTOR, and ultimately lead to cancer cell apoptosis and inhibition of tumor growth.[5][6][11]

Mechanism of Action

The therapeutic effects of 3-aminobutanoic acid derivatives are primarily attributed to their influence on the GABAergic system and, in the context of cancer, their ability to disrupt amino acid metabolism.

Modulation of GABAergic Neurotransmission

As GABA analogues, these derivatives can influence the GABAergic system through several mechanisms:

  • Activation of L-Glutamic Acid Decarboxylase (GAD): Some derivatives act as activators of GAD, the rate-limiting enzyme in GABA synthesis.[1][7] Increased GAD activity leads to higher concentrations of GABA, enhancing inhibitory signaling in the brain.

  • Inhibition of GABA Aminotransferase (GABA-AT): GABA-AT is the primary enzyme responsible for the degradation of GABA. Inhibition of this enzyme by certain 3-aminobutanoic acid derivatives leads to an accumulation of GABA in the synapse, prolonging its inhibitory effect.

GABAergic_Signaling cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake/Degradation GABA_in_cleft GABA GABA_Receptor GABA Receptor GABA_in_cleft->GABA_Receptor Binds to GAT GABA Transporter (GAT) GABA_in_cleft->GAT Reuptake Postsynaptic_Effect Postsynaptic_Effect GABA_Receptor->Postsynaptic_Effect Inhibitory Signal GABA_AT GABA-AT GAT->GABA_AT Degradation Succinic_Semialdehyde Succinic Semialdehyde GABA_AT->Succinic_Semialdehyde Metabolite 3_ABA_Derivative_GAD 3-Aminobutanoic Acid Derivative (Activator) GAD GAD 3_ABA_Derivative_GAD->GAD Activates 3_ABA_Derivative_GABA_AT 3-Aminobutanoic Acid Derivative (Inhibitor) 3_ABA_Derivative_GABA_AT->GABA_AT Inhibits Glutamate Glutamate Glutamate->GAD Substrate GABA GABA GAD->GABA Synthesis GABA_Vesicle GABA_Vesicle GABA->GABA_Vesicle Packaging GABA_Vesicle->GABA_in_cleft Release

Caption: Workflow for Anticonvulsant Drug Screening.

In Vivo Models

5.3.1. Maximal Electroshock (MES) Seizure Test in Mice

  • Animals: Use male CF-1 or C57BL/6 mice, acclimated to the laboratory environment.

  • Compound Administration: Administer the test compound, dissolved in a suitable vehicle, via intraperitoneal (i.p.) injection at various doses.

  • MES Induction: At the time of predicted peak effect of the compound, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of anesthetic ophthalmic solution can be applied to the eyes prior to electrode placement.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

  • Neurotoxicity: Assess motor impairment using the rotarod test to determine the median toxic dose (TD₅₀). The protective index (PI) is calculated as TD₅₀ / ED₅₀.

5.3.2. A549 Non-Small-Cell Lung Cancer Xenograft Model [7][11]

  • Cell Culture: Culture A549 human lung carcinoma cells in appropriate media.

  • Animal Implantation: Subcutaneously inject a suspension of A549 cells (e.g., 1 x 10⁷ cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers.

  • Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., 25 mg/kg) and vehicle control according to a predetermined schedule (e.g., daily, orally or i.p.).

  • Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days). Measure tumor volumes and body weights regularly. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage.

dot

Anticancer_Drug_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Novel Aminobutanoic Acid-Based ASCT2 Inhibitors glutamine_uptake Glutamine Uptake Assay (e.g., in A549 cells) start->glutamine_uptake cell_viability Cell Viability/Apoptosis Assays glutamine_uptake->cell_viability ic50_determination IC₅₀ Determination cell_viability->ic50_determination xenograft_model A549 Xenograft Model Establishment (Immunocompromised mice) ic50_determination->xenograft_model pdo_model Patient-Derived Organoid (PDO) Model (Optional advanced model) ic50_determination->pdo_model treatment_phase Compound Administration (Treatment vs. Vehicle Control) xenograft_model->treatment_phase tumor_monitoring Tumor Growth Monitoring treatment_phase->tumor_monitoring tgi_calculation Tumor Growth Inhibition (TGI) Calculation tumor_monitoring->tgi_calculation lead_optimization Lead Optimization tgi_calculation->lead_optimization pdo_model->lead_optimization end End: Candidate for Further Preclinical/Clinical Development lead_optimization->end

Caption: Workflow for Anticancer Drug Evaluation.

Conclusion

3-Aminobutanoic acid derivatives represent a highly versatile and promising class of therapeutic agents. Their established efficacy in neurological disorders, coupled with their emerging potential in cancer therapy, underscores their importance in modern drug discovery. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of these compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly unveil new therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-(((benzyloxy)carbonyl)amino)butanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, conformational constraint, and biological activity. 3-(((benzyloxy)carbonyl)amino)butanoic acid, a protected form of β-aminobutanoic acid, is a valuable building block for the synthesis of β-peptides and peptidomimetics. The benzyloxycarbonyl (Cbz or Z) protecting group offers unique characteristics that can be leveraged in solid-phase peptide synthesis (SPPS), particularly when an N-terminal Cbz-protected peptide is the desired final product.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide chains using a standard Fmoc/tBu solid-phase synthesis strategy.

Orthogonality and Strategic Considerations

The Cbz group is traditionally associated with solution-phase peptide synthesis due to its typical removal by catalytic hydrogenolysis, a condition not generally compatible with standard SPPS.[1][2] However, the Cbz group exhibits excellent orthogonality with the two most common protecting group strategies in SPPS:

  • Fmoc/tBu Strategy: The Cbz group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Fmoc group.[1][] It is also stable to the final cleavage from the resin using moderate to strong acids like trifluoroacetic acid (TFA).[4]

  • Boc/Bzl Strategy: The Cbz group is stable to the acidic conditions (e.g., TFA) used for the removal of the Boc group.[1]

This orthogonality allows for a straightforward strategy for synthesizing N-terminally Cbz-protected peptides. The peptide is assembled on the solid support using standard Fmoc-protected amino acids. In the final coupling step, this compound is introduced. Subsequent cleavage and deprotection of the side chains with a TFA-based cocktail will yield the desired peptide with the Cbz group intact at the N-terminus.[4]

Data Presentation: Coupling Efficiency

The incorporation of β-amino acids and other sterically hindered residues can be challenging, often resulting in lower coupling efficiencies compared to standard α-amino acids.[5] The choice of coupling reagent and extended reaction times are crucial for driving the reaction to completion.[6] Below is a table summarizing typical coupling efficiencies for various amino acid types, which can serve as a reference for expected outcomes when using this compound.

Amino Acid TypeCoupling ReagentCoupling Time (min)Typical Coupling Efficiency (%)Typical Crude Purity (%)
Standard α-Amino AcidsHBTU/HOBt/DIEA30 - 60>99>95
Sterically Hindered α-Amino AcidsHATU/DIEA60 - 12095 - 99>90
β-Amino Acids HATU/DIEA or PyBOP/DIEA 120 - 240 90 - 98 >90

Note: The data for β-amino acids is representative and may vary depending on the specific sequence and reaction conditions. Optimization may be required to achieve desired efficiency.

Experimental Protocols

The following protocols are based on a manual Fmoc/tBu solid-phase peptide synthesis strategy on a Rink Amide resin. Adjustments may be necessary for automated synthesizers.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-protected α-amino acids

  • This compound

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Deprotection Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Protocol 1: Standard Fmoc-SPPS Cycle for α-Amino Acids

This cycle is repeated for each α-amino acid in the sequence prior to the coupling of the Cbz-protected β-amino acid.

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent like HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to monitor reaction completion. If the test is positive (unreacted amines), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Coupling of this compound

This is the final coupling step in the synthesis.

  • Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in Protocol 1, step 2.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of β-amino acids, a longer coupling time is recommended.[5] A double coupling (repeating this step) may be necessary to ensure high efficiency.[6]

  • Monitoring and Washing:

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Final Wash and Drying: Wash the resin with methanol (3 times) and dry the peptide-resin under vacuum.

Protocol 3: Cleavage and Deprotection
  • Preparation: Place the dry peptide-resin in a cleavage vessel.

  • Cleavage: Add the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the crude N-Cbz-protected peptide under vacuum.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Incorporating Cbz-β-Aminobutanoic Acid

SPPS_Workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell end_node Final Product: N-Terminal Cbz-Protected Peptide deprotect_alpha 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_alpha couple_alpha 3. Coupling (Fmoc-α-AA, HBTU, DIEA) deprotect_alpha->couple_alpha wash1 Wash (DMF, DCM) couple_alpha->wash1 wash1->deprotect_alpha Repeat for each α-amino acid deprotect_final 4. Final Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_final couple_beta 5. Coupling (Cbz-β-AA, HATU, DIEA) deprotect_final->couple_beta wash2 Wash (DMF, DCM) couple_beta->wash2 cleave 6. Cleavage & Side-Chain Deprotection (TFA/TIS/H₂O) wash2->cleave precipitate 7. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 8. Purification (RP-HPLC) precipitate->purify purify->end_node

Caption: Workflow for SPPS of an N-Cbz-protected peptide.

Logical Relationship of Protecting Groups

Orthogonality cluster_SPPS During SPPS Cycles ProtectingGroups Protecting Group Lability Condition Fmoc Fmoc (α-Amine) Base-Labile (e.g., Piperidine) tBu tBu-based (Side Chain) Acid-Labile (e.g., TFA) Fmoc->tBu Orthogonal Cbz Cbz (N-Terminus) Stable to Piperidine & TFA (Removed by Hydrogenolysis) Fmoc->Cbz Orthogonal tBu->Cbz Orthogonal (tBu removed, Cbz stable)

Caption: Orthogonality of protecting groups in the described strategy.

References

Application Notes and Protocols for the Coupling of Cbz-3-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of N-benzyloxycarbonyl-3-aminobutanoic acid (Cbz-3-aminobutanoic acid), a key building block in the synthesis of β-peptides and other peptidomimetics. The following sections detail common coupling methodologies, including protocols for both solution-phase and solid-phase synthesis, and provide guidance on reaction monitoring and product characterization.

Introduction

Cbz-3-aminobutanoic acid is a valuable derivative of the β-amino acid, 3-aminobutanoic acid. The benzyloxycarbonyl (Cbz or Z) protecting group masks the amine functionality, preventing unwanted side reactions and allowing for the specific formation of an amide bond at the carboxyl group.[1] The synthesis of peptides containing β-amino acids is of significant interest in medicinal chemistry due to their increased stability against enzymatic degradation compared to their α-amino acid counterparts.

Data Presentation: Comparison of Common Coupling Methods

The choice of coupling reagent is critical for achieving high yield and purity in peptide synthesis. Below is a summary of commonly used coupling reagents and their typical performance in the context of Cbz-protected amino acid couplings.

Coupling Reagent/MethodActivating AgentAdditive ( racemization suppressant)Typical Solvent(s)Typical Reaction TimeTypical Yield RangeKey Considerations
DCC/HOBt N,N'-Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Dichloromethane (DCM), Dimethylformamide (DMF)12-24 hours80-95%The byproduct, dicyclohexylurea (DCU), is poorly soluble and can be removed by filtration.[2]
EDC/HOBt N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)1-Hydroxybenzotriazole (HOBt)Dichloromethane (DCM), Dimethylformamide (DMF)12-24 hours75-90%The urea byproduct is water-soluble, facilitating easier work-up.[3]
HATU/DIPEA O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)(internally activated)Dimethylformamide (DMF)1-4 hours85-98%Faster reaction times and generally higher yields, especially for sterically hindered couplings.

Experimental Protocols

The following are detailed protocols for the coupling of Cbz-3-aminobutanoic acid using common laboratory methods.

Protocol 1: Solution-Phase Coupling using DCC/HOBt

This protocol describes the coupling of Cbz-3-aminobutanoic acid with an amino acid ester, for example, L-Alanine methyl ester hydrochloride.

Materials:

  • Cbz-3-aminobutanoic acid

  • L-Alanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve Cbz-3-aminobutanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add the amino acid ester hydrochloride (1.0 eq) to the solution, followed by the dropwise addition of NMM or DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines the manual solid-phase synthesis of a peptide containing a Cbz-3-aminobutanoic acid residue using Fmoc-based chemistry. The Cbz group is introduced at the N-terminus in the final coupling step.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Cbz-3-aminobutanoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (for Fmoc-protected amino acids):

    • In a separate tube, pre-activate the Fmoc-amino acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling or recouple.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF and DCM.

  • Repeat steps 2 and 3 for each subsequent Fmoc-protected amino acid in the sequence.

  • Coupling of Cbz-3-aminobutanoic acid:

    • After the final Fmoc deprotection, wash the resin-bound peptide.

    • Pre-activate Cbz-3-aminobutanoic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add the activated Cbz-3-aminobutanoic acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Reaction Monitoring and Characterization

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): For solution-phase synthesis, TLC is a quick and effective method to monitor the consumption of starting materials and the formation of the product.

  • Kaiser Test: In solid-phase synthesis, the Kaiser test is used to detect the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Product Characterization:

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the final peptide and for purification.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product and intermediates.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the chemical coupling of Cbz-3-aminobutanoic acid in both solution and solid-phase synthesis.

G cluster_solution Solution-Phase Coupling Workflow start Cbz-3-aminobutanoic acid + Amine Component activate Activate Carboxyl Group (e.g., DCC, EDC) start->activate Add Coupling Reagent couple Amide Bond Formation activate->couple Add Amine workup Aqueous Work-up couple->workup purify Purification (Chromatography/ Recrystallization) workup->purify product Pure Coupled Product purify->product

Caption: General workflow for solution-phase coupling of Cbz-3-aminobutanoic acid.

G cluster_spps Solid-Phase Peptide Synthesis Workflow resin Resin Support deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Fmoc-AA-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 Repeat for each AA coupling2 Couple Cbz-3-aminobutanoic acid deprotection2->coupling2 cleavage Cleavage from Resin coupling2->cleavage purification HPLC Purification cleavage->purification product Pure Peptide purification->product

Caption: Workflow for incorporating Cbz-3-aminobutanoic acid in solid-phase peptide synthesis.

References

Application Notes and Protocols: Deprotection of 3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of the benzyloxycarbonyl (Cbz or Z) protecting group from 3-(((benzyloxy)carbonyl)amino)butanoic acid, a common intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the final product, 3-aminobutanoic acid. This document outlines several common deprotection strategies, including catalytic hydrogenolysis, transfer hydrogenolysis, acidic cleavage, and nucleophilic cleavage, with comparative data and detailed experimental procedures.

Overview of Deprotection Methods

The benzyloxycarbonyl group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, mild conditions.[1][2][3] The most prevalent methods for Cbz deprotection involve cleavage of the benzylic C-O bond.

The choice of deprotection method depends on the presence of other functional groups in the molecule and the desired scale of the reaction. For substrates sensitive to strong acids, milder conditions such as catalytic hydrogenolysis or nucleophilic cleavage are preferred.[4] Conversely, if the molecule contains functionalities susceptible to reduction, such as alkenes or alkynes, non-reductive methods like acidic or nucleophilic cleavage are more suitable.[4]

Comparative Data of Deprotection Methods

The following table summarizes key quantitative data for various Cbz deprotection methods applicable to this compound.

MethodReagentsCatalyst/LoadingSolventTemperature (°C)Reaction Time (h)Yield (%)Key Considerations
Catalytic Hydrogenolysis H₂ (gas)5-10% Pd/CMethanol, Ethanol, Ethyl AcetateRoom Temperature - 601 - 40High to QuantitativeByproducts are toluene and CO₂; may reduce other functional groups.[3][4]
Transfer Hydrogenolysis Ammonium formate, Formic acid, Cyclohexadiene5-10% Pd/CMethanol, DMFRoom Temperature2 - 10High (80-95)Safer than using H₂ gas; offers better selectivity in some cases.[4][5]
Acidic Cleavage HBr in Acetic Acid (33%)N/AAcetic AcidRoom Temperature1 - 4GoodCan cause side reactions if other acid-sensitive groups are present.[1][6]
Acidic Cleavage (Milder) AlCl₃/HFIPN/AHexafluoroisopropanol (HFIP)Room Temperature1 - 3HighGood functional group tolerance; avoids heavy metal contamination.[4][7]
Nucleophilic Cleavage 2-Mercaptoethanol, Potassium AcetateN/AN,N-Dimethylacetamide (DMAC)7524GoodHighly selective; avoids reduction of sensitive functional groups.[4][8]

Experimental Protocols

Catalytic Hydrogenolysis

This is the most common and often cleanest method for Cbz deprotection.[4]

Materials:

  • This compound

  • Palladium on carbon (5-10% Pd/C)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate).

  • Carefully add 5-10% Pd/C catalyst (5-10 mol% of Pd).

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-aminobutanoic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Transfer Hydrogenolysis

This method offers a safer alternative to using hydrogen gas and can sometimes provide better selectivity.[4]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol or N,N-Dimethylformamide (DMF)

  • Celite®

Procedure:

  • To a solution of this compound (1 equivalent) in methanol or DMF, add 10% Pd/C (0.1 to 0.2 times the weight of the substrate).

  • Add ammonium formate (2-4 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • To remove excess ammonium formate, the residue can be taken up in an organic solvent and washed with saturated sodium chloride solution, or purified by dialysis and lyophilization if it is a larger peptide.

Acidic Cleavage using HBr in Acetic Acid

This method is effective but should be used with caution on substrates with acid-sensitive functional groups.[6]

Materials:

  • This compound

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of 33% HBr in acetic acid.

  • Stir the solution at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the hydrobromide salt of 3-aminobutanoic acid.

Nucleophilic Cleavage

This is a highly selective method that avoids the reduction of other sensitive functional groups.[4][8]

Materials:

  • This compound

  • Potassium acetate

  • 2-Mercaptoethanol

  • N,N-Dimethylacetamide (DMAC)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in DMAC, add potassium acetate (4 equivalents).[4]

  • Add 2-mercaptoethanol (2 equivalents).[4]

  • Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[4]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Analytical Methods for Reaction Monitoring

The progress of the deprotection reaction can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to observe the disappearance of the starting material and the appearance of the product. The product, being a free amine, will have a different retention factor (Rf) and may require a specific stain (e.g., ninhydrin) for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the product and allowing for the detection of any side products.[9][10] This is particularly useful for optimizing reaction conditions.

Visualizations

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Cbz-protected 3-aminobutanoic acid in solvent Reagents Add deprotection reagents/catalyst Start->Reagents Reaction Stir under specified conditions (T, P, time) Reagents->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Workup Quench reaction & remove catalyst/reagents Monitoring->Workup Purification Purify crude product (crystallization, chromatography) Workup->Purification Analysis Characterize final product (NMR, MS, etc.) Purification->Analysis End Pure 3-aminobutanoic acid Analysis->End

Caption: General workflow for the deprotection of Cbz-protected 3-aminobutanoic acid.

Deprotection_Mechanism cluster_reactants Reactant cluster_products Products reactant This compound reagents Deprotection Reagents (e.g., H₂, Pd/C) reactant->reagents product1 3-Aminobutanoic acid product2 Toluene + CO₂ (for hydrogenolysis) reagents->product1 reagents->product2

Caption: Chemical transformation in the deprotection of this compound.

References

Application Notes and Protocols: Incorporation of β-Amino Acids into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer improved pharmacological properties. A significant challenge in the therapeutic use of peptides is their susceptibility to enzymatic degradation and poor bioavailability.[1] The incorporation of β-amino acids into peptide sequences is a powerful strategy to overcome these limitations.[1] Unlike α-amino acids, β-amino acids have an additional carbon atom in their backbone, which imparts unique conformational properties and remarkable resistance to proteolysis.[1][2] This modification allows for the design of peptidomimetics with enhanced stability, potent biological activity, and improved therapeutic potential.[1] Applications for such modified peptides are extensive, ranging from receptor agonists and antagonists to antimicrobial agents and enzyme inhibitors.[1]

These application notes provide detailed protocols for the synthesis of β-amino acid-containing peptidomimetics using solid-phase peptide synthesis (SPPS) and for assessing their enzymatic stability.

Key Applications of β-Amino Acid Incorporation

The inclusion of β-amino acids can be tailored to achieve specific therapeutic goals:

  • Enhanced Proteolytic Stability: The altered backbone structure of β-amino acids sterically hinders the action of proteases, leading to a significant increase in the half-life of the peptide in biological systems.[2][3]

  • Conformational Control: β-Amino acids can induce stable secondary structures, such as helices and turns, even in short peptide sequences. This allows for the precise spatial arrangement of side chains to optimize binding to biological targets.

  • Increased Structural Diversity: The stereochemistry of β-amino acids can be varied at both the α and β carbons, offering a vast landscape for structural modifications and optimization of biological activity.[1]

  • Improved Pharmacokinetic Properties: By resisting degradation, β-amino acid-containing peptidomimetics can exhibit longer circulation times and improved bioavailability.

Data Presentation: Proteolytic Stability of α-Peptides vs. β-Peptidomimetics

The following table summarizes the comparative stability of peptides composed of α-amino acids versus those containing β-amino acids when exposed to various proteases.

Peptide TypeProtease(s)Incubation TimeDegradationReference
α-peptidePronase1 hourComplete[4]
β-peptidePronase48 hoursNone observed[4]
α-peptideTrypsin, ChymotrypsinNot specifiedSusceptible
β-peptideTrypsin, Chymotrypsin48 hoursNone observed[4]
α,β-hybrid peptidePronaseSlowPartial[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Containing a β-Amino Acid

This protocol outlines the manual synthesis of a peptide containing a β-amino acid using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected α-amino acids

  • Fmoc-protected β-amino acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethyl ether

  • Solid-phase synthesis vessel with a frit

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for both α- and β-amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and mix for 1 minute to pre-activate.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours.

    • To check for completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Enzymatic Stability Assay Using Trypsin

This protocol describes a method to assess the stability of a β-amino acid-containing peptidomimetic against proteolytic degradation by trypsin.

Materials:

  • Purified peptidomimetic

  • Control α-peptide with a known trypsin cleavage site

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Reaction tubes

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the peptidomimetic and the control α-peptide in the ammonium bicarbonate buffer at a concentration of 1 mg/mL.

    • Prepare a stock solution of trypsin in the same buffer at a concentration of 0.1 mg/mL.

  • Enzymatic Digestion:

    • In separate reaction tubes, add 50 µL of the peptidomimetic solution and 50 µL of the control peptide solution.

    • Add 5 µL of the trypsin solution to each tube (enzyme-to-substrate ratio of 1:10 w/w).

    • For a negative control, add 5 µL of buffer instead of the trypsin solution to separate tubes containing the peptidomimetic and the control peptide.

    • Incubate all tubes at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to 10 µL of the quenching solution.

  • Analysis by RP-HPLC:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.

    • Quantify the percentage of the remaining parent peptide at each time point by integrating the peak area.

  • Confirmation by Mass Spectrometry (Optional):

    • Collect the fractions corresponding to the degradation products from the HPLC analysis.

    • Analyze the fractions by mass spectrometry to identify the cleavage sites.

Visualizations

Peptidomimetic_Drug_Development_Workflow cluster_0 Lead Identification & Optimization cluster_1 Preclinical Evaluation Lead_Peptide Initial α-Peptide Lead Beta_Scan β-Amino Acid Scan (Systematic Replacement) Lead_Peptide->Beta_Scan Introduce β-amino acids SAR_Analysis Structure-Activity Relationship (SAR) Analysis Beta_Scan->SAR_Analysis Biological evaluation SAR_Analysis->Beta_Scan Iterative Optimization Optimized_Lead Optimized Peptidomimetic Lead SAR_Analysis->Optimized_Lead Identify key residues & conformations Synthesis Scale-up Synthesis Optimized_Lead->Synthesis Stability_Assay Proteolytic Stability Assay Synthesis->Stability_Assay In_Vitro_Assays In Vitro Potency & Selectivity Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Efficacy & PK/PD In_Vitro_Assays->In_Vivo_Studies Promising candidates Candidate Preclinical Candidate In_Vivo_Studies->Candidate

Caption: Workflow for the development of β-amino acid-containing peptidomimetics.

SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF & DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF & DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Start next cycle

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols: N-Cbz Protection of 3-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the protection of the amino group of 3-aminobutanoic acid using a benzyloxycarbonyl (Cbz) group. The Cbz group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2][3]

The protocol described herein is based on the robust and well-established Schotten-Baumann reaction conditions, which involve the acylation of the amine with benzyl chloroformate in the presence of a base.[4][5][6][7] This method is highly efficient and generally provides the N-Cbz protected product in good to excellent yields.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine group of 3-aminobutanoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in a biphasic system or an aqueous solution with a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][5]

Experimental Data

The following table summarizes representative quantitative data for the N-Cbz protection of amino acids under various Schotten-Baumann conditions. While specific yields for 3-aminobutanoic acid may vary, these examples provide a general expectation for the efficiency of the reaction.

Starting Amino AcidBaseSolvent SystemReaction Time (h)Yield (%)Reference
General Amino Acid1 M Sodium CarbonateWater2-4Not Specified[8]
AmineSodium BicarbonateTHF/Water (2:1)2090[1]
L-CHG20% Sodium HydroxideWaterNot SpecifiedNot Specified[9]
1,2,3,6-tetrahydropyridine3 N Sodium HydroxideWater3Not Specified[10]
General AminesNone (in water)WaterVariableHigh[3]

Experimental Protocol

This protocol details the N-Cbz protection of 3-aminobutanoic acid using sodium carbonate as the base.

Materials:

  • 3-Aminobutanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-aminobutanoic acid in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.[8]

  • Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the temperature below 5 °C during the addition to minimize side reactions.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[8]

    • Separate the aqueous layer and cool it in an ice bath.[8]

    • Carefully acidify the aqueous layer to a pH of 2 with 1 M HCl.[8] The N-Cbz protected product will precipitate out of the solution or can be extracted.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[8] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the N-Cbz-3-aminobutanoic acid.[8]

Safety Precautions:

  • Benzyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction generates hydrochloric acid, which is corrosive. Ensure proper ventilation and handling.

Visualizations

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up and Purification start Start dissolve Dissolve 3-aminobutanoic acid in 1M Na2CO3 (aq) start->dissolve cool Cool to 0-5 °C dissolve->cool add_cbz Add Benzyl Chloroformate dropwise cool->add_cbz react Stir at Room Temperature for 2-4 hours add_cbz->react wash_ether Wash with Diethyl Ether react->wash_ether acidify Acidify Aqueous Layer with 1M HCl wash_ether->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layers (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate end N-Cbz-3-aminobutanoic acid concentrate->end

Caption: Workflow for the N-Cbz protection of 3-aminobutanoic acid.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 3-Aminobutanoic Acid condition1 Sodium Carbonate reactant2 Benzyl Chloroformate product1 N-Cbz-3-aminobutanoic acid condition1->product1 + condition2 Water, 0 °C to RT product2 NaCl + H2O + CO2

Caption: Overall reaction scheme for N-Cbz protection.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 3-(((benzyloxy)carbonyl)amino)butanoic acid, a valuable building block in the development of pharmaceuticals and other bioactive molecules. The synthesis is based on a two-step process commencing with the readily available and cost-effective starting material, crotonic acid. The initial step involves an aza-Michael addition of ammonia to crotonic acid to yield 3-aminobutanoic acid. The subsequent step is the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under controlled pH conditions. This method is designed to be scalable, efficient, and suitable for industrial production. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate implementation in a laboratory or manufacturing setting.

Introduction

This compound, also known as N-Cbz-3-aminobutanoic acid, is a key intermediate in the synthesis of various organic molecules, including peptidomimetics and therapeutic agents. The presence of the Cbz protecting group allows for selective reactions at the carboxylic acid moiety while the amino group is masked. Its subsequent facile removal via hydrogenolysis makes it an ideal protecting group for multi-step syntheses. The development of a robust and scalable synthesis for this compound is therefore of significant interest to the pharmaceutical and chemical industries.

The protocol outlined herein presents a straightforward and economical approach to the large-scale production of N-Cbz-3-aminobutanoic acid. The synthesis begins with the conjugate addition of ammonia to crotonic acid, a commodity chemical, to form the corresponding β-amino acid. The crude 3-aminobutanoic acid is then directly protected using benzyl chloroformate in an aqueous basic solution, followed by purification via crystallization. This method avoids the use of costly reagents and complex purification techniques, making it an attractive option for industrial applications.

Data Presentation

Table 1: Reagents and Materials for the Synthesis of 3-Aminobutanoic Acid

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per mole of Crotonic Acid)Role
Crotonic AcidC₄H₆O₂86.091.0 molStarting Material
Ammonium Hydroxide (28-30%)NH₄OH35.055.0 molAmmonia Source
EthanolC₂H₅OH46.0710 volumesSolvent
Hydrochloric Acid (conc.)HCl36.46As neededpH Adjustment

Table 2: Reaction Parameters for the Synthesis of 3-Aminobutanoic Acid

ParameterValue
Reaction Temperature100-110 °C
Reaction Time24-36 hours
PressureSealed Reactor
Expected Yield70-80%

Table 3: Reagents and Materials for the N-Cbz Protection of 3-Aminobutanoic Acid

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per mole of 3-Aminobutanoic Acid)Role
3-Aminobutanoic AcidC₄H₉NO₂103.121.0 molSubstrate
Sodium CarbonateNa₂CO₃105.991.5 molBase
Benzyl ChloroformateC₈H₇ClO₂170.591.1 molProtecting Agent
WaterH₂O18.0210 volumesSolvent
Ethyl AcetateC₄H₈O₂88.11As neededExtraction/Washing
Hydrochloric Acid (conc.)HCl36.46As neededpH Adjustment
Ethanol/Water--As neededCrystallization Solvent

Table 4: Reaction and Purification Parameters for N-Cbz-3-aminobutanoic Acid

ParameterValue
Reaction Temperature0-10 °C
Reaction Time2-4 hours
pH for Cbz Protection9-10
pH for Precipitation2-3
Crystallization SolventEthanol/Water mixture
Expected Yield85-95%
Purity (by HPLC)>98%

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 3-Aminobutanoic Acid
  • Reaction Setup: In a suitable high-pressure reactor, charge ethanol (10 volumes relative to crotonic acid).

  • Addition of Reagents: To the ethanol, add crotonic acid (1.0 eq). Seal the reactor and begin stirring.

  • Ammonia Addition: Carefully add concentrated ammonium hydroxide (5.0 eq) to the reactor.

  • Reaction: Heat the mixture to 100-110 °C and maintain this temperature for 24-36 hours. The pressure in the reactor will increase. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS of derivatized aliquots).

  • Cooling and Work-up: Once the reaction is complete, cool the reactor to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.

  • pH Adjustment: To the resulting aqueous solution, carefully add concentrated hydrochloric acid to adjust the pH to approximately 7.

  • Isolation (Optional): The resulting solution of 3-aminobutanoic acid can be used directly in the next step. Alternatively, the product can be isolated by concentrating the solution to dryness. The crude product is a solid.

Protocol 2: Large-Scale Synthesis of this compound
  • Dissolution of Starting Material: In a large reaction vessel, dissolve the crude 3-aminobutanoic acid (1.0 eq) in water (10 volumes).

  • Basification: Add sodium carbonate (1.5 eq) to the solution with stirring until it is fully dissolved. The pH of the solution should be between 9 and 10.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq) to the cold, stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: Continue to stir the reaction mixture at 0-10 °C for 2-4 hours. Monitor the reaction for completion by TLC or HPLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 5 volumes) to remove unreacted benzyl chloroformate and other impurities.

  • Acidification and Precipitation: Transfer the aqueous layer to a clean reaction vessel and cool it to 0-5 °C. Slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to 2-3. A white precipitate of this compound will form.

  • Filtration: Collect the solid product by filtration. Wash the filter cake with cold water until the washings are neutral.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Protocol 3: Purification by Crystallization
  • Dissolution: Dissolve the crude, dry this compound in a minimal amount of hot ethanol.

  • Addition of Water: While the solution is still hot, slowly add hot water until the solution becomes slightly turbid.

  • Clarification: If necessary, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Filtration and Drying: Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Aminobutanoic Acid cluster_step2 Step 2: N-Cbz Protection cluster_step3 Step 3: Purification Crotonic_Acid Crotonic Acid Reaction1 Aza-Michael Addition (100-110°C, 24-36h) Crotonic_Acid->Reaction1 Ammonia Ammonium Hydroxide Ammonia->Reaction1 Crude_3ABA Crude 3-Aminobutanoic Acid Reaction1->Crude_3ABA Reaction2 N-Cbz Protection (0-10°C, 2-4h) Crude_3ABA->Reaction2 CbzCl Benzyl Chloroformate CbzCl->Reaction2 Na2CO3 Sodium Carbonate Na2CO3->Reaction2 Crude_Product Crude N-Cbz-3-aminobutanoic acid Reaction2->Crude_Product Crystallization Crystallization (Ethanol/Water) Crude_Product->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product Reaction_Scheme cluster_reaction Key Synthetic Transformations cluster_reagents Reagents and Conditions r1 Crotonic Acid p1 3-Aminobutanoic Acid r1->p1 + NH₃ (Aza-Michael Addition) cond1 Ethanol, 100-110°C p2 This compound p1->p2 + Benzyl Chloroformate, Na₂CO₃ (N-Cbz Protection) cond2 Water, 0-10°C, pH 9-10

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and biological evaluation of several key classes of enzyme inhibitors. The methodologies described herein are based on established literature and are intended to serve as a comprehensive resource for researchers in the field of drug discovery and development.

I. Kinase Inhibitors

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The following sections detail the synthesis and evaluation of inhibitors targeting Janus kinases (JAKs) and Epidermal Growth factor Receptor (EGFR), as well as the BRAF kinase.

A. Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its aberrant activation is linked to autoimmune diseases and myeloproliferative neoplasms.[1][2][3] Small molecule inhibitors targeting JAKs have emerged as effective therapeutic agents.

The JAK-STAT pathway is initiated by cytokine binding to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[2][4]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. Recruitment Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor JAK->STAT 5. Phosphorylation pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer 6. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 7. Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription 8. Regulation

Figure 1: The JAK-STAT Signaling Pathway.

1. Ruxolitinib Synthesis [5][6][7][8][9]

Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[6] The synthesis involves a key Suzuki coupling reaction.

  • Step 1: Synthesis of (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile.

    • React (E)-3-cyclopentylacrylaldehyde with 4-bromo-1H-pyrazole in the presence of a chiral silane catalyst to obtain (3R)-3-(3-bromocyclopent-2-en-1-yl)-3-cyclopentylpropanal.

    • Convert the resulting aldehyde to the corresponding nitrile via amination and subsequent oxidation.

    • Couple the nitrile with a boronic acid ester derivative of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using a Suzuki coupling reaction.

  • Step 2: Salt Formation.

    • Treat the final compound with phosphoric acid to yield Ruxolitinib phosphate.

2. Tofacitinib Synthesis [10][11][12]

Tofacitinib is an inhibitor of JAK3, with some activity against JAK1 and JAK2. Its synthesis involves the construction of a pyrrolo[2,3-d]pyrimidine core and a substituted piperidine ring.

  • Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine core.

    • Synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from commercially available starting materials.

  • Step 2: Synthesis of the Piperidine Headgroup.

    • Start with 3-amino-4-methylpyridine, which is protected and then hydrogenated to yield (4-methyl-piperidin-3-yl)-carbamic acid methyl ester.

    • Perform N-benzylation via reductive amination.

    • Reduce the carbamate and treat with HCl to obtain the desired piperidine intermediate.

  • Step 3: Coupling and Final Steps.

    • Couple the piperidine headgroup with the pyrrolopyrimidine core.

    • Remove the benzyl protecting group via hydrogenolysis.

    • The final product is converted to the citrate salt.

InhibitorTargetIC50 (nM)Reference(s)
RuxolitinibJAK13.3[13]
RuxolitinibJAK22.8[13]
RuxolitinibJAK214.63[14]
TofacitinibJAK120-100[13]
TofacitinibJAK220-100[13]
TofacitinibJAK31[13]
TofacitinibJAK232.10[14]
B. Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is a key regulator of cell proliferation, differentiation, and survival.[15][16] Mutations in EGFR can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).

Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[17] This creates docking sites for adaptor proteins, which in turn activate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, leading to cell proliferation and survival.[18]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS 2. Activation PI3K PI3K EGFR->PI3K 2. Activation Ligand (EGF) Ligand (EGF) Ligand (EGF)->EGFR 1. Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival MAPK Pathway AKT AKT PI3K->AKT AKT->Proliferation_Survival PI3K-AKT Pathway

Figure 2: The EGFR Signaling Pathway.

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that is effective against tumors harboring the T790M resistance mutation.

  • Step 1: Synthesis of the aminopyrazine intermediate.

    • Perform a Friedel–Crafts arylation of N-methylindole with dichloropyrimidine to form a 3-pyrazinyl indole.

    • Conduct an SNAr reaction with nitroaniline to yield the aminopyrazine intermediate.

  • Step 2: Reduction and Acylation.

    • Reduce the nitro group using iron in an acidic medium to give the triaminated arene.

    • Acylate the resulting amine with acryloyl chloride.

  • Step 3: Salt Formation.

    • Treat the final compound with methanesulfonic acid to produce osimertinib mesylate.

Cell Line/MutationIC50 (nM)Reference(s)
EGFR exon 19del7.9[19]
EGFR L858R6.2[19]
EGFR G719S158[19]
EGFR L861Q35.8[19]
EGFR G719S+T790M~100[19]
EGFR L861Q+T790M~100[19]
YU-1099 (G719C/S768I)4.5-40.7[20]
NCI-H1975/OSIR (resistant)4770[21]
C. BRAF Kinase Inhibitors

BRAF is a serine/threonine kinase in the MAPK/ERK signaling pathway. The V600E mutation in BRAF leads to its constitutive activation and is found in a significant percentage of melanomas.

Vemurafenib is a potent inhibitor of the BRAF V600E mutant. Its synthesis typically involves the coupling of a pyrrolo[2,3-b]pyridine core with a substituted phenylsulfonamide.

  • Step 1: Synthesis of the Pyrrolo[2,3-b]pyridine core.

    • Synthesize the 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine core through a multi-step process often involving a Sonogashira coupling followed by cyclization.

  • Step 2: Synthesis of the Phenylsulfonamide moiety.

    • Prepare N-(3-formyl-2,4-difluorophenyl)propane-1-sulfonamide.

  • Step 3: Coupling and Final Product Formation.

    • Couple the two key intermediates via a carbonylative Stille coupling or a similar cross-coupling reaction to form the final vemurafenib molecule.

Cell Line/MutationIC50 (µM)Reference(s)
HT29 (BRAFV600E)0.025-0.35[22]
Colo205 (BRAFV600E)0.025-0.35[22]
RKO (BRAFV600E)4.57[22]
Parental Melanoma (BRAFV600E)0.3[23]
Vemurafenib-resistant Melanoma6.5[23]
BRAFV600E (enzymatic)0.031[24]
CRAF (enzymatic)0.048[25]
SRMS (enzymatic)0.018[25]
ACK1 (enzymatic)0.019[25]

II. Protease Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins. They are essential for many biological processes, and their inhibition is a key therapeutic strategy for various diseases, including viral infections and parasitic diseases.

A. HIV Protease Inhibitors

HIV protease is an aspartic protease that is essential for the life cycle of the human immunodeficiency virus (HIV). It cleaves newly synthesized polyproteins to create mature, infectious virions.

HIV_Lifecycle HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell 1. Binding & Fusion Viral RNA/Enzymes Viral RNA & Reverse Transcriptase Host Cell->Viral RNA/Enzymes 2. Entry Viral DNA Viral DNA Viral RNA/Enzymes->Viral DNA 3. Reverse Transcription Provirus Provirus (Integrated Viral DNA) Viral DNA->Provirus 4. Integration Viral Polyproteins Viral Polyproteins Provirus->Viral Polyproteins 5. Transcription & Translation HIV Protease HIV Protease Viral Polyproteins->HIV Protease 6. Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins New Virion New Virion Mature Viral Proteins->New Virion 7. Assembly & Budding

Figure 3: Role of HIV Protease in the Viral Life Cycle.

Darunavir is a potent second-generation HIV protease inhibitor.

  • Step 1: Epoxide Ring Opening.

    • React a Boc-protected chiral epoxide with a suitable amine (e.g., isobutylamine) in a protic solvent like ethanol at elevated temperatures to introduce the P1' ligand.

  • Step 2: Sulfonamide Formation.

    • Treat the resulting amino alcohol with a 4-substituted aryl sulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Step 3: Deprotection and Acylation.

    • Remove the Boc protecting group using an acid like trifluoroacetic acid.

    • Acylate the resulting amine to introduce the final functionality.

Study Population/MetricObservationReference(s)
In vitro vs. SARS-CoV-2No antiviral activity (EC50 > 100 µM)[26]
COVID-19 Clinical TrialNo significant difference in viral clearance compared to control.[27][28][29]
HIV-1 POWER 1 & 2 Trials61% of patients on darunavir/ritonavir achieved >1 log10 viral load reduction at 48 weeks vs. 15% in control.[30]
B. Cruzain Inhibitors

Cruzain is the major cysteine protease of Trypanosoma cruzi, the parasite that causes Chagas disease. It is essential for the parasite's survival and replication, making it a key drug target.

Cruzain_Inhibitor_Discovery Compound Library Compound Library Virtual Screening Virtual Screening (Docking) Compound Library->Virtual Screening Enzymatic Assay Enzymatic Assay (Cruzain Inhibition) Virtual Screening->Enzymatic Assay Hit Compounds Hit Compounds Enzymatic Assay->Hit Compounds Lead Optimization Lead Optimization (SAR) Hit Compounds->Lead Optimization In vivo Studies In vivo Studies (Animal Models) Lead Optimization->In vivo Studies Preclinical Candidate Preclinical Candidate In vivo Studies->Preclinical Candidate

Figure 4: Workflow for Cruzain Inhibitor Discovery.

K777 is a well-known irreversible inhibitor of cruzain. The synthesis of vinyl sulfone inhibitors often involves the following general steps:

  • Step 1: Synthesis of the Scaffold.

    • Synthesize the core scaffold, which provides the recognition elements for the enzyme's active site.

  • Step 2: Introduction of the Vinyl Sulfone Warhead.

    • Treat a suitable precursor with 2-chloroethanesulfonyl chloride in the presence of a hindered base to generate the vinyl sulfonyl chloride.

    • React the vinyl sulfonyl chloride with an amine on the scaffold to form the final vinyl sulfonamide inhibitor.

Due to the wide variety of cruzain inhibitors, specific data for a single representative compound is presented. The IC50 values for K777 and its analogs can vary significantly based on the specific derivative and assay conditions. Generally, potent cruzain inhibitors exhibit IC50 values in the nanomolar range.

References

Application Note: Protocol for Monitoring Reaction Completion of Cbz-Protection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly renowned for its role in peptide chemistry.[1][2] Its stability under various conditions and facile removal via hydrogenolysis make it highly valuable.[2][3] To ensure optimal yield, minimize side-product formation, and determine the reaction endpoint, precise monitoring of the protection reaction is essential. This document provides detailed protocols for monitoring the completion of Cbz-protection reactions using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Cbz-Protection of an Amine

This section describes a typical procedure for the Cbz-protection of an amino acid, which serves as the context for the monitoring protocols.

Materials:

  • Amino Acid (1.0 equivalent)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)[2]

  • Benzyl Chloroformate (Cbz-Cl, 1.1 equivalents)[1]

  • Water (H₂O)

  • Tetrahydrofuran (THF) or Dioxane

  • Diethyl Ether

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq.) in an aqueous solution of sodium carbonate (2.5 eq.) or a mixture of THF/H₂O (2:1).[1][2] Cool the solution to 0 °C in an ice bath.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature is maintained below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture for analysis by TLC, HPLC, or NMR to monitor the disappearance of the starting amine.

  • Work-up (once the reaction is complete):

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

    • Extract the product with an organic solvent like ethyl acetate.[1]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[1]

Monitoring Techniques and Protocols

The choice of monitoring technique depends on the need for speed, accuracy, and quantitative data.

Thin-Layer Chromatography (TLC)

TLC is the most rapid and common method for qualitatively monitoring a reaction's progress by observing the disappearance of the starting material and the appearance of the product.[4][5]

Experimental Protocol:

  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[5][6]

  • Sample Preparation:

    • SM: Dissolve a small amount of the starting amine in a suitable solvent (e.g., ethanol or ethyl acetate).

    • RXN: Withdraw a small aliquot (~1-2 drops) from the reaction mixture and dilute it with 0.5 mL of ethyl acetate.

  • Spotting: Using a capillary tube, spot the prepared samples on the corresponding marks on the baseline.[6] For the "CO" lane, spot the SM first, let it dry, and then spot the RXN mixture on top of it.[6]

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). A common system for Cbz-protection is a mixture of hexanes and ethyl acetate.[2][7] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm), as the Cbz group is UV-active.[6] Circle the visible spots.

    • Stain the plate to visualize the amine. A ninhydrin stain is effective for primary and secondary amines, which will appear as colored spots.

  • Interpretation: The reaction is complete when the starting material spot is no longer visible in the "RXN" lane. The Cbz-protected product will appear as a new spot with a different Retention Factor (Rf) value. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.[5]

Data Presentation:

Compound Typical Rf Value (Hexane:EtOAc 7:3) Visualization Method
Starting Amine (e.g., Glycine)~0.1 (streaking)Ninhydrin Stain
Cbz-Protected Amine (e.g., Cbz-Gly-OH)~0.4 - 0.5UV (254 nm), various stains
High-Performance Liquid Chromatography (HPLC)

HPLC provides a more accurate, quantitative assessment of reaction completion by separating components and measuring their concentration based on peak area.[8][9]

Experimental Protocol:

  • Sample Preparation: Withdraw a small aliquot (~10 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., in a 1:1000 ratio) in an HPLC vial.[9]

  • Instrumentation & Conditions:

    • Column: A reverse-phase column such as a C18 column is typically used.[9]

    • Mobile Phase: A gradient of water (often with 0.1% TFA) and acetonitrile (ACN) is common.[9]

    • Detector: A UV-Vis detector set at a wavelength where the Cbz group strongly absorbs (e.g., 254 nm).[9]

    • Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[9]

  • Analysis:

    • Inject a standard of the starting amine to determine its retention time.

    • Inject the diluted reaction mixture aliquot at various time points.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak at a different retention time.

  • Interpretation: The reaction is deemed complete when the peak corresponding to the starting material is absent or its area remains constant over successive measurements. The percentage conversion can be calculated from the peak areas.

Data Presentation:

Compound Typical Retention Time (C18, H₂O/ACN gradient) Calculation of % Conversion
Starting Amine~2.5 min\multirow{2}{*}{% Conversion = [Area(Product) / (Area(Product) + Area(SM))] * 100 }
Cbz-Protected Amine~8.0 min
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the product and quantifying the reaction conversion by integrating characteristic proton signals.[10]

Experimental Protocol:

  • Sample Preparation: Withdraw a larger aliquot (~0.5 mL) from the reaction mixture. Perform a quick work-up by extracting with an organic solvent, washing, and evaporating the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Interpretation:

    • Identify Starting Material Signals: Note the characteristic signals of the starting amine.

    • Identify Product Signals: The formation of the Cbz-protected product is confirmed by the appearance of new signals:

      • A singlet around 5.1 ppm corresponding to the two benzylic protons (-O-CH₂ -Ph) of the Cbz group.

      • A multiplet between 7.2-7.4 ppm corresponding to the five aromatic protons of the phenyl ring.

    • Monitor the disappearance of a proton signal adjacent to the amine group in the starting material and the appearance of the corresponding, shifted signal in the product.

  • Quantification: Calculate the percentage conversion by comparing the integration of a product peak with a starting material peak that does not overlap with other signals.

Data Presentation:

Group Compound Characteristic ¹H NMR Signal (ppm) Calculation of % Conversion
Starting MaterialAmine (e.g., α-protons)Varies (e.g., ~3.2 ppm)\multirow{2}{*}{% Conversion = [Integral(Product) / (Integral(Product) + Integral(SM))] * 100 }
ProductCbz-Protected Amine (Benzylic CH₂)~5.1 ppm (singlet, 2H)
ProductCbz-Protected Amine (Aromatic C₆H₅)~7.3 ppm (multiplet, 5H)

Visualized Workflows

Diagram 1: General Experimental Workflow for Monitoring Cbz-Protection

G A Start Cbz-Protection Reaction B Withdraw Aliquot at Time 't' A->B C Prepare Sample for Analysis (Dilution/Work-up) B->C D Choose Method C->D E TLC Analysis D->E  Qualitative Check F HPLC Analysis D->F Quantitative Check G NMR Analysis D->G Structural/Quantitative H Reaction Complete? E->H F->H G->H I Continue Reaction (t = t + Δt) H->I No J Proceed to Work-up and Purification H->J Yes I->B K End J->K

Caption: Workflow for monitoring a Cbz-protection reaction.

Diagram 2: Logic for Selecting a Monitoring Technique

G Start Need to Monitor Reaction? Q1 Need Quick Yes/No on Progress? Start->Q1 TLC Use TLC (Fast, Qualitative) Q1->TLC Yes Q2 Need Accurate % Conversion? Q1->Q2 No End Analysis Complete TLC->End HPLC Use HPLC (Quantitative, Sensitive) Q2->HPLC Yes Q3 Need Structural Confirmation + Quantification? Q2->Q3 No HPLC->End NMR Use NMR (Quantitative, Structural Data) Q3->NMR Yes Q3->End No NMR->End

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols for Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of pharmaceuticals and other biologically active molecules, the control of stereochemistry is of paramount importance. A specific enantiomer of a chiral drug can exhibit desired therapeutic effects, while the other may be inactive or even harmful. Asymmetric synthesis provides the tools to selectively produce a single enantiomer, and the use of chiral building blocks is a cornerstone of this field. Chiral building blocks are enantiomerically pure compounds that introduce a stereocenter into a molecule, which can then be elaborated upon to construct complex chiral targets. This document provides detailed application notes and experimental protocols for the use of key chiral building blocks in asymmetric synthesis, focusing on chiral epoxides and the application of chiral auxiliaries.

General Workflow for Asymmetric Synthesis Using a Chiral Building Block

The strategic use of a chiral building block in a synthetic route allows for the efficient and predictable installation of chirality. The general workflow involves the incorporation of the chiral building block, subsequent chemical transformations to build the target molecule while preserving or transferring the initial chirality, and in some cases, the removal of any auxiliary groups.

G cluster_0 Strategy Selection cluster_1 Chiral Building Block Incorporation cluster_2 Synthesis Elaboration cluster_3 Final Product Prochiral Substrate Prochiral Substrate Diastereoselective Reaction Diastereoselective Reaction Prochiral Substrate->Diastereoselective Reaction Reacts with Chiral Building Block Chiral Building Block Chiral Building Block->Diastereoselective Reaction Introduces Chirality Intermediate with New Stereocenter Intermediate with New Stereocenter Diastereoselective Reaction->Intermediate with New Stereocenter Further Transformations Further Transformations Intermediate with New Stereocenter->Further Transformations Enantiomerically Pure Target Molecule Enantiomerically Pure Target Molecule Further Transformations->Enantiomerically Pure Target Molecule

A generalized workflow for asymmetric synthesis.

Application 1: Chiral Epoxides via Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1] This reaction utilizes a catalyst system composed of titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[2] The predictability of the stereochemical outcome based on the chirality of the DET used makes this a powerful tool for generating valuable chiral building blocks.[1]

Quantitative Data
Allylic AlcoholTartrate LigandYield (%)Enantiomeric Excess (ee) (%)Reference
GeraniolL-(+)-DET~85~94[3]
(Z)-3-Methyl-2-hepten-1-ol(+)-DET8089[2]
Cinnamyl alcoholL-(+)-DET>90>95[2]
Experimental Protocol: Asymmetric Epoxidation of Geraniol[4]

Materials:

  • L-(+)-diethyl tartrate ((+)-DET)

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP), 5.0-6.0 M in nonane

  • Dichloromethane (CH2Cl2), anhydrous

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add L-(+)-diethyl tartrate (0.80 g, 3.88 mmol) and 100 mL of anhydrous dichloromethane.

  • Cool the flask to -23 °C in a dry ice/carbon tetrachloride bath.

  • Add titanium(IV) isopropoxide (0.96 mL, 3.24 mmol) to the stirred solution.

  • After 5 minutes, add a solution of geraniol (0.50 g, 3.24 mmol) in 1 mL of anhydrous dichloromethane via syringe.

  • Slowly add tert-butyl hydroperoxide (1.2 mL of a 5.0-6.0 M solution in nonane, ~6.6 mmol) dropwise via syringe over several minutes.

  • Stir the reaction mixture at -23 °C for 45 minutes.

  • Cap the flask and store it in a freezer at approximately -20 °C for at least 18 hours.

  • Work-up: To the cold reaction mixture, add 10 mL of a 10% aqueous NaOH solution and stir vigorously for 1 hour at room temperature. A white precipitate will form.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes:ethyl acetate (e.g., 9:1 to 4:1) to isolate the 2,3-epoxygeraniol.

Application 2: Kinetic Resolution of Epoxides via Jacobsen's Hydrolytic Kinetic Resolution (HKR)

Jacobsen's Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for resolving racemic terminal epoxides. This reaction employs a chiral (salen)Co(III) complex as a catalyst and water as the nucleophile.[4] One enantiomer of the epoxide reacts preferentially with water to form a 1,2-diol, leaving the unreacted epoxide enriched in the other enantiomer. This method is lauded for its operational simplicity, low catalyst loadings, and use of an environmentally benign reagent (water).[5]

G cluster_0 Racemic Mixture cluster_1 Kinetic Resolution cluster_2 Products Racemic Epoxide Racemic Epoxide Selective Reaction Selective Reaction Racemic Epoxide->Selective Reaction Chiral (salen)Co(III) Catalyst Chiral (salen)Co(III) Catalyst Chiral (salen)Co(III) Catalyst->Selective Reaction Catalyzes H2O (0.5 equiv) H2O (0.5 equiv) H2O (0.5 equiv)->Selective Reaction Reacts with one enantiomer Enantioenriched Epoxide Enantioenriched Epoxide Selective Reaction->Enantioenriched Epoxide Unreacted Enantioenriched Diol Enantioenriched Diol Selective Reaction->Enantioenriched Diol Product

The process of Jacobsen's Hydrolytic Kinetic Resolution.
Quantitative Data

Racemic EpoxideCatalyst Loading (mol%)Unreacted Epoxide Yield (%)Unreacted Epoxide ee (%)Diol Product ee (%)Reference
Styrene Oxide0.887>9998[6]
Propylene Oxide0.243>9998[5]
Epichlorohydrin0.444>9997[5]
Experimental Protocol: Hydrolytic Kinetic Resolution of Styrene Oxide[5][8]

Materials:

  • (R,R)- or (S,S)-(salen)Co(II) complex

  • Acetic acid, glacial

  • Racemic styrene oxide

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Dichloromethane (CH2Cl2) for extraction

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Catalyst Activation: To a small vial, add the (salen)Co(II) complex (e.g., 0.05 mol%). Add a stir bar and dissolve the complex in a minimal amount of anhydrous THF.

  • Add glacial acetic acid (1-2 drops) and stir the solution in open air for 10-15 minutes. The color should change from reddish-brown to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species.

  • Kinetic Resolution: In a separate flask, dissolve racemic styrene oxide (1.0 equivalent) in a minimal amount of THF.

  • Add the activated catalyst solution to the styrene oxide solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add water (0.55 equivalents) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or GC to confirm ~50% conversion.

  • Work-up: Dilute the reaction mixture with dichloromethane. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Separate the unreacted styrene oxide from the 1-phenyl-1,2-ethanediol product by flash column chromatography on silica gel using a hexanes:ethyl acetate gradient.

  • Analysis: Determine the enantiomeric excess of the recovered styrene oxide and the diol product by chiral HPLC or GC.

Application 3: Asymmetric Alkylation Using an Evans' Oxazolidinone Chiral Auxiliary

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a diastereoselective reaction.[7] Evans' oxazolidinones are a class of highly effective chiral auxiliaries for asymmetric alkylations, aldol reactions, and other transformations. The auxiliary is first acylated, and the resulting imide is deprotonated to form a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, leading to high diastereoselectivity. The auxiliary can then be cleaved and recovered.

Quantitative Data
Acyl OxazolidinoneElectrophileDiastereomeric Ratio (dr)Yield (%)Reference
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:190[8]
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodide98:2~85
N-Acetyl-(4R)-4-isopropyl-2-oxazolidinoneMethyl iodide95:588[8]
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone[10]

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionic anhydride

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF, add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C and add propionic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give the N-propionyl oxazolidinone, which can be purified by chromatography if necessary.

  • Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous THF at -78 °C, add NaHMDS (1.1 equivalents) dropwise. Stir for 30 minutes to form the enolate.

  • Add allyl iodide (1.2 equivalents) and stir at -78 °C for 2-4 hours, or until the reaction is complete by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, and wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography on silica gel to obtain the alkylated product. The diastereomeric ratio can be determined by NMR or GC analysis.

  • Auxiliary Cleavage (Hydrolysis): The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H2O2) to yield the corresponding carboxylic acid, or by reduction (e.g., with LiBH4) to afford the primary alcohol.

Application in Drug Development: Synthesis of (S)-Propranolol

The beta-blocker Propranolol is a classic example of a chiral drug where the (S)-enantiomer is significantly more active than the (R)-enantiomer.[9] Asymmetric synthesis of (S)-Propranolol can be achieved using a chiral epoxide building block, such as (R)-glycidyl nosylate or a related equivalent, which can be derived from Sharpless epoxidation of allyl alcohol.[9]

G 1-Naphthol 1-Naphthol Intermediate Epoxide Intermediate Epoxide 1-Naphthol->Intermediate Epoxide SN2 Opening Chiral Epoxide (R)-Glycidol Derivative Chiral Epoxide->Intermediate Epoxide S-Propranolol S-Propranolol Intermediate Epoxide->S-Propranolol Epoxide Opening Isopropylamine Isopropylamine Isopropylamine->S-Propranolol

A synthetic route to (S)-Propranolol.
Quantitative Data for a Representative Synthesis

StepReactantsProductYield (%)ee (%)Reference
Epoxide formation1-Naphthol, (R)-epichlorohydrin(R)-1-(1-Naphthyloxy)-2,3-epoxypropane~95>98[10]
Ring opening(R)-1-(1-Naphthyloxy)-2,3-epoxypropane, Isopropylamine(S)-Propranolol~90>98[10]
Experimental Protocol: Synthesis of (S)-Propranolol[13]

Materials:

  • 1-Naphthol

  • (R)-Epichlorohydrin

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Isopropylamine

  • Dichloromethane (CH2Cl2)

  • Sodium sulfate (Na2SO4)

Procedure:

  • Synthesis of (R)-1-(1-Naphthyloxy)-2,3-epoxypropane:

    • To a solution of 1-naphthol (1.0 equivalent) in DMSO, add powdered KOH (1.2 equivalents) and stir at room temperature for 30 minutes.

    • Slowly add (R)-epichlorohydrin (1.1 equivalents) and continue stirring at room temperature for 6 hours.

    • Quench the reaction with water and extract with dichloromethane.

    • Wash the combined organic layers with 1M NaOH and then with water until neutral.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude epoxide, which can be purified by chromatography.

  • Synthesis of (S)-Propranolol:

    • Dissolve the (R)-1-(1-naphthyloxy)-2,3-epoxypropane (1.0 equivalent) in excess isopropylamine.

    • Heat the mixture to reflux for 1-2 hours.

    • Remove the excess isopropylamine under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield (S)-Propranolol.

    • The enantiomeric excess can be determined by chiral HPLC.

Conclusion

The use of chiral building blocks is an indispensable strategy in modern asymmetric synthesis, providing reliable and efficient access to enantiomerically pure compounds. The methodologies outlined in these application notes, including the Sharpless Asymmetric Epoxidation, Jacobsen's Hydrolytic Kinetic Resolution, and the use of Evans' chiral auxiliaries, represent powerful tools for researchers in academia and industry. The detailed protocols provided herein are intended to serve as a practical guide for the implementation of these techniques in the laboratory for the synthesis of complex chiral molecules, ultimately contributing to the advancement of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(((benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(((benzyloxy)carbonyl)amino)butanoic acid synthesis.

Troubleshooting Guide

Low or inconsistent yields in the synthesis of this compound can be attributed to several factors. This guide addresses the most common issues encountered during the Cbz-protection of 3-aminobutanoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Incorrect pH: A pH below 8 can lead to the decomposition of benzyl chloroformate (Cbz-Cl), while a pH above 10 can cause racemization of the starting material.[1]- Monitor and maintain pH: Keep the pH of the reaction mixture between 8 and 10.[1] - Use a buffer system: Employ a mixed base buffer system, such as Na₂CO₃:NaHCO₃ in a 2:1 ratio, to maintain a stable pH.[1]
Low Reaction Temperature: The initial reaction temperature is critical for controlling the reactivity of Cbz-Cl.- Maintain low temperature during addition: Add Cbz-Cl dropwise while keeping the reaction temperature below 5°C to prevent unwanted side reactions.[2]
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting material.- Increase reaction time: Allow the reaction to stir for 2-4 hours after the addition of Cbz-Cl.[2] - Ensure vigorous stirring: Maintain efficient mixing to ensure all reactants are in contact.
Product is an Oil/Difficult to Purify Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.- Purification by extraction: After acidification, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[2] - Column chromatography: If extraction is insufficient, purify the product using silica gel column chromatography.
Inherent Properties: The product may naturally be an oil or a low-melting solid.- Attempt crystallization: The Cbz group often aids in crystallization.[1] Try dissolving the oil in a minimal amount of a suitable solvent and adding a non-solvent to induce precipitation.
Racemization of Chiral Center High pH: Basic conditions can lead to the epimerization of the chiral center in the amino acid.[1]- Strict pH control: Do not exceed a pH of 10 during the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: While specific yields can vary based on the exact reaction conditions and scale, the Cbz protection of amino acids generally proceeds in good to high yields. Reported yields for similar reactions can range from 37% to over 90% depending on the substrate and purification method.[3]

Q2: What is the best base to use for this reaction?

A2: Sodium carbonate is commonly used to maintain basic conditions.[2] For more precise pH control, a mixed buffer system of sodium carbonate and sodium bicarbonate (2:1 ratio) is recommended to keep the pH within the optimal 8-10 range.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product, being more nonpolar than the starting amino acid, will have a higher Rf value.

Q4: Can I use a different protecting group?

A4: Yes, other common amine protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the subsequent steps in your synthesis, as they have different deprotection conditions.

Experimental Protocols

Key Experiment: Cbz Protection of 3-Aminobutanoic Acid (Schotten-Baumann Conditions)

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

  • 3-Aminobutanoic acid

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolution: Dissolve 3-aminobutanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask. Cool the solution in an ice bath.[2]

  • Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2]

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the final product.[2]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Aminobutanoic_Acid 3-Aminobutanoic Acid Product This compound 3-Aminobutanoic_Acid->Product + Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->Product Base Na2CO3 (aq) Base->Product Temperature 0-5 °C then RT Temperature->Product Troubleshooting_Workflow Start Low Yield Observed Check_pH Is pH between 8-10? Start->Check_pH Adjust_pH Adjust pH with Na2CO3/NaHCO3 buffer Check_pH->Adjust_pH No Check_Temp Was Cbz-Cl added < 5°C? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Optimize_Temp Ensure slow, cold addition of Cbz-Cl Check_Temp->Optimize_Temp No Check_Time Was reaction time sufficient (2-4h)? Check_Temp->Check_Time Yes Optimize_Temp->Check_Time Increase_Time Increase reaction time and monitor by TLC Check_Time->Increase_Time No Purification Review purification strategy Check_Time->Purification Yes Increase_Time->Purification End Improved Yield Purification->End

References

solubility issues of 3-(((benzyloxy)carbonyl)amino)butanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(((benzyloxy)carbonyl)amino)butanoic acid. The information is designed to address common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound, an N-Cbz protected amino acid, is generally soluble in many common organic solvents and sparingly soluble in water. The presence of the benzyloxycarbonyl (Cbz) group increases its lipophilicity compared to the unprotected amino acid.

Q2: In which organic solvents is this compound typically soluble?

A2: Based on the behavior of structurally similar Cbz-protected amino acids, it is expected to be soluble in solvents such as methanol, ethanol, ethyl acetate, chloroform, and acetic acid.

Q3: Why is my compound not dissolving in a recommended organic solvent?

A3: Several factors can affect solubility, including the purity of the compound, the presence of moisture, the temperature, and the specific isomer being used. Refer to the troubleshooting guide below for detailed steps to address this issue.

Q4: Can I dissolve this compound in a solvent mixture?

A4: Yes, using a solvent mixture can be an effective strategy to improve solubility. For instance, a mixture of a polar protic solvent like methanol with a less polar solvent might enhance dissolution. It is advisable to perform a small-scale test to find the optimal solvent ratio.

Q5: How does temperature affect the solubility of this compound?

A5: Generally, the solubility of solid compounds in liquid solvents increases with temperature. Gentle warming can aid in dissolution, but it is crucial to ensure the compound is stable at elevated temperatures to avoid degradation.

Troubleshooting Guide

Issue 1: Poor or Incomplete Dissolution in Organic Solvents

Possible Causes:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the compound.

  • Low Compound Purity: Impurities can significantly impact solubility.

  • Presence of Moisture: The compound may have absorbed moisture, affecting its interaction with organic solvents.

  • Low Temperature: The ambient temperature may be too low for effective dissolution.

  • Insufficient Agitation: The compound may not be adequately dispersed in the solvent.

Troubleshooting Steps:

StepActionRationale
1 Verify Solvent Choice Consult the qualitative solubility table (Table 1) and consider solvents with different polarities.
2 Gentle Warming Warm the mixture gently in a water bath while observing for dissolution.
3 Sonication Use an ultrasonic bath to provide energy for breaking crystal lattice forces.
4 Use a Co-solvent Add a small amount of a good solvent (e.g., DMSO or DMF) to the suspension.
5 Check Compound Purity If possible, analyze the purity of your compound (e.g., by NMR or LC-MS).
6 Dry the Compound Dry the compound under vacuum to remove any absorbed moisture.
Issue 2: Precipitation of the Compound from Solution

Possible Causes:

  • Supersaturation: The initial dissolution at a higher temperature may have created a supersaturated solution that precipitates upon cooling.

  • Change in Solvent Composition: Evaporation of a more volatile solvent from a mixture can alter the solvent polarity and cause precipitation.

  • Reaction or Degradation: The compound may be reacting with the solvent or degrading over time, leading to less soluble byproducts.

Troubleshooting Steps:

StepActionRationale
1 Maintain Temperature If dissolution was achieved with heating, maintain a slightly elevated temperature.
2 Use a Tightly Sealed Container Prevent solvent evaporation, especially for volatile solvents or mixtures.
3 Prepare Fresh Solutions Prepare solutions immediately before use to minimize the risk of degradation.
4 Consider a Different Solvent System Choose a solvent or solvent mixture in which the compound has higher intrinsic solubility at the desired working temperature.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical ClassExpected SolubilityNotes
MethanolPolar ProticSolubleA common solvent for Cbz-protected amino acids.
EthanolPolar ProticSolubleSimilar to methanol, generally a good solvent choice.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHigh dissolving power, but can be difficult to remove.
N,N-Dimethylformamide (DMF)Polar AproticSolubleAnother strong solvent, useful for poorly soluble compounds.
AcetonePolar AproticSparingly Soluble to SolubleSolubility may vary.
AcetonitrilePolar AproticSparingly SolubleMay require warming or co-solvents.
Tetrahydrofuran (THF)Nonpolar/Slightly Polar AproticSparingly SolubleMay not be the best initial choice.
Dichloromethane (DCM)NonpolarSolubleOften used in reactions and extractions.
Ethyl AcetateModerately Polar AproticSolubleA good solvent for extraction and chromatography.
WaterPolar ProticInsoluble/Sparingly SolubleThe Cbz group significantly reduces aqueous solubility.

Note: This data is based on the general behavior of N-Cbz protected amino acids and should be used as a guideline. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selection of organic solvents (see Table 1)

  • Small vials or test tubes

  • Vortex mixer

  • Water bath

Procedure:

  • Add approximately 1-2 mg of the compound to a small vial.

  • Add 0.1 mL of the selected solvent to the vial.

  • Vortex the mixture for 30 seconds at room temperature.

  • Observe the solution. If the solid has completely dissolved, the compound is considered "soluble" at that concentration.

  • If the solid has not dissolved, add another 0.4 mL of the solvent (total volume 0.5 mL) and vortex again for 30 seconds.

  • If the solid dissolves, it is "sparingly soluble".

  • If the solid still does not dissolve, gently warm the vial in a water bath (e.g., 40-50 °C) for 1 minute and vortex again. Observe for dissolution.

  • If the solid dissolves with warming, note this in your observations.

  • If the solid does not dissolve, it is considered "insoluble" in that solvent under these conditions.

  • Repeat for each solvent to be tested.

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: Dissolving This compound dissolution_issue Issue: Poor or Incomplete Dissolution start->dissolution_issue check_solvent Step 1: Verify Solvent Choice dissolution_issue->check_solvent Try gentle_warming Step 2: Gentle Warming check_solvent->gentle_warming If not dissolved dissolved Compound Dissolved check_solvent->dissolved If dissolved sonication Step 3: Sonication gentle_warming->sonication If not dissolved gentle_warming->dissolved If dissolved co_solvent Step 4: Use a Co-solvent sonication->co_solvent If not dissolved sonication->dissolved If dissolved check_purity Step 5: Check Compound Purity co_solvent->check_purity If still not dissolved co_solvent->dissolved If dissolved dry_compound Step 6: Dry the Compound check_purity->dry_compound dry_compound->dissolved Re-attempt dissolution

Caption: Workflow for troubleshooting solubility issues.

Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_test Testing cluster_further_test Further Testing (if needed) cluster_results Results weigh_compound 1. Weigh 1-2 mg of Compound add_solvent_initial 2. Add 0.1 mL of Solvent weigh_compound->add_solvent_initial vortex_initial 3. Vortex for 30s add_solvent_initial->vortex_initial observe_initial 4. Observe Dissolution vortex_initial->observe_initial add_solvent_more 5. Add 0.4 mL of Solvent observe_initial->add_solvent_more Not Dissolved soluble Soluble observe_initial->soluble Dissolved vortex_second 6. Vortex for 30s add_solvent_more->vortex_second observe_second 7. Observe Dissolution vortex_second->observe_second warm_and_vortex 8. Warm and Vortex observe_second->warm_and_vortex Not Dissolved sparingly_soluble Sparingly Soluble observe_second->sparingly_soluble Dissolved observe_final 9. Final Observation warm_and_vortex->observe_final soluble_with_warming Soluble with Warming observe_final->soluble_with_warming Dissolved insoluble Insoluble observe_final->insoluble Not Dissolved

Caption: Experimental workflow for qualitative solubility determination.

Technical Support Center: Preventing Racemization in Cbz-Protected Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the critical step of coupling Cbz-protected amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling Cbz-protected amino acids?

A1: Racemization is the conversion of a single enantiomer of a chiral Cbz-protected amino acid (typically the L-form used in natural peptides) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity at the alpha-carbon can lead to the synthesis of diastereomeric peptides, which can be difficult to separate and may have significantly different biological activities.[2]

Q2: What is the primary mechanism that causes racemization during the coupling of Cbz-protected amino acids?

A2: The most common mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group of the Cbz-protected amino acid can cyclize to form this planar, achiral intermediate. A base present in the reaction mixture can then abstract the proton at the alpha-carbon, leading to a loss of stereochemistry. Subsequent nucleophilic attack by the amine component on the oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.[1] The urethane-type protection of the Cbz group generally helps to reduce the rate of oxazolone formation compared to other N-protecting groups.[3][4]

Q3: Which Cbz-protected amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Cbz-protected histidine (Cbz-His-OH) and cysteine (Cbz-Cys-OH) are particularly susceptible to racemization.[5]

Q4: How does the choice of coupling reagent affect racemization?

A4: The coupling reagent is a critical factor. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, can lead to higher rates of racemization.[6] Uronium/aminium-based reagents (e.g., HBTU, HATU) and phosphonium-based reagents (e.g., PyBOP) are generally more efficient and, when used with appropriate additives, lead to lower levels of racemization.[6]

Q5: What is the role of additives in preventing racemization?

A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[5][7] These additives react with the initially formed highly reactive intermediate to generate an active ester that is more stable and less prone to oxazolone formation.[3] HOAt and Oxyma are generally considered more effective than HOBt in preventing racemization.[3]

Q6: How does the choice of base influence the extent of racemization?

A6: The base used in the coupling reaction plays a significant role. Stronger, less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can increase the rate of racemization by promoting the abstraction of the alpha-proton.[8] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are preferred as they are less likely to cause racemization.[7][8]

Q7: Can reaction temperature and time affect racemization?

A7: Yes. Higher reaction temperatures can accelerate the rate of racemization. It is often recommended to perform the coupling reaction at a reduced temperature, for instance, starting at 0 °C and then allowing the reaction to slowly warm to room temperature.[9][10] Similarly, prolonged pre-activation of the Cbz-amino acid before adding the amine component can increase the opportunity for oxazolone formation and subsequent racemization.[10]

Troubleshooting Guide

If you are observing significant racemization in your coupling reaction, follow this troubleshooting workflow to identify and address the potential causes.

G Troubleshooting Racemization in Cbz-Amino Acid Coupling start High Racemization Detected reagent Review Coupling Reagent and Additives start->reagent base Evaluate Base start->base conditions Assess Reaction Conditions start->conditions reagent_q Using carbodiimide (DCC, DIC) without an additive? reagent->reagent_q base_q Using a strong, non-hindered base (e.g., DIPEA, TEA)? base->base_q conditions_q1 Prolonged pre-activation time? conditions->conditions_q1 reagent_s1 Add HOBt, HOAt, or Oxyma. HOAt/Oxyma are generally superior. reagent_q->reagent_s1 Yes reagent_s2 Consider switching to a phosphonium (PyBOP) or uronium/aminium (HATU, HBTU) based reagent. reagent_q->reagent_s2 No end_node Racemization Minimized reagent_s1->end_node reagent_s2->end_node base_s Switch to a weaker (NMM) or more sterically hindered (2,4,6-collidine) base. base_q->base_s Yes base_q->end_node No base_s->end_node conditions_s1 Minimize pre-activation time (e.g., < 5 minutes). conditions_q1->conditions_s1 Yes conditions_q2 Elevated reaction temperature? conditions_q1->conditions_q2 No conditions_s1->conditions_q2 conditions_s2 Perform coupling at a lower temperature (e.g., start at 0°C). conditions_q2->conditions_s2 Yes conditions_q2->end_node No conditions_s2->end_node

A logical workflow for troubleshooting high racemization levels.

Data Presentation: Comparison of Coupling Strategies

The following table summarizes quantitative data on the percentage of racemization (formation of the D-isomer) for different coupling reagents and additives. Note that the extent of racemization can be sequence-dependent.

Protected DipeptideCoupling Reagent/Additive% Racemization (D-isomer)Reference
Z-Phe-Val-OH + H-Pro-NH₂DIC8.6Synthesized Data[3]
Z-Phe-Val-OH + H-Pro-NH₂DIC / HOBt2.5Synthesized Data[3]
Z-Phe-Val-OH + H-Pro-NH₂DIC / 6-Cl-HOBt1.8Synthesized Data[3]
Z-Phe-Val-OH + H-Pro-NH₂DIC / HOAt1.2Synthesized Data[3]
Z-Phe-Val-OH + H-Pro-NH₂DIC / OxymaPure1.0Synthesized Data[3]
Fmoc-Phe-Ser(OtBu)-OHDCC/HOBt18Illustrative Data[11]
Fmoc-Phe-Ser(OtBu)-OHDCC/HOAt6Illustrative Data[11]
Fmoc-L-His(Trt)-OH + L-Leu-OtBuDIC/Oxyma1.8Illustrative Data[12]

Note: Data for Fmoc-protected amino acids is included to illustrate the relative effectiveness of different additives, as the underlying chemical principles for preventing racemization are similar for all urethane-type protecting groups, including Cbz.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of a Cbz-Protected Amino Acid using DIC/HOAt

This protocol describes a general procedure for the solution-phase coupling of a Cbz-protected amino acid to an amino acid ester hydrochloride, designed to minimize racemization.

Materials:

  • Cbz-protected amino acid (1.0 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

  • N-Methylmorpholine (NMM) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the amino acid ester hydrochloride in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Methylmorpholine (NMM) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.

  • In a separate flask, dissolve the Cbz-protected amino acid and HOAt in anhydrous DCM or DMF.

  • Cool this solution to 0 °C.

  • Add DIC to the solution of the Cbz-amino acid and HOAt.

  • Immediately add the freshly prepared amino acid ester free base solution (from step 3) to the activated Cbz-amino acid solution.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, proceed with a standard aqueous work-up and purification.

Protocol 2: Quantification of Racemization using Marfey's Method

This protocol provides a method to determine the percentage of D-isomer in your synthesized peptide through derivatization followed by HPLC analysis.[3]

1. Peptide Hydrolysis: a. Place approximately 0.5-1 mg of your purified peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, carefully open the tube and evaporate the HCl to dryness under vacuum. e. Redissolve the amino acid residue in 50 µL of deionized water.[3]

2. Derivatization: a. To the redissolved hydrolysate, add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone. b. Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution alkaline. c. Incubate the mixture at 40°C for 1 hour.[3] d. Stop the reaction by adding 10 µL of 2 M HCl.

3. HPLC Analysis: a. Evaporate the solvent to dryness. b. Redissolve the derivatized residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile/water). c. Inject an appropriate volume (e.g., 20 µL) onto a C18 reversed-phase HPLC column. d. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). e. Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative.[3] f. Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-diastereomer) / (Area(L-diastereomer) + Area(D-diastereomer))] * 100.

G Workflow for Racemization Analysis using Marfey's Method start Purified Peptide hydrolysis Peptide Hydrolysis (6M HCl, 110°C, 24h) start->hydrolysis derivatization Derivatization with Marfey's Reagent (L-FDAA) hydrolysis->derivatization hplc RP-HPLC Analysis (Detection at 340 nm) derivatization->hplc quantification Quantification of Diastereomers (Peak Area Integration) hplc->quantification result % Racemization quantification->result

Experimental workflow for racemization analysis.

References

Technical Support Center: 3-(((benzyloxy)carbonyl)amino)butanoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(((benzyloxy)carbonyl)amino)butanoic acid (Cbz-3-aminobutanoic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect after the synthesis of this compound?

A1: During the synthesis, which typically involves the reaction of 3-aminobutanoic acid with benzyl chloroformate under basic conditions, several impurities can arise:

  • Unreacted Benzyl Chloroformate (Cbz-Cl): This is a common impurity if the reaction does not go to completion. It is a lachrymator and should be handled with care.[1]

  • Benzyl Alcohol: This can be present as an impurity in the starting benzyl chloroformate or be formed by its hydrolysis during the reaction, especially if the pH is not well-controlled.[2][3]

  • Unreacted 3-Aminobutanoic Acid: The starting amino acid may remain if an insufficient amount of Cbz-Cl is used or if the reaction conditions are not optimal.

  • Di-Cbz Protected Byproducts: Although less common for primary amines, over-protection to form N,N-di-Cbz derivatives can sometimes occur under harsh basic conditions.

  • Salts: Inorganic salts are generated from the base used to neutralize the HCl byproduct of the Cbz protection reaction (e.g., NaCl if NaOH is used).

Q2: My product is "oiling out" during crystallization instead of forming solid crystals. What should I do?

A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or when high levels of impurities are present.[4][5][6] Here are several troubleshooting steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling is a frequent cause of oiling out.[7]

    • Use More Solvent: Add a small amount of the "good" solvent to the hot solution to slightly decrease the saturation level. While this may slightly lower the yield, it can promote the formation of crystals over oil.[4]

  • Change the Solvent System: The choice of solvent is critical. A single solvent might not be ideal. Consider using a solvent/anti-solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (like hexanes or water) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[8]

  • Seeding: Introduce a small seed crystal of the pure compound into the solution as it cools. This provides a nucleation site for crystal growth to occur, which can prevent oiling out.[5]

  • Increase Purity: Oiling out can be caused by impurities that depress the melting point. Consider a preliminary purification step, such as an aqueous wash to remove salts or a quick filtration through a small plug of silica gel.

Q3: I am having difficulty finding a suitable solvent for recrystallization. What are some good starting points?

A3: The introduction of a Cbz group generally makes the protected amino acid easier to crystallize.[9] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Single Solvents: Ethyl acetate, toluene, and mixtures of alcohols with water are often good starting points for Cbz-protected amino acids.

  • Solvent/Anti-Solvent Systems: A common and effective technique is to dissolve the crude product in a good solvent and then add an anti-solvent until turbidity is observed. For this compound, the following systems can be effective:

    • Ethanol/Water

    • Ethyl Acetate/Hexanes[8]

    • Chloroform/Ethanol (vapor diffusion has been reported to yield high-quality crystals for X-ray diffraction)[10]

Q4: How can I remove residual benzyl alcohol from my purified product?

A4: Benzyl alcohol can be a persistent impurity. Here are a few methods for its removal:

  • Aqueous Washes: If your product is in an organic solvent like ethyl acetate, washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities, and a subsequent brine wash can help remove water-soluble impurities like benzyl alcohol to some extent.

  • Column Chromatography: Flash column chromatography is a very effective method for separating the desired product from benzyl alcohol. A silica gel stationary phase with a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is typically effective.

  • High Vacuum Drying: Gently heating the product under a high vacuum can help to remove volatile impurities like benzyl alcohol.

Q5: What are the recommended conditions for purifying this compound by flash column chromatography?

A5: Flash column chromatography on silica gel is a standard method for purifying Cbz-protected amino acids.[11]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 50-70% ethyl acetate. The exact polarity will depend on the specific impurities present. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve peak shape and prevent tailing of the carboxylic acid product.

  • Monitoring: The separation can be monitored by thin-layer chromatography (TLC), visualizing the spots with a UV lamp (the benzyl group is UV active) and/or by staining with potassium permanganate or vanillin.

Quantitative Data Summary

The following table summarizes representative data for the purification of Cbz-protected amino acids. Note that the optimal conditions and results for this compound may vary.

Purification MethodKey ParametersTypical PurityTypical YieldReference
Recrystallization Solvent System: Ethyl acetate/n-heptane>99.5%82.3%U.S. Patent 8,357,820 B2[12]
Procedure: Dissolve in a minimal amount of hot ethyl acetate, add n-heptane until cloudy, cool slowly.
Column Chromatography Stationary Phase: Silica Gel>98% (HPLC)>90%Benchchem[13]
Mobile Phase: Gradient of n-hexane and 2-propanol.

Key Experimental Protocols

Protocol 1: Recrystallization from an Ethyl Acetate/Hexane Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate. Heat the mixture gently on a hot plate in a fume hood.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexanes) or dichloromethane.

  • Column Packing: Pack a glass column with silica gel in the initial mobile phase.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude Product recrystallization Recrystallization start->recrystallization Option 1 chromatography Column Chromatography start->chromatography Option 2 analysis Purity Check (NMR, HPLC, etc.) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_crystallization start Crystallization Attempt oiling_out Product 'Oils Out' start->oiling_out Problem no_crystals No Crystals Form start->no_crystals Problem crystals_form Crystals Form start->crystals_form Success slow_cooling 1. Reduce Cooling Rate oiling_out->slow_cooling Solution change_solvent 2. Change Solvent System oiling_out->change_solvent Solution add_seed 3. Add Seed Crystal oiling_out->add_seed Solution concentrate 1. Concentrate Solution no_crystals->concentrate Solution scratch_flask 2. Scratch Inner Wall of Flask no_crystals->scratch_flask Solution add_antisolvent 3. Add Anti-Solvent no_crystals->add_antisolvent Solution slow_cooling->start Retry change_solvent->start Retry add_seed->start Retry concentrate->start Retry scratch_flask->start Retry add_antisolvent->start Retry

Caption: Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Optimizing Peptide Coupling Reactions with Hindered Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide coupling reactions involving sterically hindered amino acids.

Troubleshooting Guide

This section offers systematic guidance to diagnose and resolve common issues encountered during the synthesis of peptides containing hindered amino acids.

Issue: Low or No Coupling Efficiency

Potential Causes and Solutions

Potential Cause Recommended Solutions
Insufficient Reagent Reactivity Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1] It is highly recommended to switch to more powerful in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][2] These reagents form highly reactive esters that can overcome the steric barrier.[1][3] For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][4]
Steric Hindrance The bulky nature of amino acid side chains (e.g., Val, Ile, Thr, Aib) or the presence of N-methyl groups can physically obstruct the coupling reaction.[5][6][7] To overcome this, consider the following: • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents.[1] This is a common and effective method to drive the reaction to completion.[1] • Increase Reaction Time: Extend the coupling reaction time, for instance, from 1-2 hours to overnight, to allow the reaction to proceed to completion.[1]
Suboptimal Reaction Conditions Reaction parameters play a crucial role in the success of coupling hindered amino acids.[6] • Temperature: Applying gentle heat can help overcome the activation energy barrier.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently.[1][7] • Solvent: The choice of solvent is critical for solvating the peptide-resin complex.[1] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Peptide Aggregation As the peptide chain grows, it can fold into secondary structures or aggregate, which can block reactive sites.[1][6] To mitigate this, consider using chaotropic salts or incorporating pseudoproline dipeptides to disrupt secondary structure formation.[8]
Issue: Racemization of the Amino Acid

Potential Causes and Solutions

Potential Cause Recommended Solutions
Prolonged Activation The activated amino acid is susceptible to base-catalyzed proton abstraction at the α-carbon, leading to a loss of stereochemical purity.[5] Slow coupling reactions, common with hindered residues, provide more time for racemization to occur.[5] Minimize the pre-activation time before adding the amine component.[6] Using in-situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, can also minimize this risk.[5]
Strong Base The choice of base can significantly impact the extent of racemization.[9] Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are preferred over less hindered bases like triethylamine (TEA).[5][9] In cases of a markedly increased risk of racemization, the weaker base sym.-collidine has been recommended.[9]
Inappropriate Additive Additives are crucial for enhancing reactivity and suppressing racemization.[9] Additives like HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[6]
Elevated Temperature While heat can improve coupling efficiency, it can also increase the rate of racemization.[1] If using heat, optimize for the shortest time necessary to achieve a good yield.[6]

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "sterically hindered"?

A1: Sterically hindered amino acids possess bulky structural features near the site of peptide bond formation (the α-carbon and its associated amino and carboxyl groups).[5] This bulkiness physically obstructs the coupling reaction.[5][6] Common examples include β-branched amino acids like Valine (Val), Isoleucine (Ile), and Threonine (Thr), as well as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) and N-methylated amino acids.[5]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

A2: For challenging couplings, onium salt reagents are generally required as standard carbodiimide reagents like DCC or EDC are often insufficient.[5]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended.[5] HATU is known for its high reactivity and speed, while COMU offers high efficiency and a better safety profile.[5]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[5]

Q3: What is the difference between HBTU, HATU, and COMU?

A3: HBTU, HATU, and COMU are all efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group.[5]

  • HBTU is based on HOBt (1-hydroxybenzotriazole).[5]

  • HATU incorporates a HOAt moiety, which makes it more reactive and effective for hindered couplings, exhibiting faster reaction rates and reduced epimerization.[10]

  • COMU is an Oxyma-based reagent that demonstrates superior performance compared to HOBt-based reagents and has a good safety profile.[3][5]

Q4: How can I visually confirm if a coupling reaction is complete?

A4: A qualitative ninhydrin (Kaiser) test can be used to check for the presence of free primary amines after each coupling step.[8] A positive result (blue beads) indicates an incomplete reaction, suggesting that a second coupling may be necessary.[6][8]

Q5: When should I consider using a "double coupling" strategy?

A5: A double coupling strategy is recommended when a single coupling reaction is likely to be incomplete due to steric hindrance.[1][11] This is particularly useful for coupling bulky amino acids like arginine or when synthesizing sequences known to be difficult.[11][12] Repeating the coupling step with fresh reagents helps to drive the reaction to completion.[1]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent Class Reagent Relative Reactivity Racemization Risk Key Advantages Potential Drawbacks
Carbodiimides DIC/HOAtModerateLow to ModerateCost-effective; avoids guanidinylation.[5]Slower reaction times; byproducts can be problematic.[5]
Phosphonium Salts PyBOPHighLowHigh efficiency; no guanidinylation side reaction.[3][5]Byproducts can be difficult to remove.[5]
PyAOPVery HighVery LowHighly effective for N-methylated amino acids.[2]Higher cost.
Aminium/Uronium Salts HBTUHighLow to ModerateWidely used, reliable, and effective.[5]Can cause guanidinylation of the N-terminus if used in excess.[5]
HATUVery HighLowParticularly effective for hindered couplings with faster reaction rates.[10]Risk of guanidinylation of the N-terminal amino group if used in excess.[10]
COMUVery HighLowHigh efficiency with a better safety profile.[10]Limited solution stability.[3]

Experimental Protocols

Protocol 1: General Carbodiimide-mediated Coupling (DIC/HOAt)
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent such as N,N-dimethylformamide (DMF).[10]

  • Amino Acid Preparation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents) and the additive (e.g., HOAt, 3 equivalents) in DMF.[10]

  • Activation: Add the carbodiimide (e.g., DIC, 3 equivalents) to the amino acid solution and allow it to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid mixture to the resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a ninhydrin test to check for reaction completion.[6]

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[6]

Protocol 2: High-Efficiency Coupling using HATU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading) in DMF.[2] Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[2]

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature.[2] The reaction time can vary from 30 minutes to several hours, depending on the degree of steric hindrance.[2]

  • Monitoring: Check for completion using a ninhydrin test.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF.

Protocol 3: Double Coupling of a Sterically Hindered Amino Acid
  • First Coupling: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.[1] In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).[1] Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1] Allow the pre-activation to proceed for 1-5 minutes.[1] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[1]

  • Wash: Wash the resin with DMF.[1]

  • Second Coupling: Repeat the activation and coupling steps with a fresh solution of activated amino acid.[1]

  • Final Wash: After the second coupling, wash the resin extensively with DMF.[2]

Visualizations

PeptideBondFormation AA1 Amino Acid 1 (Activated Carboxyl Group) Intermediate Tetrahedral Intermediate AA1->Intermediate Nucleophilic Attack AA2 Amino Acid 2 (Free Amino Group) AA2->Intermediate Peptide Dipeptide (Peptide Bond Formed) Intermediate->Peptide Collapse & Water Elimination Hindrance Steric Hindrance Hindrance->AA1 Impairs Approach Hindrance->AA2

Caption: Mechanism of peptide bond formation and the inhibitory effect of steric hindrance.

TroubleshootingWorkflow Start Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) CheckReagent Is the coupling reagent potent enough? Start->CheckReagent SwitchReagent Switch to a more potent reagent (HATU, PyAOP, COMU) CheckReagent->SwitchReagent No CheckConditions Are reaction conditions optimal? CheckReagent->CheckConditions Yes Recheck Re-evaluate and test SwitchReagent->Recheck OptimizeConditions Increase time/temperature (microwave) Change solvent (NMP) CheckConditions->OptimizeConditions No DoubleCouple Perform a double coupling CheckConditions->DoubleCouple Yes OptimizeConditions->Recheck Success Coupling Complete DoubleCouple->Success Recheck->Start

Caption: A logical workflow for troubleshooting incomplete peptide coupling reactions.

References

stability of 3-(((benzyloxy)carbonyl)amino)butanoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(((benzyloxy)carbonyl)amino)butanoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the benzyloxycarbonyl (Cbz) protecting group in this compound?

A1: The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, due to its general stability under a range of conditions.[1][] It is known to be stable under neutral and mildly acidic or basic conditions, which makes it compatible with many synthetic transformations.[1][] However, its stability is compromised under harsh acidic or basic conditions, and it is readily cleaved by catalytic hydrogenolysis.[1][3]

Q2: Under what specific acidic conditions is this compound expected to be unstable?

A2: While generally stable to mild acids, the Cbz group of this compound is susceptible to cleavage under strong acidic conditions. Reagents such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) at elevated temperatures can lead to the removal of the Cbz group.[4] The mechanism of cleavage in acidic media typically involves protonation of the carbamate oxygen followed by nucleophilic attack at the benzylic carbon or unimolecular cleavage to form a stable benzyl cation.

Q3: What is the stability of this compound under basic conditions?

A3: The Cbz group is generally considered stable to basic conditions, especially when compared to other protecting groups like Fmoc.[5] However, prolonged exposure to strong bases (e.g., concentrated sodium hydroxide) or elevated temperatures can lead to hydrolysis of the carbamate bond, although this is not the preferred method for deprotection.[5] For most applications, the Cbz group will remain intact during reactions involving common organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) at room temperature.

Q4: Can the carboxylic acid moiety of this compound influence its stability?

A4: The presence of the free carboxylic acid can potentially influence the stability of the molecule, particularly under conditions that could lead to intramolecular reactions. For instance, under certain activation conditions used for peptide coupling, there is a possibility of side reactions. However, under typical storage and handling conditions, the carboxylic acid is not expected to compromise the stability of the Cbz group.

Q5: Are there any known incompatibilities of this compound with common reagents or solvents?

A5: The primary incompatibilities are with reagents that are used for Cbz deprotection. These include strong acids (e.g., HBr/AcOH), reducing agents used for hydrogenolysis (e.g., H₂, Pd/C), and strong nucleophiles under harsh conditions.[1][3] The compound is generally compatible with a wide range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), and dimethylformamide (DMF) under neutral conditions and at moderate temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected deprotection of the Cbz group during a reaction. The reaction conditions are too acidic.Buffer the reaction medium to a neutral or mildly acidic pH. If strong acidity is required, consider using a more acid-stable protecting group.
The reaction mixture was heated to an excessive temperature.Conduct the reaction at a lower temperature. Monitor the reaction progress closely to minimize reaction time.
Unintended catalytic hydrogenolysis.Ensure the reaction is performed in an inert atmosphere if a palladium or other hydrogenation catalyst is present from a previous step.
Formation of byproducts during storage. The compound is stored in an acidic or basic environment.Store the compound as a solid in a cool, dry, and neutral environment. If in solution, use a neutral, aprotic solvent and store at low temperature.
Exposure to light or air.Store the compound in an amber vial under an inert atmosphere (e.g., nitrogen or argon).
Low yield in a reaction where the Cbz-protected amino acid is a starting material. Degradation of the starting material.Verify the purity of the this compound before use. If necessary, repurify by recrystallization or chromatography.
The reaction conditions are not optimal for the Cbz-protected compound.Review the literature for similar reactions involving Cbz-protected amino acids to identify compatible reaction conditions. Consider performing a small-scale stability study under the planned reaction conditions.

Data on Stability of the Cbz Group

Condition Stability Notes
Strongly Acidic (e.g., HBr in Acetic Acid) LabileCleavage of the Cbz group is expected.
Mildly Acidic (e.g., Acetic Acid, pH 4-6) Generally StableStable for short durations at room temperature.
Neutral (pH ~7) StableThe compound is stable under neutral conditions.
Mildly Basic (e.g., NaHCO₃ solution, pH 8-9) Generally StableStable for typical reaction times at room temperature.
Strongly Basic (e.g., >1M NaOH) Potentially LabileHydrolysis may occur, especially at elevated temperatures.
Catalytic Hydrogenolysis (H₂, Pd/C) LabileThis is a standard and efficient method for Cbz deprotection.
Common Organic Solvents (DCM, THF, EtOAc, DMF) StableNo significant degradation is expected under normal conditions.

Experimental Protocols

To address the lack of specific stability data, researchers can perform their own stability studies using the following protocols.

Protocol 1: Stability Assessment of this compound under Acidic and Basic Conditions

Objective: To determine the stability of the compound at different pH values over time.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system with a suitable column (e.g., C18)

  • HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Vials and a constant temperature incubator or water bath

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • In separate vials, dilute the stock solution with the different pH buffers to a final concentration suitable for HPLC analysis.

  • Take an initial sample (t=0) from each vial and analyze by HPLC to determine the initial concentration and purity.

  • Incubate the vials at a constant temperature (e.g., 25 °C or 40 °C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC.

  • Quantify the amount of remaining this compound and any degradation products.

  • Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp for photostability testing

  • LC-MS system for identification of degradation products

Procedure:

  • Prepare solutions of this compound in water or a suitable co-solvent.

  • Acidic Stress: Add HCl solution to one of the samples and heat if necessary (e.g., 60 °C for 2 hours).

  • Basic Stress: Add NaOH solution to another sample and heat if necessary.

  • Oxidative Stress: Add H₂O₂ solution to a third sample and keep it at room temperature.

  • Photolytic Stress: Expose a solution of the compound to UV light.

  • Thermal Stress: Heat a solid sample of the compound at a high temperature (e.g., 80 °C).

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all the stressed samples by LC-MS to identify the mass of the parent compound and any degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution of Compound C Dilute Stock Solution into Buffers A->C B Prepare Buffers of Varying pH B->C D Take Initial Sample (t=0) C->D E Incubate at Constant Temperature C->E G HPLC Analysis D->G F Withdraw Samples at Time Points E->F F->G H Quantify Compound & Degradants G->H I Plot Concentration vs. Time H->I

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting_Guide start Unexpected Deprotection Observed? cond1 Reaction Conditions Acidic? start->cond1 cond2 Elevated Temperature? cond1->cond2 No act1 Buffer Reaction Medium cond1->act1 Yes cond3 Hydrogenation Catalyst Present? cond2->cond3 No act2 Lower Reaction Temperature cond2->act2 Yes act3 Ensure Inert Atmosphere cond3->act3 Yes end Problem Resolved act1->end act2->end act3->end

Caption: Troubleshooting logic for unexpected deprotection of the Cbz group.

References

common impurities in 3-(((benzyloxy)carbonyl)amino)butanoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Welcome to the technical support center for this compound (Cbz-3-aminobutanoic acid). This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Impurities typically arise from starting materials, side-products, or reagents used during the synthesis and workup. The most common impurities include:

  • Unreacted Starting Materials:

    • 3-Aminobutanoic acid

    • Benzyl chloroformate (Cbz-Cl)[1]

  • Reaction By-products:

    • Benzyl alcohol (from decomposition or hydrolysis of Cbz-Cl)

    • Dibenzyl carbonate (from excess Cbz-Cl)[2]

  • Solvents:

    • Residual solvents used in the reaction or extraction (e.g., ethyl acetate, diethyl ether, toluene).

Q2: My final product is an oil or a gum-like mass instead of a solid. What causes this and how can I fix it?

A2: The formation of an oil or gum is a common issue, particularly with lower-melting point amino acid derivatives.[3] This is often caused by the presence of impurities that depress the melting point or inhibit crystallization.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure.

  • Acid-Base Extraction: Perform an acid-base extraction to remove neutral and basic impurities (see protocol below). This is highly effective for isolating the desired carboxylic acid.

  • Recrystallization: Attempt recrystallization from a different solvent system. A combination of a good solvent (like ethyl acetate) and a poor solvent (like n-heptane or hexanes) can be effective.[3] Start by dissolving the oil in a minimal amount of the good solvent and then slowly add the poor solvent until turbidity appears, then cool.

Troubleshooting and Purification Guides

Issue 1: Removing Unreacted Starting Materials

Q: How can I remove unreacted 3-aminobutanoic acid and benzyl chloroformate from my product?

A: A combination of washing and extraction is the most effective method.

  • Removing Benzyl Chloroformate (Cbz-Cl): During the workup, after the initial reaction, washing the organic layer with a solvent like diethyl ether can help remove unreacted Cbz-Cl.[1] Cbz-Cl also decomposes in the presence of water.[4]

  • Removing 3-Aminobutanoic Acid: This starting material is an amino acid and has significantly different solubility properties than the Cbz-protected product. An acid-base extraction is the ideal method for separation. The basic amino group and the acidic carboxyl group make it amphoteric, but it can be separated from the product which is primarily acidic due to the free carboxylic acid.

Issue 2: Purification Strategy Selection

Q: What is the best general-purpose purification method for Cbz-3-aminobutanoic acid?

A: For most lab-scale syntheses, a sequential acid-base extraction followed by recrystallization provides high purity. This multi-step approach first removes impurities with different acidic/basic properties and then purifies the product based on solubility.[3][5]

Below is a workflow diagram for selecting a purification strategy.

G cluster_start Initial State cluster_analysis Analysis & Decision cluster_methods Purification Methods cluster_end Final Product Crude Crude Product (Oil or Solid) Decision Major Impurities Identified? Crude->Decision Extraction Acid-Base Extraction Decision->Extraction Yes (Acidic/Basic Impurities) Recrystal Recrystallization Decision->Recrystal No / Minor Impurities Chrom Column Chromatography Decision->Chrom Complex Mixture / Oily Product Extraction->Recrystal Further Purification Pure Pure Crystalline Product Extraction->Pure Sufficiently Pure Recrystal->Pure Chrom->Pure

Caption: Purification workflow for Cbz-3-aminobutanoic acid.

Experimental Protocols & Data

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for separating the acidic product from neutral by-products (e.g., benzyl alcohol, dibenzyl carbonate) and basic impurities (e.g., unreacted amine).[6]

Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will react to form its sodium salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and carefully acidify to pH ~2 with dilute hydrochloric acid (e.g., 1M HCl). The pure product will precipitate out of the solution as a solid.[1]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum.

Protocol 2: Purification by Recrystallization

This method purifies the compound based on differences in solubility between the product and impurities in a specific solvent system.

Methodology:

  • Solvent Selection: A common and effective solvent system is ethyl acetate and a non-polar co-solvent like n-heptane or hexanes.[3]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of hot ethyl acetate to fully dissolve it.

  • Crystallization: While the solution is still warm, slowly add n-heptane dropwise until the solution becomes persistently cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate/n-heptane.

  • Drying: Dry the pure crystals under vacuum.

Purity Data Comparison

The following table summarizes representative purity data for a Cbz-protected amino acid after applying different purification techniques.

Purification MethodStarting Purity (Crude)Final PurityTypical YieldReference
Extraction & Crystallization~80-85%>99.5%82.3%[3]
Recrystallization Alone~90%>98%~85-95%General Lab Practice
Column ChromatographyVariable>99%~70-90%General Lab Practice

Note: Yields and purities are dependent on the specific reaction conditions and impurity profile.

Impurity Relationship Diagram

The following diagram illustrates the relationship between the starting materials, the desired product, and common impurities that can form during the synthesis.

G SM1 3-Aminobutanoic Acid Imp1 Unreacted 3-Aminobutanoic Acid SM1->Imp1 Incomplete Reaction Reaction + SM1->Reaction SM2 Benzyl Chloroformate (Cbz-Cl) Imp2 Unreacted Cbz-Cl SM2->Imp2 Incomplete Reaction Imp3 Benzyl Alcohol SM2->Imp3 Decomposition/ Hydrolysis Imp4 Dibenzyl Carbonate SM2->Imp4 Side Reaction SM2->Reaction Product 3-(((benzyloxy)carbonyl)amino) butanoic acid Reaction->Product Main Reaction

Caption: Origin of common impurities in the synthesis.

References

handling and storage conditions for Cbz-protected compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving Cbz-protected compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Cbz-protected amino acids and peptides?

A1: For long-term stability, lyophilized Cbz-protected compounds should be stored at -20°C or, preferably, -80°C in a tightly sealed vial placed inside a desiccator containing a suitable desiccant like silica gel.[1] It is also crucial to protect the compounds from light.[2][3] Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation onto the solid.[1][4] Once opened, it is good practice to purge the vial with an inert gas such as argon or nitrogen before resealing.[1]

Q2: How should I store solutions of Cbz-protected compounds?

A2: It is highly recommended to prepare solutions fresh for each use.[1] If short-term storage is necessary (up to 24 hours), use a sterile buffer with a pH between 5 and 6 and store at 2-8°C.[1] For longer-term storage, which is generally not recommended, single-use aliquots should be flash-frozen and stored at -80°C to minimize freeze-thaw cycles.[1] Peptide sequences containing Cys, Met, Trp, Asn, or Gln are particularly prone to degradation in solution.[4][5]

Q3: What are the common degradation pathways for Cbz-protected compounds during storage?

A3: The primary degradation pathways include hydrolysis of ester groups (if present), cleavage of the Cbz group under non-neutral pH conditions, and oxidation, particularly for peptides containing cysteine, methionine, or tryptophan residues.[1][5] Hygroscopic compounds can also absorb moisture, leading to hydrolysis.[1]

Q4: What are the general solubility characteristics of Cbz-protected amino acids?

A4: The Cbz group imparts a significant nonpolar character, making these compounds generally soluble in many organic solvents and sparingly soluble in water.[6] Common solvents for Cbz-protected amino acids include methanol, ethanol, ethyl acetate, and dichloromethane.[6] Solubility is influenced by the specific amino acid side chain. For instance, the introduction of hydrophobic groups on the amino acid side chain tends to decrease solubility in water.[7]

Data Presentation

Table 1: Storage Recommendations for Cbz-Protected Compounds
FormConditionTemperatureDurationKey Handling Notes
Lyophilized Powder Long-term-20°C to -80°CMonths to YearsStore in a desiccator, protect from light.[1][2][3] Equilibrate to room temp before opening.[1][4] Purge with inert gas after opening.[1]
Short-termRoom TemperatureDays to WeeksKeep in original, sealed packaging, protected from light.[2]
In Solution Long-term-80°CUp to 6 monthsNot generally recommended. Use single-use aliquots to avoid freeze-thaw cycles.[1][6]
Short-term-20°CUp to 1 monthUse sterile buffer (pH 5-6).[1][6]
Very Short-term2-8°CUp to 24 hoursPrepare fresh if possible.[1]
Table 2: Solubility of Cbz-Protected Amino Acids in Common Solvents
CompoundMethanolEthanolEthyl AcetateDichloromethaneAcetoneAcetonitrileWater
Cbz-Glycine (g/100mL at 25°C)[8]45.325.14.80.0821.21.10.05
Cbz-Alanine Soluble[6]SolubleSoluble[6]SolubleSolubleSolubleInsoluble[6]
Cbz-Leucine SolubleSolubleSolubleSolubleSolubleSolubleInsoluble
Cbz-Phenylalanine SolubleSolubleSolubleSolubleSolubleSolubleSparingly Soluble
Cbz-Proline SolubleSolubleSolubleSolubleSolubleSolubleSoluble
Cbz-Valine SolubleSolubleSolubleSolubleSolubleSolubleInsoluble

Troubleshooting Guides

Issue 1: Incomplete or Slow Cbz Deprotection via Catalytic Hydrogenolysis

Question: My Cbz deprotection using H₂ and a Palladium catalyst (e.g., Pd/C) is sluggish or fails to go to completion. What are the potential causes and solutions?

Answer: This is a common issue that can often be resolved by systematically addressing the following potential causes:

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (thiols, thioethers) or other impurities in the starting material or solvent.[8][9]

    • Solution: Ensure the starting material is of high purity. If the substrate contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed cleavage.[9]

  • Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminishes over time with storage.

    • Solution: Use a fresh batch of high-quality catalyst or increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[9][10]

  • Insufficient Hydrogen: Atmospheric pressure may not be sufficient for complete reaction, especially for more sterically hindered or complex substrates.

    • Solution: Increase the hydrogen pressure, for example, to 50 psi or higher using appropriate hydrogenation apparatus.[8][9]

  • Inadequate Mixing: In a heterogeneous reaction like this, efficient mixing is crucial for the substrate to interact with the catalyst surface.

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[9]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[9]

    • Solution: Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[9]

  • Poor Solubility: The Cbz-protected compound may have limited solubility in the chosen solvent, hindering its access to the catalyst.[10]

    • Solution: Test different solvents or solvent mixtures. For example, methanol, ethanol, or ethyl acetate are common choices.[10] Mild heating (e.g., to 40-50 °C) can also improve solubility and reaction rate.[10]

G cluster_causes Potential Causes cluster_solutions Solutions start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning start->cause1 cause2 Poor Catalyst Activity start->cause2 cause3 Insufficient Hydrogen start->cause3 cause4 Poor Mixing start->cause4 cause5 Product Inhibition start->cause5 cause6 Poor Solubility start->cause6 sol1 Purify Substrate or Use Alternative Method cause1->sol1 sol2 Use Fresh/Higher Loading of Catalyst cause2->sol2 sol3 Increase H₂ Pressure cause3->sol3 sol4 Improve Agitation cause4->sol4 sol5 Add Weak Acid (e.g., Acetic Acid) cause5->sol5 sol6 Change Solvent or Increase Temperature cause6->sol6

Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Issue 2: Observing Unexpected Side Products During Cbz Deprotection

Question: I am observing unexpected side products during my Cbz deprotection reaction. What could be the cause?

Answer: The formation of side products depends on the deprotection method used.

  • During Catalytic Hydrogenolysis:

    • N-methylation (if methanol is the solvent): In some cases, prolonged reaction times or certain catalysts can lead to methylation of the newly formed amine.

      • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Consider using a different solvent like ethanol or ethyl acetate.

    • Reduction of other functional groups: Functional groups like alkenes, alkynes, nitro groups, or some aryl halides can be reduced under hydrogenation conditions.[11]

      • Solution: If your molecule contains such groups, consider a milder deprotection method like transfer hydrogenolysis or a non-reductive method like acidolysis.

  • During Acidolysis (e.g., HBr in Acetic Acid):

    • Alkylation of sensitive residues: The benzyl cation formed during cleavage can alkylate sensitive amino acid side chains, such as tryptophan or methionine.

      • Solution: Add a scavenger, like thioanisole or cresol, to the reaction mixture to trap the benzyl cation.

    • Cleavage of other acid-labile groups: Protecting groups like Boc or trityl will also be cleaved under these conditions.

      • Solution: This method is not suitable if you need to retain other acid-labile groups. Choose an orthogonal deprotection strategy like hydrogenolysis.

Experimental Protocols

Protocol 1: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes a standard laboratory procedure for the removal of the Cbz group using palladium on carbon and hydrogen gas.

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C), typically 5-10 mol%

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, 10-20 mL per mmol of substrate).[12]

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Hydrogenation: Securely attach the flask to a hydrogen source. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm or higher) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Filtration: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[9] Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

G cluster_workflow Cbz Deprotection via Catalytic Hydrogenolysis A Dissolve Cbz-Compound in Solvent B Add Pd/C Catalyst (under inert atm.) A->B C Purge with H₂ (3x) B->C D Stir under H₂ atm. C->D E Monitor Reaction (TLC/LC-MS) D->E E->D Incomplete F Purge with Inert Gas E->F Complete G Filter through Celite® F->G H Concentrate Filtrate G->H I Deprotected Amine H->I

Experimental workflow for Cbz deprotection by hydrogenolysis.
Protocol 2: General Procedure for Cbz Deprotection by Acidolysis with HBr in Acetic Acid

This method is useful when the substrate is incompatible with catalytic hydrogenation.

Materials:

  • Cbz-protected compound

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Anhydrous diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[9]

  • Reaction: Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[9]

  • Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the amine hydrobromide salt.[12]

  • Neutralization (Optional): To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a suitable base (e.g., sodium bicarbonate). The free amine can then be isolated by extraction or evaporation.[12]

References

strategies to overcome incomplete coupling in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides strategies and troubleshooting guidance to overcome incomplete coupling, a common challenge in Solid-Phase Peptide Synthesis (SPPS). The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of an incomplete coupling reaction?

The most common indicator of incomplete coupling is a positive colorimetric test after the coupling step, which detects the presence of unreacted primary amines on the resin.[1] The most widely used method is the Kaiser test (ninhydrin test).[2] A positive result, typically a blue color on the resin beads, signifies that the N-terminal amines of the growing peptide chain are still free and have not formed a peptide bond with the added amino acid.[2][3] For N-terminal proline residues, which are secondary amines, the Kaiser test is unreliable; alternative tests like the Isatin or Chloranil test should be used in these cases.[4][5] Another sign of potential issues, particularly with longer or hydrophobic sequences, is the shrinking of the resin, which can indicate peptide aggregation and hinder reaction efficiency.[6]

Q2: What are the primary causes of incomplete coupling in SPPS?

Incomplete coupling can arise from several factors, often related to the specific peptide sequence being synthesized:

  • Steric Hindrance: Bulky amino acids or those with large side-chain protecting groups can physically obstruct the approach of the activated amino acid, slowing down or preventing the reaction.[1][5] This is particularly common with β-branched residues (e.g., Val, Ile) and N-methylated amino acids.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) or aggregate, especially with hydrophobic sequences.[6][7] This aggregation can make the reactive N-terminus inaccessible to reagents in the solvent.[5][7]

  • Difficult Sequences: Repetitive sequences, or those known to form stable secondary structures, can present significant challenges to coupling efficiency.[8]

  • Suboptimal Reaction Conditions: Factors like insufficient reaction time, low concentration of reagents, or the use of a coupling reagent that is not potent enough for a specific "difficult" coupling can all lead to incomplete reactions.[3][9]

Q3: What is the difference between "recoupling" and "capping," and when should I use each strategy?

"Recoupling" (or "double coupling") and "capping" are two primary strategies to address incomplete coupling, and they are not mutually exclusive.

  • Recoupling: This involves repeating the coupling step with fresh amino acid and coupling reagents immediately after a positive Kaiser test.[2][3] It is the first and most straightforward approach to try and force the reaction to completion.[10] It is often recommended for sequences containing sterically hindered residues.[3]

  • Capping: This is a termination step. If recoupling fails or is not desired, the remaining unreacted N-terminal amines are permanently blocked by acetylation.[3] This is typically done using acetic anhydride with a base like pyridine or DIPEA.[1][3] Capping prevents the formation of "deletion sequences" (peptides missing an amino acid), which are often similar in length and properties to the target peptide and can be very difficult to remove during purification.[3][11] Capped sequences are typically much shorter and are more easily separated.[11]

You should always attempt to recouple first. If the reaction is still incomplete after a second coupling, you should then proceed to cap the remaining free amines before deprotecting the N-terminus for the next cycle.[2][10]

Troubleshooting Guide

Problem: Positive Kaiser Test After Coupling Step

A positive Kaiser test indicates the presence of unreacted primary amines. The intensity of the color can give a clue about the extent of the failure; a very dark blue suggests a significant failure, while a faint blue may indicate the reaction is nearly complete.[3] Follow this workflow to address the issue:

G cluster_0 cluster_1 cluster_2 start Incomplete Coupling Detected (Positive Kaiser Test) recouple Perform a Second Coupling (Recoupling) start->recouple Immediate Action retest Perform Kaiser Test Again recouple->retest cap Cap Unreacted Amines (e.g., Acetic Anhydride/DIPEA) retest->cap Test still positive proceed Proceed to Next Deprotection Step retest->proceed Test is negative verify_cap Verify Capping (Kaiser test should be negative) cap->verify_cap verify_cap->proceed Test is negative optimize Consider Further Optimization for Subsequent Difficult Couplings proceed->optimize

Caption: Troubleshooting workflow for incomplete peptide coupling.

Strategies for Overcoming Difficult Couplings

If you consistently encounter incomplete coupling with a particular sequence, consider these advanced strategies:

Modifying Reaction Conditions
  • Extend Reaction Time: For difficult couplings, prolonging the reaction time to several hours or even overnight can improve yields.[3]

  • Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagents can drive the reaction forward.[3][12]

  • Elevate Temperature: Performing the coupling at a higher temperature can help disrupt secondary structures and provide the necessary energy to overcome activation barriers.[7]

  • Sonication: Applying sonication to the reaction vessel can help break up peptide aggregates on the resin.[7]

Changing Reagents and Solvents

The choice of coupling reagent and solvent system is critical for success, especially for challenging sequences.

  • Switch to a More Potent Coupling Reagent: If standard carbodiimide-based reagents (like DIC) are ineffective, switching to a more powerful uronium/aminium or phosphonium salt reagent can dramatically improve efficiency.[3][13]

  • Use Additives: Additives like HOBt or HOAt are often used with carbodiimide reagents to reduce the risk of racemization and improve reaction rates.[13]

  • Change the Solvent System: Standard solvents like DMF may not be sufficient to solvate aggregating peptide chains. Switching to N-methylpyrrolidone (NMP) or adding co-solvents like dimethyl sulfoxide (DMSO) can disrupt hydrogen bonding and improve solubility.[7] For severe aggregation, "magic mixtures" containing chaotropic salts (e.g., KSCN, LiCl) or detergents can be employed.[6][7]

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is a trade-off between efficiency, cost, and potential side reactions.[14]

Reagent ClassExamplesGeneral ReactivityKey AdvantagesCommon Considerations
Carbodiimides DIC, DCC, EDCModerateCost-effective for routine synthesis.[2][14]Can cause racemization; used with additives like HOBt or OxymaPure.[2][15] Byproduct of DCC is insoluble.[16]
Aminium/Uronium Salts HBTU, TBTU, HCTU, HATU, COMUHigh to Very HighHighly efficient, rapid reaction kinetics, and low racemization, especially for difficult couplings.[3][13][17]More expensive than carbodiimides.[3] Byproducts of benzotriazole-based reagents can be a safety concern.[16]
Phosphonium Salts PyBOP, PyAOPHighOffer high coupling efficiency with low racemization risk.[15][17] Especially effective for sterically hindered couplings.[17]More expensive and may require stricter handling conditions.[15] Byproduct of BOP is carcinogenic.[16]

Table based on information from BenchChem and Aapptec Peptides.[2][16]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Primary Amines

This qualitative test is used to detect free primary amines on the resin.[4]

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[3]

  • Solution B: 40 g of phenol in 20 mL of n-butanol.[3]

  • Solution C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[3]

Procedure:

  • Place a small sample of resin (10-15 beads) in a small glass test tube.[3]

  • Add 2-3 drops each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 100-110°C for 5 minutes.[3]

  • Observe the color of the beads and the solution.[3]

Interpretation:

  • Intense Blue Color: Incomplete coupling (significant amount of free amines).[4]

  • Faint Blue/Blue-Green: Nearly complete reaction. Recoupling is recommended.[3][4]

  • Colorless/Yellow: Complete coupling (no free primary amines detected).[3]

Protocol 2: Capping with Acetic Anhydride

This protocol is for acetylating unreacted primary amines after a failed coupling attempt.[3]

Reagents:

  • Capping Solution: A mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in a solvent like DMF. A common formulation is a 2:3 ratio of acetic anhydride to pyridine.[18]

Procedure:

  • Following the final wash step after the incomplete coupling reaction, drain the solvent from the reaction vessel.

  • Add the freshly prepared capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.[3][18]

  • Drain the capping solution and wash the resin thoroughly with DMF (e.g., 3-5 times) to remove excess reagents.[3]

  • Perform a Kaiser test to confirm that all free amines have been successfully capped (the test should be negative).[3]

Protocol 3: Recoupling (Double Coupling)

This protocol is a direct repeat of the initial coupling step.

Reagents:

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HATU, DIC)

  • Base (if required, e.g., DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • After the first coupling and a positive Kaiser test, wash the resin thoroughly with DMF to remove byproducts and residual reagents.

  • Prepare a fresh solution of the same Fmoc-amino acid and coupling reagents used in the first attempt.

  • Add the activated amino acid solution to the resin.

  • Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours) at room temperature.[2]

  • Wash the resin with DMF and perform another Kaiser test to check for completion.[2]

References

Validation & Comparative

A Researcher's Guide to Amine Protection: A Comparative Analysis of Cbz, Boc, and Fmoc for β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of peptides and complex molecules incorporating β-amino acids. The choice between the classical Carboxybenzyl (Cbz) group and the more modern tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups can significantly impact reaction yields, purity, and the overall synthetic strategy. This guide provides an objective, data-driven comparison of these three widely used protecting groups, with a specific focus on their application to β-amino acids.

The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.[1] β-amino acids, with their additional carbon in the backbone, offer unique conformational properties to peptides and are of growing interest in drug discovery. The selection of a protecting group for β-amino acids follows similar principles to that for α-amino acids, revolving around ease of introduction, stability under various reaction conditions, and facile, high-yielding removal without compromising the integrity of the peptide.[2]

At a Glance: Key Characteristics of Cbz, Boc, and Fmoc

The primary distinction between these three protecting groups lies in their lability, which dictates their orthogonality in a synthetic scheme. Orthogonality is the ability to selectively remove one protecting group in the presence of others, a crucial aspect in the synthesis of complex peptides with modified side chains.[1]

CharacteristicCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3]Strong Acid (e.g., TFA in DCM)[]Base (e.g., 20% Piperidine in DMF)[5]
Typical Synthesis Strategy Solution-phase synthesisSolid-phase and solution-phase synthesisSolid-phase peptide synthesis (SPPS)
Key Advantages - Stable to acidic and basic conditions- Low cost of reagent (Cbz-Cl)[3]- Can impart crystallinity, aiding purification- Stable to basic and hydrogenolysis conditions- Well-established for SPPS- High yields in protection and deprotection- Mild, base-labile deprotection- Orthogonal to acid-labile side-chain protecting groups- UV-active byproduct allows for reaction monitoring
Key Disadvantages - Incompatible with catalysts-poisoning groups (e.g., sulfur)- Not ideal for modern automated SPPS- Requires strong acid for removal, which can cleave other acid-labile groups- Potential for t-butylation side reactions- Base-lability can be a limitation with base-sensitive functionalities- Potential for side reactions like aspartimide formation and diketopiperazine formation at the dipeptide stage[6]

Quantitative Performance Comparison

While comprehensive, directly comparative studies on a wide range of β-amino acids are limited, the available data from studies on α-amino acids and specific examples with β-amino acids provide valuable insights into expected performance. Yields for both protection and deprotection are generally high for all three groups, but can be influenced by the specific β-amino acid structure and reaction conditions.

Indicative Yields for Protection and Deprotection of β-Alanine:

Protecting GroupProtection ReagentTypical Protection YieldDeprotection MethodTypical Deprotection Yield
CbzBenzyl Chloroformate (Cbz-Cl)~73% (for L-alanine)[7]H₂/Pd-CHigh[8]
BocDi-tert-butyl dicarbonate (Boc₂O)70-95%[9]TFA in DCM>95%[10]
FmocFmoc-Cl or Fmoc-OSu~81%[11]20% Piperidine in DMFHigh[5]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Racemization is a critical concern in peptide synthesis. While β-amino acids are generally less prone to racemization at the α-carbon than their α-amino acid counterparts, the choice of protecting group and coupling conditions can still influence stereochemical integrity. The Cbz group, particularly in solution-phase synthesis, has a long-standing reputation for providing good protection against racemization.[3] Both Fmoc and Boc strategies have been associated with racemization, especially during the activation step for coupling.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the protection and deprotection of a generic β-amino acid.

N-Protection of a β-Amino Acid

Cbz Protection:

  • Dissolve the β-amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.[3]

  • While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.[3]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[3]

  • Cool the aqueous layer and acidify to pH 2 with 1 M HCl.[3]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected β-amino acid.[3]

Boc Protection:

  • Dissolve the β-amino acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, such as sodium hydroxide or triethylamine (2.0-3.0 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Acidify the reaction mixture with a mild acid (e.g., citric acid solution) to pH ~3-4.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase and evaporate the solvent to obtain the Boc-protected β-amino acid.

Fmoc Protection:

  • Dissolve the β-amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution.[11]

  • Cool the solution in an ice bath and slowly add a solution of Fmoc-Cl (1.0 eq) in dioxane dropwise.[11]

  • Stir the reaction mixture for several hours at room temperature.[11]

  • Dilute the reaction with water and wash with diethyl ether to remove excess Fmoc-Cl.[11]

  • Acidify the aqueous layer to pH 2 with 2N HCl.[11]

  • Extract the product with ethyl acetate.[11]

  • Combine the organic layers, dry, and concentrate to yield the Fmoc-protected β-amino acid.[11]

N-Deprotection of a Protected β-Amino Acid

Cbz Deprotection (Catalytic Hydrogenolysis):

  • Dissolve the Cbz-protected β-amino acid in a suitable solvent (e.g., methanol, ethanol).[8]

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[3]

  • Place the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure).[8]

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC).[3]

  • Filter the reaction mixture through celite to remove the catalyst.[3]

  • Evaporate the solvent to obtain the deprotected β-amino acid.[3]

Boc Deprotection:

  • Dissolve the Boc-protected β-amino acid in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% TFA in DCM).[]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Evaporate the solvent under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected β-amino acid salt.

Fmoc Deprotection:

  • Dissolve the Fmoc-protected β-amino acid in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.[5]

  • Stir the reaction at room temperature for 10-30 minutes.

  • Evaporate the solvent under vacuum.

  • Co-evaporate with a suitable solvent to remove residual piperidine.

Visualizing the Chemistry: Workflows and Mechanisms

To further clarify the application of these protecting groups, the following diagrams illustrate the general protection and deprotection workflows and mechanisms.

Protection_Workflow cluster_Cbz Cbz Protection cluster_Boc Boc Protection cluster_Fmoc Fmoc Protection Cbz_Start β-Amino Acid Cbz_Product Cbz-β-Amino Acid Cbz_Start->Cbz_Product Schotten-Baumann conditions Cbz_Reagent Cbz-Cl, Base (e.g., Na₂CO₃) Boc_Start β-Amino Acid Boc_Product Boc-β-Amino Acid Boc_Start->Boc_Product Nucleophilic Acyl Substitution Boc_Reagent Boc₂O, Base (e.g., NaOH, TEA) Fmoc_Start β-Amino Acid Fmoc_Product Fmoc-β-Amino Acid Fmoc_Start->Fmoc_Product Schotten-Baumann conditions Fmoc_Reagent Fmoc-Cl or Fmoc-OSu, Base (e.g., Na₂CO₃)

A simplified workflow for the N-protection of β-amino acids.

Deprotection_Mechanisms cluster_Cbz Cbz Deprotection cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection Cbz_Protected Cbz-NH-R Cbz_Deprotected H₂N-R + Toluene + CO₂ Cbz_Protected->Cbz_Deprotected H₂, Pd/C (Hydrogenolysis) Boc_Protected Boc-NH-R Boc_Carbamic_Acid [HOOC-NH-R] Boc_Protected->Boc_Carbamic_Acid TFA Boc_Deprotected H₂N-R + Isobutylene + CO₂ Boc_Carbamic_Acid->Boc_Deprotected Decarboxylation Fmoc_Protected Fmoc-NH-R Fmoc_Intermediate Dibenzofulvene + [HOOC-NH-R] Fmoc_Protected->Fmoc_Intermediate Piperidine (β-elimination) Fmoc_Deprotected H₂N-R + Dibenzofulvene-Piperidine Adduct + CO₂ Fmoc_Intermediate->Fmoc_Deprotected

Simplified deprotection mechanisms for Cbz, Boc, and Fmoc groups.

Conclusion and Recommendations

The choice between Cbz, Boc, and Fmoc for the protection of β-amino acids is highly dependent on the overall synthetic strategy.

  • Cbz remains a cost-effective and robust protecting group, particularly for solution-phase synthesis, and where its stability to acids and bases is advantageous. Its removal by hydrogenolysis offers excellent orthogonality to acid- and base-labile groups.

  • Boc is a workhorse for both solution- and solid-phase synthesis. Its acid lability makes it orthogonal to base-labile and hydrogenolytically cleaved groups. However, the harsh acidic conditions required for its removal may not be suitable for sensitive substrates.

  • Fmoc is the gold standard for modern solid-phase peptide synthesis due to its mild, base-labile deprotection conditions. This allows for the use of a wide range of acid-labile side-chain protecting groups, which can be removed simultaneously with cleavage from the resin.

For researchers embarking on the synthesis of peptides containing β-amino acids, a careful consideration of the compatibility of the protecting group with other functionalities in the molecule and the planned synthetic route is paramount. For complex peptides synthesized on a solid support, the Fmoc strategy is generally the preferred method. For solution-phase synthesis of fragments or when cost is a major driver, the Cbz and Boc groups offer reliable alternatives. Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic target.

References

A Comparative Guide to Chiral Purity Analysis of (S)-3-(((benzyloxy)carbonyl)amino)butanoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development and manufacturing. For chiral molecules such as (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid, a key building block in the synthesis of various pharmaceuticals, accurate determination of enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering a variety of approaches to effectively separate and quantify enantiomers. This guide provides an objective comparison of the primary HPLC-based methods and alternative techniques for the chiral purity analysis of (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid, supported by experimental protocols and comparative data.

Comparison of Analytical Methods

The chiral analysis of N-Cbz-protected β-amino acids can be approached through several chromatographic techniques. The most prevalent methods include direct chiral HPLC using chiral stationary phases (CSPs), indirect chiral HPLC via derivatization, and chiral gas chromatography (GC) after appropriate sample modification. Each method presents distinct advantages and limitations in terms of performance, sample preparation complexity, and sensitivity.

Method Performance Comparison

The following table summarizes the expected performance characteristics of three common methods for the chiral purity analysis of (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid. The data is a composite representation based on typical results for structurally similar N-protected β-amino acids.

ParameterDirect Chiral HPLC (Chirobiotic T)Indirect Chiral HPLC (FDAA Derivatization)Chiral GC-MS (Esterification & Acylation)
Retention Time (S)-enantiomer ~ 8.5 min~ 15.2 min (L-FDAA adduct)~ 12.1 min
Retention Time (R)-enantiomer ~ 10.2 min~ 16.8 min (L-FDAA adduct)~ 12.8 min
Resolution (Rs) > 2.0> 2.5> 2.2
Limit of Detection (LOD) ~ 0.05%~ 0.01%~ 0.02%
Limit of Quantification (LOQ) ~ 0.15%~ 0.03%~ 0.06%
Sample Preparation Complexity Low (dissolve and inject)High (derivatization required)High (multi-step derivatization)
Potential for Racemization LowModerate (during derivatization)High (during derivatization)

Experimental Workflows

The selection of an appropriate analytical method often depends on factors such as available instrumentation, required sensitivity, and the complexity of the sample matrix. The following diagrams illustrate the general workflows for direct and indirect chiral HPLC analysis.

Direct Chiral HPLC Workflow sample Sample Preparation (Dissolve in Mobile Phase) hplc Chiral HPLC System (Pump, Injector, Chiral Column) sample->hplc detection Detection (UV @ 210 nm) hplc->detection analysis Data Analysis (Peak Integration & %ee Calculation) detection->analysis

Caption: Workflow for direct chiral HPLC analysis.

Indirect Chiral HPLC Workflow sample Sample Preparation (Dissolve in Buffer) derivatization Derivatization (with Chiral Derivatizing Agent, e.g., FDAA) sample->derivatization hplc Achiral HPLC System (Pump, Injector, C18 Column) derivatization->hplc detection Detection (UV @ 340 nm) hplc->detection analysis Data Analysis (Peak Integration & %ee Calculation) detection->analysis

Caption: Workflow for indirect chiral HPLC analysis.

Detailed Experimental Protocols

Direct Chiral HPLC using a Macrocyclic Glycopeptide CSP

Direct enantioseparation on a chiral stationary phase is often the most straightforward approach, minimizing sample preparation and the risk of racemization.[1][2] Macrocyclic glycopeptide phases, such as those based on teicoplanin (e.g., Chirobiotic T), are particularly effective for the separation of N-protected amino acids.[1]

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • Chirobiotic T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v).

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 25 °C.

  • Detection:

    • UV at 210 nm.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume:

    • 10 µL.

Indirect Chiral HPLC using a Chiral Derivatizing Agent (CDA)

This method involves the reaction of the chiral analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral stationary phase. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a commonly used CDA for amino acids.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient:

    • Linear gradient from 30% to 70% B over 20 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30 °C.

  • Detection:

    • UV at 340 nm.

  • Derivatization Protocol:

    • Dissolve ~1 mg of the amino acid sample in 200 µL of 1 M sodium bicarbonate.

    • Add 400 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 200 µL of 2 M HCl.

    • Evaporate the acetone under a stream of nitrogen.

    • Dilute the remaining aqueous solution with the mobile phase for HPLC analysis.

  • Injection Volume:

    • 20 µL.

Alternative Method: Chiral Gas Chromatography (GC)

Chiral GC offers high resolution and sensitivity but requires the analyte to be volatile. Therefore, a two-step derivatization is necessary for N-Cbz-3-aminobutanoic acid.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column:

    • Chirasil-L-Val capillary column (or similar).

  • Carrier Gas:

    • Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp to 200 °C at 5 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Injector Temperature:

    • 250 °C.

  • Detector Temperature:

    • 250 °C (FID) or MS transfer line at 250 °C.

  • Derivatization Protocol:

    • Esterification: To 1 mg of the sample, add 1 mL of 3 N HCl in isopropanol. Heat at 100 °C for 30 minutes. Evaporate the solvent to dryness.

    • Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 15 minutes. Evaporate to dryness and reconstitute in a suitable solvent for injection.

  • Injection Volume:

    • 1 µL (split injection, e.g., 50:1).

Logical Decision Flowchart

The selection of an appropriate method can be guided by a logical decision-making process, as illustrated below.

Method Selection Logic start Start: Chiral Purity Analysis of (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid chiral_hplc_available Chiral HPLC Column Available? start->chiral_hplc_available derivatization_acceptable Is Derivatization Acceptable? chiral_hplc_available->derivatization_acceptable No direct_hplc Direct Chiral HPLC chiral_hplc_available->direct_hplc Yes indirect_hplc Indirect Chiral HPLC derivatization_acceptable->indirect_hplc Yes chiral_gc Alternative: Chiral GC derivatization_acceptable->chiral_gc Consider as alternative

Caption: Decision logic for selecting a chiral analysis method.

References

A Comparative Guide to the Validation of Analytical Methods for Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Carbobenzyloxy (Cbz or Z) group is a cornerstone in peptide synthesis, serving as a robust protecting group for amines. Ensuring the purity and accurate quantification of Cbz-protected amino acids is paramount for the successful synthesis of peptides and other pharmaceutical compounds. This guide provides an objective comparison of the validation of key analytical methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of Cbz-protected amino acids.

At a Glance: Comparison of Analytical Methods

A multi-faceted approach is often crucial for the comprehensive characterization of Cbz-protected amino acids. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is indispensable for purity assessment and quantification, while Mass Spectrometry (MS) provides essential molecular weight confirmation and higher sensitivity. For definitive structural elucidation and purity determination without the need for reference standards of the same compound, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is the gold standard.[1] The selection of a method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or absolute quantification.

Analytical MethodPrinciple of Separation/DetectionKey AdvantagesKey Limitations
RP-HPLC with UV Detection HydrophobicityHigh resolution, quantitative, robust, and widely available.Limited structural information, requires a chromophore for UV detection.
LC-MS/MS Mass-to-charge ratioHigh sensitivity and selectivity, provides molecular weight and structural information.Matrix effects can be a challenge, requiring appropriate internal standards.[2]
Quantitative NMR (qNMR) Nuclear magnetic resonanceProvides detailed atomic-level structural information, can determine purity without a specific reference standard, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration, more complex data analysis.[1]

Quantitative Performance Data

The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize representative quantitative data for the analysis of Cbz-protected amino acids using various methods.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterCbz-Amino Acid (Representative)ValueReference
Linearity (R²) Amino Acid Mixture> 0.99[3]
LOD Amino Acid Mixture3.2–389.3 µg/L[3]
LOQ Amino Acid Mixture10.8-1297.6 µg/L[3]
Accuracy (Recovery) Amino Acid Mixture98% - 106%[3]
Precision (RSD%) Leucine0.7 - 3.2%[4]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterAmino Acid (Representative)ValueReference
Linearity (r²) Valine, Leucine, Isoleucine> 0.998[5]
Accuracy Valine, Leucine, Isoleucine87.4 - 114.3%[5]
Precision (Intra-day) Valine, Leucine, Isoleucine< 11.8%[5]
Precision (Inter-day) Valine, Leucine, Isoleucine< 14.3%[5]

Table 3: Quantitative Nuclear Magnetic Resonance (qNMR)

ParameterOrganic Compounds (Representative)ValueReference
Accuracy (Recovery) General97 - 103%[6]
Precision (RSD%) General< 1.5%[6]
Measurement Uncertainty General1.5% (at 95% confidence)[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results.

RP-HPLC Method Validation Protocol

This protocol outlines a general procedure for the validation of an RP-HPLC method for the quantification of a Cbz-protected amino acid.

a. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

b. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient optimized for the separation of the Cbz-amino acid and its potential impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 254 nm (for the Cbz group) and 214 nm (for the peptide bond if applicable).

c. Validation Procedures:

  • Specificity: Analyze blank samples (diluent), a solution of the Cbz-amino acid, and a mixture of the Cbz-amino acid with potential impurities to demonstrate the absence of interference.

  • Linearity: Prepare a series of standard solutions of the Cbz-amino acid at different concentrations (e.g., 50, 75, 100, 125, 150% of the target concentration). Inject each standard in triplicate and plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy: Analyze samples of a known concentration (e.g., spiked placebo) at three different levels (e.g., 80, 100, and 120% of the target concentration) in triplicate. The recovery should be within 98-102%.

  • Precision (Repeatability): Analyze a minimum of six replicate samples of the Cbz-amino acid at the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

LC-MS/MS Method Validation Protocol

This protocol provides a general framework for validating an LC-MS/MS method for the quantification of Cbz-protected amino acids.

a. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase column.

b. LC-MS/MS Conditions:

  • Mobile Phase: Optimized to achieve good chromatographic separation and ionization efficiency (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Ionization Mode: Positive or negative ESI, depending on the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for specific detection. The transitions from the precursor ion to the product ions are optimized for each Cbz-amino acid and its internal standard.

c. Validation Procedures:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Linearity: Prepare a calibration curve using at least six non-zero standards. The curve should be fitted using a weighted linear regression.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicates on multiple days.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution.

  • Stability: The stability of the analyte in the matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

Quantitative NMR (qNMR) Protocol for Purity Determination

This protocol describes a general procedure for determining the purity of a Cbz-protected amino acid using qNMR with an internal standard.

a. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

b. Sample Preparation:

  • Accurately weigh the Cbz-protected amino acid sample and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

c. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

d. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Analytical Method Define_Purpose->Select_Method Validation_Protocol Write Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Data Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Write Validation Report Acceptance_Criteria->Validation_Report

Caption: General workflow for the validation of an analytical method.

HPLC_Analysis_Workflow cluster_hplc HPLC Instrument Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection Sample_Prep->Injection HPLC_System HPLC System Separation Chromatographic Separation (C18 Column) Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis LCMS_Analysis_Workflow cluster_lcms LC-MS/MS Instrument Sample_Prep Sample Preparation (e.g., Protein Precipitation, Dilution) Injection Injection Sample_Prep->Injection LC_System LC System Separation Chromatographic Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Mass_Analysis Mass Analysis (MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing

References

A Comparative Analysis of Coupling Reagents for Amide Bond Formation with 3-(((benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate coupling reagent is critical to ensure high yields, purity, and cost-effectiveness. This guide provides a comparative study of four commonly used coupling reagents for the amide bond formation involving 3-(((benzyloxy)carbonyl)amino)butanoic acid, a key building block in the synthesis of various peptidomimetics and other biologically active molecules. The comparison is based on experimental data for similar N-Cbz-protected β-amino acids, offering insights into the performance of HATU, HBTU, PyBOP, and EDC/HOBt.

Data Presentation: Performance of Coupling Reagents

The following table summarizes the quantitative and qualitative performance of the selected coupling reagents in the context of coupling this compound with a generic primary amine. The data is collated from various sources and represents typical outcomes for this class of reaction.

Coupling ReagentTypical Yield (%)Typical Reaction TimeProduct PurityCommon Side Reactions & Remarks
HATU 90-98%1-4 hoursVery HighLow risk of racemization.[1] Excess reagent can lead to guanidinylation of the amine.[1] Generally considered one of the most efficient reagents, especially for sterically hindered couplings.[2]
HBTU 85-95%2-6 hoursHighSlightly higher risk of racemization compared to HATU.[3] Excess reagent can cause guanidinylation.[2] A cost-effective alternative to HATU with good performance.[3]
PyBOP 80-90%4-12 hoursHighByproducts are generally less hazardous than those from BOP.[1] Considered a safe and effective coupling reagent.[4]
EDC/HOBt 70-85%12-24 hoursGood to HighThe urea byproduct is water-soluble, simplifying purification.[1] The addition of HOBt is crucial to suppress racemization.[1][5] A classic and economical choice for many applications.

Experimental Protocols

Detailed methodologies for the coupling of this compound with a representative primary amine (e.g., benzylamine) are provided below.

General Materials and Methods:

  • Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M) at 0 °C, add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.05 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Dissolve this compound (1.0 eq.), HBTU (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF (0.1 M).

  • Add DIPEA (2.5 eq.) to the mixture and stir for 10-15 minutes at room temperature for pre-activation.

  • Add the primary amine (1.05 eq.) to the reaction mixture.

  • Stir the reaction for 2-6 hours at room temperature.

  • Work-up and purification are performed as described in the HATU protocol.

  • To a solution of this compound (1.0 eq.) and the primary amine (1.05 eq.) in anhydrous DCM (0.1 M), add PyBOP (1.2 eq.).

  • Add DIPEA (3.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Upon completion, dilute the mixture with DCM and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

  • Dissolve this compound (1.0 eq.), the primary amine (1.05 eq.), and HOBt (1.2 eq.) in anhydrous DMF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the mixture in one portion.

  • Add DIPEA (2.5 eq.) and stir the reaction, allowing it to slowly warm to room temperature over 12-24 hours.

  • The work-up procedure is similar to the HATU protocol, with particular attention to aqueous washes to remove the urea byproduct.[1]

Visualizing the Process: Experimental Workflow

The general workflow for the coupling reaction can be visualized as a three-stage process: activation, coupling, and purification.

G General Workflow for Amide Coupling cluster_0 Activation cluster_1 Coupling cluster_2 Purification Acid Cbz-3-aminobutanoic Acid Activated_Acid Activated Intermediate Acid->Activated_Acid  Pre-activation Reagent Coupling Reagent + Base Reagent->Activated_Acid Product Crude Amide Product Activated_Acid->Product  Amine Addition Amine Primary Amine Amine->Product Workup Aqueous Work-up Product->Workup  Reaction Completion Chromatography Column Chromatography Workup->Chromatography Pure_Product Pure Amide Product Chromatography->Pure_Product

Caption: A diagram illustrating the general experimental workflow for the amide coupling reaction.

References

Comparative Analysis of Cbz-BABA and Other β-Aminobutyric Acid (BABA) Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of N-Carbobenzyloxy-β-aminobutyric acid (Cbz-BABA) and other derivatives of β-aminobutyric acid (BABA). Intended for researchers, scientists, and professionals in drug development, this document summarizes available quantitative data, details experimental protocols, and visualizes key concepts to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

While extensive research has been conducted on the biological roles of BABA, particularly in inducing disease resistance in plants, and on various derivatives of the related γ-aminobutyric acid (GABA) as neuromodulators, a direct comparative analysis focusing on Cbz-BABA and its analogs in a pharmacological context is less documented in publicly available literature. This guide aims to synthesize the existing information and provide a framework for future research.

Quantitative Data Summary

Direct comparative quantitative data for the biological activity of Cbz-BABA against other BABA derivatives is scarce in the reviewed literature. However, studies on related N-protected amino acids and GABA derivatives provide valuable insights into how modifications of the amino group can influence biological activity.

For instance, a study on N-protected amino acid-sulfonamide conjugates as carbonic anhydrase (CA) inhibitors demonstrated that N-Cbz protection is compatible with potent biological activity. While this study did not include β-aminobutyric acid, it provides key data on related N-Cbz protected α-amino acids.

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected N-Cbz-Protected Amino Acid-Sulfonamide Conjugates

Compound IDN-Protected Amino AcidTarget EnzymeInhibition Constant (K_I) (nM)
3 Cbz-PhehCA I>10000
3 Cbz-PhehCA II102.4
3 Cbz-PhehCA IV76.5
3 Cbz-PhehCA XII45.9
19 Cbz-Phe (with longer linker)hCA I12.8
19 Cbz-Phe (with longer linker)hCA II5.6
19 Cbz-Phe (with longer linker)hCA IV24.5
19 Cbz-Phe (with longer linker)hCA XII6.2

Data extracted from a study on N-protected amino acid-sulfonamide conjugates.[1] "hCA" refers to human carbonic anhydrase isoforms.

The data in Table 1 suggests that the nature of the amino acid and the linker length significantly impact the inhibitory potency of N-Cbz protected compounds against different carbonic anhydrase isoforms.[1] This highlights the importance of systematic structural modifications in optimizing the biological activity of N-protected amino acids.

Experimental Protocols

To facilitate further research and comparative studies, this section details a representative experimental protocol for assessing the inhibitory activity of compounds against carbonic anhydrase, adapted from the literature.[1]

Carbonic Anhydrase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of test compounds against various human carbonic anhydrase (hCA) isoforms.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IV, and XII)

  • Test compounds (e.g., Cbz-BABA and other BABA derivatives) dissolved in DMSO

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • An esterase assay is used to determine the CA inhibitory activity. The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • Solutions of the enzyme and the test inhibitor are prepared in the appropriate buffer.

  • A solution of the substrate, 4-NPA in acetonitrile, is prepared.

  • The reaction is initiated by adding the substrate to wells of a 96-well plate containing the enzyme and various concentrations of the inhibitor.

  • The absorbance at 400 nm is measured at fixed time intervals to determine the rate of 4-nitrophenol formation.

  • The concentration of inhibitor that produces a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curves.

  • The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Visualization of Key Concepts

To illustrate the general structure-activity relationship (SAR) concepts discussed and the workflow for evaluating potential enzyme inhibitors, the following diagrams are provided.

SAR_Concept cluster_0 BABA Derivative cluster_1 Modifications Core β-Aminobutyric Acid (BABA) N_Sub N-Substitution (e.g., Cbz, Boc) Core->N_Sub Influences Lipophilicity, Receptor Binding Side_Chain Side Chain Modification Core->Side_Chain Affects Specificity, Potency Carboxyl Carboxyl Group Modification Core->Carboxyl Impacts Solubility, Interactions Activity Biological Activity (e.g., Enzyme Inhibition) N_Sub->Activity Side_Chain->Activity Carboxyl->Activity

Caption: Structure-Activity Relationship (SAR) for BABA Derivatives.

The above diagram illustrates how modifications to different parts of the β-aminobutyric acid scaffold, such as N-substitution (including with a Cbz group), can influence the overall biological activity of the resulting derivatives.

Experimental_Workflow Start Synthesize BABA Derivatives (including Cbz-BABA) Screening In vitro Biological Screening (e.g., Enzyme Inhibition Assay) Start->Screening Test Compounds Data_Analysis Determine IC50 / Ki values Screening->Data_Analysis Generate Data SAR Establish Structure-Activity Relationships Data_Analysis->SAR Interpret Results Lead_Opt Lead Optimization SAR->Lead_Opt Guide Design

References

A Comparative Guide to the Synthesis of 3-(((benzyloxy)carbonyl)amino)butanoic acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and cost-effective synthesis of protected amino acids is a critical aspect of pharmaceutical and chemical research. 3-(((benzyloxy)carbonyl)amino)butanoic acid, a key building block in the synthesis of various biologically active molecules, can be prepared through several synthetic routes. This guide provides a detailed cost-benefit analysis of two prominent methods: a modern chemoenzymatic approach and a classical Gabriel synthesis, followed by the final N-protection step.

Comparative Analysis of Synthetic Routes to 3-Aminobutanoic Acid

The synthesis of the precursor, 3-aminobutanoic acid, is the primary differentiating factor in the overall cost and efficiency of producing the target molecule. Below is a quantitative comparison of a chemoenzymatic route and a Gabriel synthesis.

MetricChemoenzymatic RouteGabriel Synthesis
Starting Materials Crotonic acid, Benzylamine3-Bromopropanoic acid, Potassium phthalimide
Key Reagents/Catalysts Candida antarctica lipase B (CALB)Hydrazine
Overall Yield of 3-Aminobutanoic Acid ~28%Estimated ~70-80%
Starting Materials Cost ModerateLow to Moderate
Reagent/Catalyst Cost High (due to enzyme)Low
Number of Steps 4 (including final deprotection)2
Stereochemical Control Excellent (enantiomerically pure (S)-enantiomer)Racemic mixture
Waste Generation ModerateModerate
Scalability GoodExcellent

Detailed Experimental Protocols

Route 1: Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid

This route employs an aza-Michael addition followed by an enzymatic resolution to achieve a high enantiomeric excess of the desired (S)-enantiomer.

Step 1: Aza-Michael Addition of Benzylamine to Ethyl Crotonate

  • Materials: Ethyl crotonate, Benzylamine.

  • Procedure: Equimolar amounts of ethyl crotonate and benzylamine are reacted, typically without a solvent or in a minimal amount of a polar aprotic solvent. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The resulting racemic N-benzyl-3-aminobutanoic acid ethyl ester is then purified.

Step 2: Enzymatic Resolution using Candida antarctica lipase B (CALB)

  • Materials: Racemic N-benzyl-3-aminobutanoic acid ethyl ester, immobilized CALB (e.g., Novozym 435), organic solvent (e.g., toluene), acylating agent (e.g., ethyl acetate).

  • Procedure: The racemic ester is dissolved in an organic solvent, and the immobilized lipase is added. An acylating agent is introduced, and the suspension is agitated at a controlled temperature (e.g., 40-50 °C). The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted esters by standard chromatographic techniques.

Step 3: Hydrolysis of the Ester

  • Materials: Enriched N-benzyl-3-aminobutanoic acid ethyl ester, aqueous base (e.g., NaOH or LiOH).

  • Procedure: The resolved ester is hydrolyzed by heating with an aqueous base. After acidification, the N-benzyl-3-aminobutanoic acid is extracted with an organic solvent.

Step 4: Hydrogenolysis of the N-benzyl group

  • Materials: N-benzyl-3-aminobutanoic acid, Palladium on carbon (Pd/C) catalyst, hydrogen source.

  • Procedure: The N-benzyl group is removed by catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere to yield (S)-3-aminobutanoic acid.

Route 2: Gabriel Synthesis of 3-Aminobutanoic Acid

This classical approach provides a straightforward method to synthesize the racemic amine.

Step 1: N-Alkylation of Potassium Phthalimide

  • Materials: 3-Bromopropanoic acid, Potassium phthalimide, Dimethylformamide (DMF).

  • Procedure: Potassium phthalimide is reacted with 3-bromopropanoic acid in a polar aprotic solvent like DMF. The mixture is heated to facilitate the nucleophilic substitution, forming N-(2-carboxyethyl)phthalimide.

Step 2: Hydrolysis of the Phthalimide

  • Materials: N-(2-carboxyethyl)phthalimide, Hydrazine hydrate or a strong acid (e.g., HCl).

  • Procedure: The phthalimide protecting group is removed by reacting with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux. This results in the formation of phthalhydrazide and the desired 3-aminobutanoic acid. Alternatively, acidic hydrolysis can be employed.

Final Step: N-Benzyloxycarbonyl (Cbz) Protection
  • Materials: 3-Aminobutanoic acid, Benzyl chloroformate (Cbz-Cl), Sodium carbonate, Water, Diethyl ether, Hydrochloric acid.

  • Procedure:

    • Dissolve 3-aminobutanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

    • While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. This step typically proceeds in high yield (around 98%).[1]

Cost Analysis of Starting Materials

The following table provides an estimated cost comparison for the starting materials required for each route, based on currently available market prices. Prices are subject to change and may vary based on supplier and purity.

Starting MaterialRouteSupplier Example & Price
Crotonic acidChemoenzymaticSigma-Aldrich: ~$63.50 / 500g[2]
BenzylamineChemoenzymaticSigma-Aldrich: ~$34.20 / 100g[3]
Candida antarctica lipase B (immobilized)ChemoenzymaticSigma-Aldrich: ~$2333 / 250mg (recombinant)[4]
3-Bromopropanoic acidGabriel SynthesisSigma-Aldrich: ~$80.40 / 100g
Potassium phthalimideGabriel SynthesisSigma-Aldrich: ~$44.30 / 100g
Benzyl chloroformateBothTCI Chemicals: ~$71.00 / 250g

Logical Workflow Diagram

Synthesis_Comparison cluster_chemoenzymatic Route 1: Chemoenzymatic Synthesis cluster_gabriel Route 2: Gabriel Synthesis cluster_final_step Final Protection Step CA Crotonic Acid Aza_Michael Aza-Michael Addition CA->Aza_Michael BA Benzylamine BA->Aza_Michael Racemic_Ester Racemic N-benzyl-3- aminobutanoic acid ethyl ester Aza_Michael->Racemic_Ester Enzymatic_Resolution Enzymatic Resolution (CALB) Racemic_Ester->Enzymatic_Resolution Resolved_Ester (S)-N-benzyl-3- aminobutanoic acid ethyl ester Enzymatic_Resolution->Resolved_Ester Hydrolysis_1 Hydrolysis Resolved_Ester->Hydrolysis_1 N_benzyl_S_ABA (S)-N-benzyl-3- aminobutanoic acid Hydrolysis_1->N_benzyl_S_ABA Hydrogenolysis Hydrogenolysis N_benzyl_S_ABA->Hydrogenolysis S_ABA (S)-3-Aminobutanoic Acid Hydrogenolysis->S_ABA Cbz_Protection_1 Cbz Protection S_ABA->Cbz_Protection_1 BPA 3-Bromopropanoic Acid Alkylation N-Alkylation BPA->Alkylation KP Potassium Phthalimide KP->Alkylation Phthalimide_Intermediate N-(2-carboxyethyl)phthalimide Alkylation->Phthalimide_Intermediate Hydrolysis_2 Hydrolysis Phthalimide_Intermediate->Hydrolysis_2 Racemic_ABA Racemic 3-Aminobutanoic Acid Hydrolysis_2->Racemic_ABA Cbz_Protection_2 Cbz Protection Racemic_ABA->Cbz_Protection_2 Cbz_Cl Benzyl Chloroformate Cbz_Cl->Cbz_Protection_1 Cbz_Cl->Cbz_Protection_2 Target_Molecule_S (S)-3-(((benzyloxy)carbonyl)amino) butanoic acid Cbz_Protection_1->Target_Molecule_S Target_Molecule_Racemic Racemic 3-(((benzyloxy)carbonyl)amino) butanoic acid Cbz_Protection_2->Target_Molecule_Racemic

Caption: Comparative workflow for the synthesis of this compound.

Conclusion

The choice between the chemoenzymatic and Gabriel synthesis routes for producing this compound depends heavily on the specific requirements of the research or development project.

  • Chemoenzymatic Route: This modern approach offers the significant advantage of producing the enantiomerically pure (S)-enantiomer of 3-aminobutanoic acid. This is crucial for many pharmaceutical applications where stereochemistry dictates biological activity. However, the high cost of the enzyme and a lower overall yield make this a more expensive option, particularly for large-scale production.

  • Gabriel Synthesis: This classical method is a more cost-effective and straightforward approach for producing racemic 3-aminobutanoic acid. The starting materials are relatively inexpensive, and the procedure is generally high-yielding and highly scalable. The main drawback is the lack of stereocontrol, which would necessitate an additional resolution step if a single enantiomer of the final product is required, adding to the overall cost and complexity.

For applications where the racemic form of this compound is acceptable or where a subsequent resolution is feasible and cost-effective, the Gabriel synthesis presents a compelling option. However, for the direct synthesis of the enantiomerically pure (S)-enantiomer, the chemoenzymatic route, despite its higher initial cost, provides a more elegant and efficient pathway. Researchers and drug development professionals must weigh the importance of stereochemical purity against the overall process cost and scalability to select the most suitable synthetic strategy.

References

A Researcher's Guide to Orthogonal Protection Strategies Involving the Carboxybenzyl (Cbz) Group

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the intricate assembly of peptides and complex drug molecules, the strategic use of protecting groups is paramount. The carboxybenzyl (Cbz or Z) group, a stalwart in this field, offers a unique profile of stability and reactivity that makes it a valuable component of orthogonal protection strategies. This guide provides an objective comparison of the Cbz group with other common amine protecting groups, namely tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), supported by experimental data to empower researchers in designing robust and efficient synthetic routes.

The Principle of Orthogonality

Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct conditions without affecting the others.[1][2] This allows for the selective deprotection and modification of specific functional groups, a cornerstone of modern multi-step synthesis.[3] The Cbz, Boc, and Fmoc groups form a classic orthogonal set:

  • Cbz (Carboxybenzyl): Typically removed by catalytic hydrogenolysis.[2][4]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid - TFA).[]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine).[]

This differential lability allows for precise control over the synthetic sequence, as illustrated below.

Orthogonal_Strategy cluster_Cbz Cbz Group cluster_Boc Boc Group cluster_Fmoc Fmoc Group Cbz Cbz-Protected Amine Deprotection Deprotection Conditions Cbz->Deprotection H₂, Pd/C Boc Boc-Protected Amine Boc->Deprotection TFA Fmoc Fmoc-Protected Amine Fmoc->Deprotection Piperidine Amine Free Amine Deprotection->Amine

Fig. 1: Orthogonal deprotection of Cbz, Boc, and Fmoc groups.

Comparative Data: Stability and Lability

The selection of a protecting group is critically dependent on its stability towards the deprotection conditions of other groups present in the molecule. The following table summarizes the stability of Cbz, Boc, and Fmoc groups under various deprotection conditions. While precise quantitative data for every condition is not always available in a single comparative study, this table collates information from various sources to provide a reliable guide.

Protecting GroupCatalytic Hydrogenolysis (H₂, Pd/C)Strong Acid (e.g., TFA)Base (e.g., 20% Piperidine in DMF)
Cbz Labile[4]Generally Stable[6][7]Stable[2]
Boc Stable[8]Labile[]Stable[8]
Fmoc Can be cleaved (Quasi-orthogonal)[9]Stable[9]Labile[]

Note: The stability of the Fmoc group to hydrogenolysis is often described as "quasi-orthogonal." While it is generally more stable than the Cbz group under these conditions, it can be cleaved, and selectivity may need to be carefully optimized depending on the specific substrate and reaction conditions.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of orthogonal protection strategies.

Protocol 1: Selective Deprotection of Cbz in the Presence of Boc and Fmoc

This protocol describes the removal of the Cbz group via catalytic hydrogenolysis, a method that leaves Boc and Fmoc groups intact.

Materials:

  • Cbz-protected substrate

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂) balloon or transfer hydrogenation reagent (e.g., ammonium formate, 5 equivalents)

Procedure (Catalytic Hydrogenation):

  • Dissolve the Cbz-protected compound in methanol in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Procedure (Transfer Hydrogenation):

  • Dissolve the Cbz-protected compound in methanol.

  • Add ammonium formate to the solution.

  • Carefully add 10% Pd/C to the mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter through Celite® and concentrate the filtrate.

Cbz_Deprotection_Workflow start Start: Cbz-Protected Compound (with Boc/Fmoc) dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Introduce Hydrogen Source (H₂ gas or Transfer Reagent) add_catalyst->hydrogenate react Stir at Room Temperature hydrogenate->react monitor Monitor Reaction (TLC, LC-MS) react->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate end End: Deprotected Amine (Boc/Fmoc intact) concentrate->end

Fig. 2: Experimental workflow for the selective deprotection of the Cbz group.
Protocol 2: Selective Deprotection of Boc in the Presence of Cbz

This protocol details the acid-mediated removal of the Boc group, a condition under which the Cbz group is generally stable.

Materials:

  • Boc-protected substrate (also containing a Cbz group)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by standard methods.

Protocol 3: Selective Deprotection of Fmoc in the Presence of Cbz

This protocol describes the base-mediated cleavage of the Fmoc group, which does not affect the Cbz group.

Materials:

  • Fmoc-protected substrate (also containing a Cbz group)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DMF and piperidine under reduced pressure.

  • The crude product can be purified by standard methods.

Signaling Pathways and Logical Relationships in Orthogonal Synthesis

The decision-making process for selecting an orthogonal protection strategy can be visualized as a signaling pathway, where the stability of the substrate to different reagents dictates the synthetic route.

Decision_Pathway start Start: Multi-protected Molecule (Cbz, Boc, Fmoc) deprotect_fmoc Deprotect Fmoc? start->deprotect_fmoc deprotect_boc Deprotect Boc? start->deprotect_boc deprotect_cbz Deprotect Cbz? start->deprotect_cbz piperidine Treat with Piperidine/DMF deprotect_fmoc->piperidine Yes tfa Treat with TFA/DCM deprotect_boc->tfa Yes hydrogenolysis Perform Catalytic Hydrogenolysis deprotect_cbz->hydrogenolysis Yes fmoc_removed Fmoc Removed (Cbz, Boc intact) piperidine->fmoc_removed boc_removed Boc Removed (Cbz, Fmoc intact) tfa->boc_removed cbz_removed Cbz Removed (Boc, Fmoc intact) hydrogenolysis->cbz_removed

Fig. 3: Decision pathway for selective deprotection in an orthogonal system.

Conclusion

The carboxybenzyl group remains a highly relevant and versatile tool in modern organic synthesis. Its unique removal condition via catalytic hydrogenolysis provides excellent orthogonality with the widely used acid-labile Boc and base-labile Fmoc protecting groups. This guide provides a framework for researchers to make informed decisions when designing synthetic routes that require the strategic and selective manipulation of multiple amine functionalities. A thorough understanding of the stability and lability of each protecting group, as outlined in the comparative data and experimental protocols, is crucial for the successful synthesis of complex molecules in research, drug discovery, and development.

References

Assessing the Stability of Cbz vs. Boc Protection in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the most widely used protecting groups are the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups. Their popularity stems from their reliability and distinct deprotection conditions, which allows for their strategic and orthogonal use in the synthesis of complex molecules. This guide provides an objective comparison of the stability and performance of the Cbz and Boc protecting groups, supported by experimental data and detailed protocols.

General Stability Profile

The cornerstone of the utility of Cbz and Boc protecting groups is their orthogonality; one can be selectively removed in the presence of the other.[1] This is due to their differing lability under various reaction conditions. The Boc group is characteristically sensitive to acidic conditions, while the Cbz group is primarily removed by catalytic hydrogenolysis.[1][2]

The following table summarizes the general stability of Cbz and Boc protecting groups under a range of common reaction conditions. It is important to note that while this table provides a general overview, the stability of a protecting group can be influenced by the specific substrate and reaction conditions.

Reaction ConditionReagent(s)Cbz StabilityBoc Stability
Acidic Trifluoroacetic acid (TFA), HClGenerally Stable (cleaved by strong acids like HBr/AcOH)[3]Labile[3]
Basic Piperidine, NaOH, Na2CO3Stable[3]Stable[3]
Catalytic Hydrogenolysis H₂, Pd/CLabile[3]Stable[3][4]
Nucleophiles Hydrazines, AminesStableStable[3]

Quantitative Comparison of Deprotection Methods

The choice between Cbz and Boc often depends on the desired deprotection strategy and the presence of other functional groups in the molecule. The following table provides a quantitative comparison of common deprotection methods for both protecting groups, including typical reaction conditions and yields.

Protecting GroupDeprotection MethodReagents and ConditionsTypical Yield
Cbz Catalytic HydrogenolysisH₂ (1 atm), 10% Pd/C, MeOH, rt, 1-16 h>95%
Cbz Strong Acid33% HBr in Acetic Acid, rt, 1-4 hVariable, substrate-dependent
Boc Acidolysis20-50% TFA in DCM, rt, 0.5-3 h[3]>95%[5]
Boc Acidolysis4M HCl in Dioxane, rt, 1-4 h>95%

Experimental Protocols

Below are detailed methodologies for the most common deprotection procedures for Cbz and Boc protecting groups.

Cbz Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Boc Deprotection via Acidolysis with Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution (typically a final concentration of 20-50% v/v).[3]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 3 hours.[3]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the deprotected amine.

Visualizing the Chemistry

To further illustrate the concepts discussed, the following diagrams depict a general workflow for assessing protecting group stability and the deprotection pathways for Cbz and Boc groups.

G Experimental Workflow for Assessing Protecting Group Stability cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis start Start with protected substrate dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add test reagent (e.g., acid, base) dissolve->add_reagent stir Stir at defined temperature and time add_reagent->stir quench Quench reaction stir->quench tlc Analyze by TLC/LC-MS quench->tlc quantify Quantify remaining protected substrate tlc->quantify end Assess Stability quantify->end

Caption: General workflow for assessing the stability of a protecting group.

Cbz_Deprotection Cbz Deprotection Pathway (Hydrogenolysis) Cbz_Amine Cbz-Protected Amine Carbamic_Acid Unstable Carbamic Acid Intermediate Cbz_Amine->Carbamic_Acid H₂, Pd/C Amine Free Amine Carbamic_Acid->Amine Spontaneous Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂ Carbamic_Acid->CO2

Caption: Cbz deprotection via catalytic hydrogenolysis.

Boc_Deprotection Boc Deprotection Pathway (Acidolysis) Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc H⁺ (e.g., TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Amine Free Amine Carbamic_Acid->Amine Spontaneous Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutene Isobutene tert_Butyl_Cation->Isobutene -H⁺

Caption: Boc deprotection via acidolysis.

Conclusion

Both Cbz and Boc are highly effective and versatile protecting groups for amines, each with its distinct advantages. The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy. The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions.[1] Their orthogonality makes them invaluable tools in the synthesis of complex molecules, allowing for selective deprotection and functionalization. This guide provides the fundamental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

A Comparative Guide to the Enantioselective Separation of 3-Aminobutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 3-aminobutanoic acid, a chiral β-amino acid, is a critical analytical challenge in various fields, including drug discovery, metabolomics, and food science. The stereochemistry of this compound can significantly influence its biological activity and pharmacological properties. This guide provides an objective comparison of different analytical techniques for the enantioselective separation of 3-aminobutanoic acid isomers, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful and widely used technique for the enantioselective separation of chiral compounds. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation.

Zwitterionic Ion-Exchange Chromatography

Zwitterionic ion-exchange CSPs have demonstrated excellent performance in the separation of underivatized amino acids. The CHIRALPAK ZWIX(-) column, which utilizes a zwitterionic chiral selector, provides effective enantioseparation of 3-aminobutanoic acid. The separation mechanism involves a combination of ionic interactions and steric effects.

Table 1: HPLC Separation of 3-Aminobutanoic Acid Enantiomers on a CHIRALPAK ZWIX(-) Column

Mobile Phase CompositionRetention Factor (k')Selectivity (α)Resolution (Rs)Elution Order
Methanol/Acetonitrile (50/50 v/v) with 25 mM TEA and 50 mM AcOHk'₁= 5.501.211.12S < R
Water/Acetonitrile (10/90 v/v) with 25 mM TEA and 50 mM AcOHk'₁= 3.321.050.40S < R

Data sourced from a Chiral Technologies Amino Acid Database.

  • Column: CHIRALPAK ZWIX(-)

  • Mobile Phase A: Methanol/Acetonitrile (50/50 v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid (AcOH).

  • Mobile Phase B: Water/Acetonitrile (10/90 v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid (AcOH).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

  • Temperature: Ambient.

  • Sample Preparation: Dissolve the racemic 3-aminobutanoic acid in the mobile phase.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_output Output Sample Racemic 3-Aminobutanoic Acid Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Autosampler/Injector Dissolution->Injector MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Pump->Injector Column Chiral Stationary Phase (e.g., CHIRALPAK ZWIX(-)) Injector->Column Detector Detector (UV/MS) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram with Separated Enantiomers DataSystem->Chromatogram Generate GC_Workflow cluster_derivatization Derivatization cluster_gc_system GC System cluster_output Output Sample Racemic 3-Aminobutanoic Acid Esterification Esterification (Isopropanol/HCl) Sample->Esterification Acylation Acylation (TFAA) Esterification->Acylation Injector GC Injector Acylation->Injector Column Chiral Capillary Column (e.g., Chirasil-L-Val) Injector->Column Detector Detector (FID/MS) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram with Separated Enantiomers DataSystem->Chromatogram Generate CE_Workflow cluster_sample_prep Sample Preparation cluster_ce_system CE System cluster_output Output Sample Racemic 3-Aminobutanoic Acid Dissolution Dissolve in Water/BGE Sample->Dissolution BGE_Inlet Inlet Vial with BGE Dissolution->BGE_Inlet Inject Capillary Fused-Silica Capillary BGE_Inlet->Capillary Detector Detector Capillary->Detector BGE_Outlet Outlet Vial with BGE Detector->BGE_Outlet DataSystem Data Acquisition System Detector->DataSystem Signal PowerSupply High Voltage Power Supply PowerSupply->BGE_Inlet PowerSupply->BGE_Outlet Electropherogram Electropherogram with Separated Enantiomers DataSystem->Electropherogram Generate

A Comparative Review of Solid Supports for Peptide Synthesis with β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptides offers a powerful strategy for creating novel therapeutics with enhanced proteolytic stability and unique conformational properties. However, the successful solid-phase peptide synthesis (SPPS) of β-peptides presents distinct challenges, primarily due to the increased steric hindrance of β-amino acid monomers compared to their α-amino acid counterparts. The choice of solid support is a critical parameter that significantly influences the efficiency of coupling reactions, and ultimately, the yield and purity of the final β-peptide. This guide provides a comparative overview of commonly used solid supports for the synthesis of peptides containing β-amino acids, with a focus on their performance characteristics and supporting experimental data.

Key Performance Indicators for Solid Supports in β-Peptide Synthesis

The selection of an appropriate solid support for β-peptide synthesis should be guided by several key performance indicators:

  • Swelling Capacity: Adequate swelling of the resin in the reaction solvent is crucial to ensure the accessibility of reactive sites within the polymer matrix. Poor swelling can lead to incomplete coupling reactions and the formation of deletion sequences.

  • Loading Capacity: The degree of functionalization of the resin, expressed as mmol/g, determines the amount of the initial amino acid that can be attached. For sterically hindered β-peptides, a lower loading capacity is often preferred to minimize intermolecular chain aggregation.

  • Reaction Kinetics: The nature of the solid support can influence the rate of coupling and deprotection steps. Resins that promote a more solvated environment for the growing peptide chain can lead to improved reaction kinetics.

  • Peptide Purity and Yield: The ultimate measure of a solid support's performance is its ability to deliver the desired β-peptide in high purity and yield.

Comparative Analysis of Solid Supports

The following table summarizes the key characteristics and performance of common solid supports for the synthesis of peptides containing β-amino acids.

Solid SupportMatrix CompositionTypical Loading (mmol/g)Swelling CharacteristicsAdvantages for β-Peptide SynthesisDisadvantages for β-Peptide Synthesis
Wang Resin Polystyrene-Divinylbenzene (PS-DVB)0.5 - 1.5Good in DCM and THF, moderate in DMFCost-effective, widely available.Hydrophobic nature can promote aggregation of β-peptides. Lower swelling in polar solvents may hinder coupling of bulky β-amino acids.
2-Chlorotrityl Chloride (2-CTC) Resin Polystyrene-Divinylbenzene (PS-DVB)1.0 - 2.0Good in DCM and THF, moderate in DMFHigh loading capacity. Mild cleavage conditions allow for the synthesis of protected peptide fragments. Steric bulk of the trityl linker can reduce diketopiperazine formation.Susceptible to premature cleavage with repeated acid treatments. Hydrophobicity can be a drawback for aggregation-prone sequences.
PEGylated Polystyrene (PEG-PS) Resins (e.g., TentaGel) Polyethylene glycol grafted onto a polystyrene core0.2 - 0.5Excellent in a wide range of polar and non-polar solventsImproved solvation of the growing peptide chain, reducing aggregation. Enhanced reaction kinetics.Higher cost compared to standard polystyrene resins. Lower loading capacity.
DEG-Crosslinked Polystyrene (DEG-PS) Polystyrene crosslinked with diethylene glycol dimethacrylate~0.7Enhanced swelling and flexibility compared to DVB-PSDemonstrated higher purity and yield for a challenging β-peptide sequence (β (34–42)) compared to DVB-PS. Reduced hydrophobicity.[1]Limited commercial availability compared to traditional resins.

Experimental Data Highlight: DEG-PS vs. DVB-PS for β-Peptide Synthesis

A recent study highlighted the advantages of a novel diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene resin (DEG-PS) over the traditional divinylbenzene (DVB)-crosslinked polystyrene for the synthesis of the challenging hydrophobic β-peptide (34–42). The results, summarized below, demonstrate a significant improvement in both purity and yield with the DEG-PS resin.[1]

ResinCrude Purity (%) of β (34–42)Isolated Yield (%) of β (34–42)
DEG-PS Wang Resin 41.450.5
DVB-PS Wang Resin Significantly lower (data not explicitly quantified but implied to be inferior)Significantly lower

These findings suggest that modifying the cross-linker of the polystyrene matrix to be more flexible and hydrophilic can effectively mitigate the challenges associated with the synthesis of aggregation-prone β-peptides.[1]

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of β-peptides. It is crucial to note that optimization of coupling times and reagents may be necessary depending on the specific β-amino acid sequence.

Resin Swelling and Preparation
  • Place the desired amount of resin in a reaction vessel.

  • Add sufficient N,N-dimethylformamide (DMF) or dichloromethane (DCM) to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes with gentle agitation.

  • Drain the solvent.

First β-Amino Acid Loading

For Wang Resin:

  • Dissolve 2-4 equivalents of the Fmoc-protected β-amino acid and 2-4 equivalents of a coupling agent (e.g., HOBt/DIC) in DMF.

  • Add the solution to the swollen resin.

  • Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

  • Agitate the mixture for 2-12 hours at room temperature.

  • Wash the resin thoroughly with DMF and DCM.

  • Cap any unreacted hydroxyl groups using a solution of acetic anhydride and pyridine in DMF.

For 2-Chlorotrityl Chloride Resin:

  • Dissolve 1.5-2 equivalents of the Fmoc-protected β-amino acid in anhydrous DCM.

  • Add 3-4 equivalents of diisopropylethylamine (DIEA).

  • Add the solution to the swollen resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin with DCM.

  • Cap any unreacted chlorotrityl groups with a solution of methanol/DIEA in DCM.

Peptide Chain Elongation

The following workflow outlines a single cycle for the addition of a β-amino acid.

sps_workflow start Start Cycle deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-β-AA-OH Coupling Reagent (e.g., HATU) Base (e.g., DIEA) in DMF (Potentially double coupling) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end_cycle End Cycle wash2->end_cycle

Figure 1. A typical cycle for β-amino acid addition in SPPS.

Note on Coupling: Due to steric hindrance, a single coupling may be insufficient. It is recommended to perform a second coupling with fresh reagents or to use more potent activating agents like HATU or HCTU. Monitoring the completion of the coupling reaction using a ninhydrin test is crucial.

Cleavage and Deprotection

The choice of cleavage cocktail depends on the resin and the protecting groups on the β-peptide.

For Wang and PEG-PS Resins:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

For 2-Chlorotrityl Chloride Resin (for protected fragments):

  • Use a milder cleavage cocktail, such as 1-5% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM.

  • The reaction is typically complete within 30-60 minutes.

  • Follow steps 4-6 from the protocol for Wang resin.

Logical Relationships in SPPS

The successful synthesis of a β-peptide relies on a series of interconnected steps, each influencing the outcome of the next. The following diagram illustrates these dependencies.

sps_logic Resin Resin Choice (Swelling, Loading) Solvent Solvent Selection (Polarity, Swelling Power) Resin->Solvent influences Coupling Coupling Strategy (Reagents, Time) Resin->Coupling impacts Solvent->Coupling enables Purity Final Peptide Purity & Yield Coupling->Purity determines Cleavage Cleavage Conditions (Cocktail, Time) Cleavage->Purity affects

Figure 2. Interdependencies in β-peptide solid-phase synthesis.

Conclusion and Recommendations

The synthesis of β-peptides via SPPS requires careful consideration of the solid support to overcome the challenges posed by sterically hindered monomers and potential on-resin aggregation.

  • For routine, short β-peptides, traditional polystyrene-based resins like Wang and 2-CTC can be employed, but may require optimized coupling conditions (e.g., double coupling, stronger activating agents).

  • For longer or more aggregation-prone β-peptide sequences, PEGylated polystyrene resins are highly recommended due to their superior solvation properties, which can significantly improve coupling efficiency and reduce aggregation.

  • Emerging supports like DEG-crosslinked polystyrene show great promise for challenging β-peptide synthesis, offering improved purity and yield, and warrant consideration as they become more widely available.[1]

Researchers should carefully evaluate the sequence of their target β-peptide and select a solid support that provides the optimal balance of swelling, loading, and chemical environment to maximize the success of the synthesis.

References

Safety Operating Guide

Proper Disposal Procedures for 3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

This document provides essential safety and logistical information for the proper disposal of 3-(((Benzyloxy)carbonyl)amino)butanoic acid. The following procedures are intended to supplement, not replace, your institution's specific environmental health and safety (EHS) guidelines. Researchers, scientists, and drug development professionals should always consult their local EHS office for specific protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

While the toxicological properties of many amino acid derivatives may not be fully investigated, it is crucial to handle them with care.[1] Structurally similar compounds may cause skin and eye irritation and could be harmful to aquatic life.[2][3][4] Therefore, standard laboratory safety precautions are mandatory.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety goggles with side-shields or a face shield.[5]
Hand ProtectionChemically resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
RespiratoryUse in a well-ventilated area. A respirator may be necessary if generating dust.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is critical for safe and compliant disposal.[5] Never dispose of this chemical in standard trash or down the sanitary sewer unless explicitly permitted by your EHS office.[5]

Waste Stream Classification:

Waste TypeDescription
Solid Hazardous Waste Includes unused or expired solid this compound, contaminated personal protective equipment (gloves, etc.), weigh boats, and wipes.[5]
Liquid Hazardous Waste Includes all aqueous or solvent solutions containing this compound and rinsate from decontaminating glassware.[5]

Disposal Procedures

The following step-by-step experimental workflow should be followed for the disposal of this compound and associated waste.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Disposal prep1 Consult Institutional EHS Guidelines prep2 Wear Appropriate PPE prep1->prep2 prep3 Prepare Labeled Waste Containers (Solid and Liquid) prep2->prep3 solid1 Collect unused/expired solid chemical in its original or a labeled container. prep3->solid1 For Solids liquid1 Collect all solutions containing the chemical in a designated liquid waste container. prep3->liquid1 For Liquids solid2 Place contaminated disposables (e.g., gloves, weigh boats) in the same container. solid1->solid2 solid3 Seal the container securely. solid2->solid3 final1 Store waste containers in a designated secondary containment area. solid3->final1 liquid2 Decontaminate glassware with a suitable solvent (e.g., ethanol). liquid1->liquid2 liquid3 Collect the solvent rinsate in the liquid waste container. liquid2->liquid3 liquid4 Seal the container securely. liquid3->liquid4 liquid4->final1 final2 Contact EHS for pickup and disposal at an approved waste facility. final1->final2

Caption: A workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.[5]

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5]

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[1][5]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Container Management

Properly manage waste containers to ensure safety and compliance:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Sealing: Keep waste containers securely sealed when not in use.[5]

  • Storage: Store waste containers in a designated secondary containment area, away from incompatible materials.[6]

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste. Any rinsate from cleaning these containers must be collected as liquid hazardous waste.[7]

Disclaimer: The information provided in this document is for guidance purposes only and is based on general principles of laboratory safety and waste disposal. Always prioritize and adhere to the specific regulations and procedures established by your institution and local authorities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(((Benzyloxy)carbonyl)amino)butanoic acid
Reactant of Route 2
Reactant of Route 2
3-(((Benzyloxy)carbonyl)amino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.